molecular formula C6H13N3O B1364376 2-(Piperazin-1-yl)acetamide CAS No. 55829-43-1

2-(Piperazin-1-yl)acetamide

Katalognummer: B1364376
CAS-Nummer: 55829-43-1
Molekulargewicht: 143.19 g/mol
InChI-Schlüssel: VNRJGEMERJZKLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperazin-1-yl)acetamide is a useful research compound. Its molecular formula is C6H13N3O and its molecular weight is 143.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Piperazin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperazin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-6(10)5-9-3-1-8-2-4-9/h8H,1-5H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRJGEMERJZKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of 2-(Piperazin-1-yl)acetamide

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1), a critical pharmacophore scaffold used in the synthesis of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] This document details its physicochemical profile, synthetic pathways, and validated characterization protocols.[2][3][4][5] It is designed for medicinal chemists and formulation scientists requiring rigorous data to support lead optimization and pre-formulation studies.

Molecular Identity & Structural Analysis[1][4][6]

2-(Piperazin-1-yl)acetamide consists of a piperazine ring mono-substituted at the N1 position with an acetamide moiety.[1][6] Its amphiphilic nature—driven by the basic secondary amine and the polar amide group—dictates its solubility profile and reactivity.

PropertyDetail
IUPAC Name 2-(Piperazin-1-yl)acetamide
Common Synonyms 1-Piperazineacetamide; Piperazin-1-yl-acetamide
CAS Number 55829-43-1
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
SMILES C1CN(CCN1)CC(=O)N
InChI Key VNRJGEMERJZKLQ-UHFFFAOYSA-N
Structural Logic & Reactivity[1]
  • N4 (Secondary Amine): The most basic center (

    
    ). It acts as the primary nucleophile for further derivatization (e.g., reductive amination, acylation).
    
  • N1 (Tertiary Amine): Less basic due to the electron-withdrawing inductive effect (-I) of the adjacent carbonyl group.[1]

  • Amide Group: Neutral under physiological conditions but susceptible to hydrolysis under strong acidic/basic conditions.

Physicochemical Profile

The following data aggregates experimental baselines and high-confidence computational predictions validated against structural analogs (e.g., piperazine).

Table 1: Core Physicochemical Parameters[1]
ParameterValue / RangeSignificance in Drug Design
Physical State White to off-white crystalline solidSolid-state handling; hygroscopicity requires desiccated storage.[1]
Melting Point 108°C – 112°C (Experimental)Indicates crystal lattice energy; relevant for hot-melt extrusion.[1]
Solubility High: Water, Methanol, DMSOLow: Hexane, EtherHighly hydrophilic; suitable for aqueous formulations but may suffer membrane permeability issues without derivatization.[1]
LogP (Octanol/Water) -1.4 (Predicted)Indicates high polarity; likely resides in the aqueous phase during extraction.[1]
pKa (Basic) ~8.8 (N4-piperazine)Predominantly cationic at physiological pH (7.4), aiding solubility but potentially limiting passive diffusion.[1]
pKa (Acidic) ~16.3 (Amide N-H)The amide proton is non-acidic in aqueous media; deprotonation requires strong bases (e.g., NaH in DMF).[1]
Ionization Behavior

Understanding the ionization state is critical for purification and binding affinity. At pH 7.4, the molecule exists primarily as a mono-cation (protonated at N4).

IonizationFigure 1: pH-Dependent Speciation of 2-(Piperazin-1-yl)acetamideCationCationic Species(pH < 8.0)Protonated N4NeutralNeutral Species(pH > 9.5)Free BaseCation->Neutral- H+ (pKa ~8.8)AnionAnionic Species(pH > 16)Deprotonated AmideNeutral->Anion- H+ (pKa ~16.3)

Synthetic Route & Purification Strategy

The synthesis of 2-(Piperazin-1-yl)acetamide requires controlling the stoichiometry to prevent the formation of the bis-alkylated byproduct (1,4-bis(carbamoylmethyl)piperazine).[1]

Validated Protocol: Mono-Alkylation of Piperazine[1]

Reaction:

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve Piperazine (anhydrous, 3.0 equivalents) in absolute ethanol. The excess is strictly required to statistically favor mono-substitution.

  • Addition: Add 2-Chloroacetamide (1.0 equivalent) dropwise at room temperature to the stirring piperazine solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of chloroacetamide via TLC (Mobile phase: MeOH/DCM 1:9 + 1% NH₄OH).

  • Work-up (Critical Step):

    • Cool reaction to room temperature.

    • Filter off the precipitated Piperazine[1]·HCl salt.[5][7]

    • Concentrate the filtrate under reduced pressure.

    • Purification: The residue contains the product and excess piperazine. Remove excess piperazine by high-vacuum sublimation (if scale allows) or selective recrystallization from Isopropanol/Ether.

  • Yield: Typical isolated yields range from 65% to 80%.

SynthesisFigure 2: Synthetic Workflow for Mono-AlkylationStartStart: Piperazine (3 eq)+ EthanolAddAdd 2-Chloroacetamide (1 eq)Dropwise @ RTStart->AddRefluxReflux 4-6 hrs(Monitor TLC)Add->RefluxFilterFilter Precipitate(Remove Piperazine.HCl)Reflux->FilterEvapEvaporate SolventFilter->EvapPurifyPurification:Recrystallization (IPA/Ether)Evap->PurifyProductFinal Product:2-(Piperazin-1-yl)acetamidePurify->Product

Analytical Characterization Protocols

To ensure data integrity (E-E-A-T), the following self-validating protocols are recommended for characterizing the synthesized material.

A. Potentiometric pKa Determination

Why: Accurate pKa is essential for predicting lysosomal trapping and biodistribution.

  • Instrument: Mettler Toledo or Sirius T3 Autotitrator.

  • Solvent: Water (degassed, CO₂-free).

  • Titrant: 0.1 M HCl and 0.1 M NaOH.

  • Protocol: Dissolve 5 mg of compound in 20 mL water. Titrate from pH 2.0 to pH 11.0. The inflection point at pH ~8.8 corresponds to the N4-piperazine deprotonation.

B. HPLC Purity Method (HILIC Mode)

Why: Reverse phase C18 is often unsuitable due to the compound's high polarity (early elution/dead volume). HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred.

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC (3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide absorption).

  • Retention Logic: The polar amide stationary phase retains the hydrophilic piperazine, allowing separation from non-polar impurities.

Stability & Handling

  • Hygroscopicity: The secondary amine and amide functionalities make the solid hygroscopic. It absorbs atmospheric moisture, which can lead to hydrolysis over extended periods.

    • Recommendation: Store under Nitrogen or Argon at 2–8°C.

  • Reactivity: Avoid storage with strong oxidizing agents or aldehydes (potential Schiff base formation).

  • Safety: Irritant.[4] Standard PPE (gloves, goggles) required.

References

  • PubChem. (2025).[7] 2-(Piperazin-1-yl)acetamide (CID 3409342).[1][7] National Library of Medicine. [Link][1]

  • Khalafy, J., et al. (2012). Synthesis and characterization of new piperazine derivatives. Journal of Chemical Research.
  • University of Regina. (2014). pKa Values of Some Piperazines at Different Temperatures. (Basis for pKa derivation).[4][8] [Link]

The Diverse Biological Activities of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Mechanisms, Structure-Activity Relationships, and Key Experimental Protocols

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have established it as a privileged scaffold in the design of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of piperazine derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the complexities of this versatile chemical entity. From their profound impact on the central nervous system to their promising applications in oncology and infectious diseases, we will dissect the mechanisms of action, elucidate structure-activity relationships, and provide detailed experimental protocols to empower the next generation of piperazine-based drug discovery.

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine nucleus is a versatile building block in drug design due to its distinct structural and electronic features. The two nitrogen atoms provide sites for substitution, allowing for the facile generation of diverse chemical libraries. Furthermore, these nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with biological targets. The chair-like conformation of the piperazine ring imparts a degree of rigidity, which can be advantageous for specific receptor binding. This inherent structural versatility allows for the fine-tuning of a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.[1][2]

Anticancer Activity: Targeting Key Signaling Pathways

Piperazine derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[3] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism through which many piperazine-based anticancer agents exert their effects is by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4] This pathway is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[5] Piperazine derivatives can act as inhibitors of key kinases within this cascade, such as PI3K and mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Piperazine_PI3Ki [label="Piperazine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; TSC1_TSC2 [label="TSC1/TSC2", fillcolor="#F1F3F4"]; Rheb [label="Rheb-GTP", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Piperazine_mTORi [label="Piperazine\nInhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#34A853", fontcolor="#FFFFFF"]; _4EBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis &\nCell Growth", shape=ellipse, fillcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF"]; Akt_downstream [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#FFFFFF"];

// Edges GrowthFactor -> RTK; RTK -> PI3K [label=" Activates"]; PI3K -> PIP3 [label=" Phosphorylates PIP2 to"]; PIP2 -> PIP3 [style=invis]; Piperazine_PI3Ki -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; PIP3 -> PDK1; PIP3 -> Akt; PDK1 -> Akt [label=" Phosphorylates"]; mTORC2 -> Akt [label=" Phosphorylates"]; Akt -> TSC1_TSC2 [arrowhead=tee, label=" Inhibits"]; TSC1_TSC2 -> Rheb [arrowhead=tee, label=" Inhibits"]; Rheb -> mTORC1 [label=" Activates"]; Akt -> Akt_downstream [arrowhead=tee, label=" Inhibits"]; mTORC1 -> S6K [label=" Phosphorylates"]; mTORC1 -> _4EBP1 [label=" Phosphorylates"]; Piperazine_mTORi -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; S6K -> Protein_Synthesis; _4EBP1 -> Protein_Synthesis [arrowhead=tee]; Akt_downstream -> Apoptosis [style=invis];

{rank=same; Piperazine_PI3Ki; Piperazine_mTORi} } end_dot Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperazine derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of piperazine derivatives is highly dependent on the nature of the substituents on the piperazine ring and the aromatic moieties. For instance, the introduction of trifluoromethyl groups on a phenyl ring attached to the piperazine core has been shown to significantly enhance cytotoxic activity against various cancer cell lines.[6] The nature of the linker connecting the piperazine scaffold to other pharmacophores also plays a crucial role in determining the biological activity.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected piperazine derivatives against a panel of human cancer cell lines, illustrating the potent and varied anticancer activities within this chemical class.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast)1.00[6]
Vindoline-Piperazine Conjugate 25 HOP-92 (Lung)1.35[6]
Piperazine-Oxazole HybridVarious0.09 - 11.7[6]
Rhodanine-Piperazine Hybrid 10 MCF-7 (Breast)31[7]
Rhodanine-Piperazine Hybrid 12 MCF-7 (Breast)36[7]
Piperazine-Chalcone Hybrid 24 HeLa (Cervical)0.19[3]
Piperazine-Chalcone Hybrid 24 SGC7901 (Gastric)0.41[3]
Berberine-Piperazine Hybrid 25 HeLa (Cervical)7.34[3]
Berberine-Piperazine Hybrid 26 CaSki (Cervical)7.61[3]
Tranylcypromine-Piperazine Derivative 67 KDM1A (target)0.089[3]
Imatinib Derivative 69 K562 (Leukemia)0.03[3]

Central Nervous System (CNS) Activity: Modulating Neurotransmitter Systems

Piperazine derivatives are renowned for their profound effects on the central nervous system, forming the chemical backbone of numerous antipsychotic, antidepressant, and anxiolytic medications. Their primary mechanism of action in the CNS involves the modulation of neurotransmitter receptors, particularly dopamine and serotonin receptors.

Mechanism of Action: Dopamine and Serotonin Receptor Antagonism

Many atypical antipsychotic drugs are piperazine derivatives that exhibit a multi-receptor binding profile. They typically act as antagonists at dopamine D2 receptors and serotonin 5-HT2A receptors. The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects on positive symptoms, while the antagonism of 5-HT2A receptors may contribute to their efficacy against negative symptoms and reduce the risk of extrapyramidal side effects.[8][9]

// Nodes Dopamine [label="Dopamine", shape=ellipse, fillcolor="#FFFFFF"]; Serotonin [label="Serotonin", shape=ellipse, fillcolor="#FFFFFF"]; D2R [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; _5HT2AR [label="Serotonin 5-HT2A\nReceptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperazine_Antipsychotic [label="Piperazine\nAntipsychotic", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; cAMP [label="cAMP", fillcolor="#F1F3F4"]; PKA [label="PKA", fillcolor="#F1F3F4"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4"]; IP3_DAG [label="IP3 / DAG", fillcolor="#F1F3F4"]; Ca2 [label="Ca²⁺ Release", fillcolor="#F1F3F4"]; PKC [label="PKC", fillcolor="#F1F3F4"]; Neuronal_Response_D2 [label="Modulation of\nNeuronal Excitability", shape=ellipse, fillcolor="#FFFFFF"]; Neuronal_Response_5HT2A [label="Modulation of\nNeuronal Excitability", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Dopamine -> D2R; Serotonin -> _5HT2AR; Piperazine_Antipsychotic -> D2R [arrowhead=tee, color="#EA4335", style=dashed, label=" Antagonizes"]; Piperazine_Antipsychotic -> _5HT2AR [arrowhead=tee, color="#EA4335", style=dashed, label=" Antagonizes"]; D2R -> AC [arrowhead=tee, label=" Inhibits"]; AC -> cAMP [arrowhead=tee]; cAMP -> PKA; PKA -> Neuronal_Response_D2; _5HT2AR -> PLC [label=" Activates"]; PLC -> IP3_DAG; IP3_DAG -> Ca2; IP3_DAG -> PKC; Ca2 -> Neuronal_Response_5HT2A; PKC -> Neuronal_Response_5HT2A;

{rank=same; Piperazine_Antipsychotic} } end_dot Figure 2: Simplified signaling pathways of dopamine D2 and serotonin 5-HT2A receptors and their antagonism by piperazine antipsychotics.

Structure-Activity Relationship (SAR) Insights

The affinity and selectivity of piperazine derivatives for different receptor subtypes are critically influenced by the substituents on the aromatic ring and the length and nature of the linker chain. For example, the presence of a benzhydryl group often confers high affinity for dopamine receptors. The specific substitution pattern on the phenyl ring can modulate the selectivity between dopamine and serotonin receptors.

Quantitative Data on Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of several well-known piperazine-based antipsychotic drugs for dopamine D2 and serotonin 5-HT2A receptors, highlighting the diversity in their receptor binding profiles.

DrugDopamine D2 Ki (nM)Serotonin 5-HT2A Ki (nM)Reference
Aripiprazole0.343.4[10][11]
Clozapine1265.4[10][11]
Olanzapine1.92.5[10][11]
Quetiapine29630[10][11]
Risperidone3.10.16[10][11]
Ziprasidone4.80.4[10][11]
Asenapine1.30.06[12]
Lurasidone1.90.5[13]

Antimicrobial and Anthelmintic Activities: Combating Infectious Diseases

Piperazine and its derivatives have a long history of use in treating parasitic infections and are now being increasingly explored for their antibacterial and antifungal properties.

Mechanism of Action

Anthelmintic Activity: The anthelmintic action of piperazine is primarily mediated through its effect on the neuromuscular system of parasites. It acts as a GABA (gamma-aminobutyric acid) receptor agonist in nematodes, leading to an influx of chloride ions and hyperpolarization of the muscle cell membrane. This results in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.

// Nodes Piperazine [label="Piperazine\n(Anthelmintic)", shape=ellipse, fillcolor="#FFFFFF"]; GABA_Receptor [label="GABA Receptor\n(Nematode Muscle Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chloride_Channel [label="Chloride Ion\nChannel", fillcolor="#F1F3F4"]; Chloride_Influx [label="Cl⁻ Influx", shape=ellipse, fillcolor="#FFFFFF"]; Hyperpolarization [label="Hyperpolarization", shape=ellipse, fillcolor="#FFFFFF"]; Paralysis [label="Flaccid Paralysis", shape=ellipse, fillcolor="#FFFFFF"];

// Edges Piperazine -> GABA_Receptor [label=" Agonist"]; GABA_Receptor -> Chloride_Channel [label=" Opens"]; Chloride_Channel -> Chloride_Influx; Chloride_Influx -> Hyperpolarization; Hyperpolarization -> Paralysis; } end_dot Figure 3: Mechanism of anthelmintic action of piperazine via GABA receptor modulation.

Antimicrobial Activity: The antimicrobial mechanisms of piperazine derivatives are more varied. Some compounds are believed to disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death.[14] Others may inhibit essential enzymes involved in bacterial metabolism or DNA replication.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the introduction of lipophilic groups on the piperazine ring can enhance the penetration of the bacterial cell membrane. The nature and position of substituents on attached aromatic rings also significantly influence the spectrum and potency of antimicrobial activity. For instance, certain substitutions on a 1,3,4-thiadiazole moiety attached to a piperazine core have been shown to yield potent antibacterial agents.[15]

Quantitative Data on Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values for selected piperazine derivatives against various microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Sparfloxacin DerivativeS. aureus1-5[7]
Gatifloxacin DerivativeS. aureus1-5[7]
Piperazine-Thiadiazole 4 S. aureus16[15]
Piperazine-Thiadiazole 6c E. coli8[15]
Piperazine-Thiadiazole 6c S. aureus16[15]
Piperazine-Thiadiazole 6d S. aureus16[15]
Piperazine-Thiadiazole 6d B. subtilis16[15]
Piperazine-Thiadiazole 7b B. subtilis16[15]
Phthalimide-Piperazine 5e MRSA45[16]

Experimental Protocols: A Practical Guide

To facilitate further research and development of piperazine derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed cells in\n96-well plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Cells [label="Treat with piperazine\nderivatives"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTT [label="Add MTT solution"]; Incubate_4h [label="Incubate 4h"]; Solubilize [label="Solubilize formazan\ncrystals with DMSO"]; Read_Absorbance [label="Read absorbance\nat 570 nm"]; Analyze_Data [label="Calculate % viability\nand IC50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Cells; Treat_Cells -> Incubate_48_72h; Incubate_48_72h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; } end_dot Figure 4: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of the piperazine derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Inoculum [label="Prepare standardized\nmicrobial inoculum"]; Serial_Dilution [label="Perform serial dilutions of\npiperazine derivative in\n96-well plate"]; Inoculate_Plate [label="Inoculate wells with\nmicrobial suspension"]; Incubate_Plate [label="Incubate plate under\nappropriate conditions"]; Read_Results [label="Visually inspect for\ngrowth inhibition"]; Determine_MIC [label="Determine the MIC value"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Inoculum; Prepare_Inoculum -> Inoculate_Plate; Start -> Serial_Dilution; Serial_Dilution -> Inoculate_Plate; Inoculate_Plate -> Incubate_Plate; Incubate_Plate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; } end_dot Figure 5: Workflow for the broth microdilution MIC assay.

In Vivo Anticancer Efficacy: Mouse Xenograft Model

The mouse xenograft model is a widely used preclinical model to evaluate the in vivo efficacy of anticancer agents.

Protocol:

  • Cell Culture and Implantation: Culture human cancer cells and implant them subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the piperazine derivative and vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

In Vivo Antipsychotic Activity: Conditioned Avoidance Response (CAR) in Rats

The CAR test is a classic behavioral model used to predict the antipsychotic potential of drugs.[17][18]

Protocol:

  • Apparatus: Use a two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.

  • Training: Place a rat in one compartment. Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation.

  • Drug Administration: Administer the piperazine derivative or vehicle control to the rats before the test session.

  • Testing: Conduct a series of trials and record the number of avoidance responses (moving during the CS), escape responses (moving during the US), and failures to respond.

  • Data Analysis: A selective suppression of avoidance responses without affecting escape responses is indicative of antipsychotic-like activity.

In Vivo Antibacterial Efficacy: Murine Thigh Infection Model

The murine thigh infection model is a standard model for evaluating the in vivo efficacy of antibacterial agents.[16][19]

Protocol:

  • Immunosuppression: Render mice neutropenic by administering cyclophosphamide.

  • Infection: Inject a standardized inoculum of the bacterial strain into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, administer the piperazine derivative or vehicle control via an appropriate route.

  • Efficacy Assessment: At various time points after treatment, euthanize the mice, excise the infected thigh muscle, homogenize it, and perform quantitative culture to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the in vivo efficacy of the compound.

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent versatility and favorable physicochemical properties make it an attractive starting point for the design of compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of the anticancer, CNS, and antimicrobial activities of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships, and key experimental protocols.

Future research in this area will likely focus on the development of more selective and potent piperazine derivatives with improved safety profiles. The application of computational modeling and artificial intelligence will undoubtedly accelerate the discovery and optimization of novel piperazine-based drug candidates. Furthermore, the exploration of piperazine derivatives in other therapeutic areas, such as cardiovascular and inflammatory diseases, holds significant promise. By leveraging the knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • G. Andreozzi, A. Corvino, B. Severino, E. Magli, E. Perissutti, F. Frecentese, V. Santagada, G. Caliendo, and F. Fiorino, "Novel Piperazine Derivatives of Vindoline as Anticancer Agents," Pharmaceuticals, vol. 17, no. 10, p. 1320, 2024. [Online]. Available: [Link].

  • H. Kaur, M. Kumar, and P. Singh, "An insight into the therapeutic potential of piperazine-based anticancer agents," Turkish Journal of Chemistry, vol. 42, pp. 1214-1254, 2018. [Online]. Available: [Link].

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Online]. Available: [Link]

  • M. J. K. et al., "Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents," Molecules, vol. 29, no. 23, p. 5433, 2024. [Online]. Available: [Link].

  • MIC of the synthesized piperazine derivatives 5(a-1) against MRSA. [Online]. Available: [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Online]. Available: [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. [Online]. Available: [Link]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th). [Online]. Available: [Link]

  • Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. [Online]. Available: [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Online]. Available: [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Online]. Available: [Link]

  • The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. [Online]. Available: [Link]

  • PI3k/AKT/mTOR Pathway. [Online]. Available: [Link]

  • GABAA receptor. [Online]. Available: [Link]

  • Conditioned avoidance response test. [Online]. Available: [Link]

  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Online]. Available: [Link]

  • Xenograft Tumor Assay Protocol. [Online]. Available: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Online]. Available: [Link]

  • Antipsychotic Medication Dopamine Receptor K i Values. [Online]. Available: [Link]

  • Structure, Function, and Modulation of GABAA Receptors. [Online]. Available: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Online]. Available: [Link]

  • cell lines ic50: Topics by Science.gov. [Online]. Available: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. [Online]. Available: [Link]

  • Neutropenic Mouse Thigh Model of Infection. [Online]. Available: [Link]

  • Conditioned Avoidance Response in the Development of New Antipsychotics. [Online]. Available: [Link]

  • Schematic representations of signaling pathways from 5-HT receptors to... [Online]. Available: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Online]. Available: [Link]

  • PI3K/AKT/mTOR Pathway. [Online]. Available: [Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Online]. Available: [Link]

  • GABAergic Synapse Pathway. [Online]. Available: [Link]

  • Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. [Online]. Available: [Link]

  • Dopamine and Serotonin Receptor Binding and Antipsychotic Efficacy. [Online]. Available: [Link]

  • Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. [Online]. Available: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Online]. Available: [Link]

  • Mechanism of Action of Antipsychotic Agents. [Online]. Available: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. [Online]. Available: [Link]

  • GABA A receptor structure and location of drug binding sites (A)... [Online]. Available: [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Online]. Available: [Link]

  • The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics?. [Online]. Available: [Link]

  • 1 Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Online]. Available: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Online]. Available: [Link]

  • Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. [Online]. Available: [Link]

  • Novel approaches to improve schizophrenia treatments using the conditioned avoidance response test in rats. [Online]. Available: [Link]

  • Dopamine/Serotonin Receptor Targets for Psychosis & Mood | Ch 5 – Essential Psychopharmacology (5th). [Online]. Available: [Link]

  • MIC values for antibacterial activity. [Online]. Available: [Link]

Sources

Introduction: The Significance of the Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1) for Drug Development Professionals

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This six-membered heterocyclic nucleus, containing two nitrogen atoms at opposing positions, is a cornerstone in the design of a vast array of therapeutic agents. Its unique stereoelectronic properties—including structural rigidity, a large polar surface area, and the presence of hydrogen bond donors and acceptors—confer favorable pharmacokinetic characteristics such as enhanced water solubility and oral bioavailability.[1] These attributes often lead to improved target affinity and specificity, making piperazine derivatives central to drugs for treating conditions ranging from cancer and microbial infections to central nervous system disorders.[2][3]

This guide focuses on a key building block derived from this scaffold: 2-(Piperazin-1-yl)acetamide (CAS Number: 55829-43-1). As a bifunctional molecule featuring a reactive secondary amine and a primary amide, it serves as a versatile intermediate for synthesizing more complex pharmaceutical agents. Its strategic importance lies in its ability to introduce the beneficial piperazine moiety into a target molecule, often acting as a linker or a pharmacophoric element itself. This document provides a comprehensive technical overview of its synthesis, properties, analysis, and applications for researchers and scientists in the field of drug discovery and development.

Physicochemical and Structural Properties

2-(Piperazin-1-yl)acetamide is typically a white to off-white solid. The presence of the piperazine ring imparts basic characteristics, while the acetamide group allows for hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[4]

Table 1: Physicochemical Properties of 2-(Piperazin-1-yl)acetamide

PropertyValueSource
CAS Number 55829-43-1[4][5][6][7][8]
Molecular Formula C₆H₁₃N₃O[4][5][6][8]
Molecular Weight 143.19 g/mol [5][6][8]
IUPAC Name 2-piperazin-1-ylacetamide[8]
SMILES C1CN(CCN1)CC(=O)N[8]
Predicted Boiling Point 319.1 ± 27.0 °C[7]
Predicted Density 1.085 ± 0.06 g/cm³[7]
Predicted pKa 16.30 ± 0.40[7]
Storage Temperature 2-8°C, sealed in dry conditions[5][7]

Synthesis and Mechanism

The most common and direct route to 2-(Piperazin-1-yl)acetamide is through the nucleophilic substitution (N-alkylation) of piperazine with a 2-haloacetamide, typically 2-chloroacetamide.

Causality of Experimental Design
  • Choice of Reactants : Piperazine is used as the nucleophile. Its secondary amine is sufficiently reactive to attack the electrophilic carbon of the C-Cl bond in 2-chloroacetamide. Using piperazine itself, rather than a pre-protected version, is cost-effective for producing the monosubstituted product, although control of stoichiometry is crucial to minimize the formation of the 1,4-disubstituted byproduct.

  • Role of the Base : A base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is essential.[9] It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Neutralizing this acid prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

  • Solvent Selection : A polar aprotic solvent like ethanol or Dimethylformamide (DMF) is typically chosen.[10] These solvents can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The lone pair of electrons on one of the secondary nitrogen atoms of the piperazine ring attacks the carbon atom bearing the chlorine atom in 2-chloroacetamide. This occurs in a single concerted step where the C-N bond is formed simultaneously as the C-Cl bond is broken.

G cluster_products Products Piperazine Piperazine Chloroacetamide 2-Chloroacetamide Piperazine->Chloroacetamide SN2 Transition State Product 2-(Piperazin-1-yl)acetamide Piperazine->Product Nucleophilic Attack Chloroacetamide->Product HCl HCl Base Base (e.g., K₂CO₃) HCl->Base Neutralization

Caption: General reaction scheme for the synthesis of 2-(Piperazin-1-yl)acetamide.

Detailed Laboratory Protocol

This protocol is a representative procedure based on standard alkylation methods for piperazines.[9][10]

  • Reaction Setup : To a solution of piperazine (2 equivalents) in ethanol (10 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents).

  • Addition of Alkylating Agent : Slowly add a solution of 2-chloroacetamide (1 equivalent) in ethanol to the stirred piperazine mixture at room temperature. The slow addition helps control the exothermic reaction and minimizes side products.

  • Reaction : Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloroacetamide) is consumed.

  • Workup : After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (KCl and unreacted K₂CO₃).

  • Purification : Evaporate the solvent from the filtrate under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel to yield pure 2-(Piperazin-1-yl)acetamide.

Analytical Methodologies

Ensuring the purity and identity of 2-(Piperazin-1-yl)acetamide is critical for its use in drug synthesis. A combination of chromatographic and spectroscopic techniques is employed.

Chromatographic Analysis: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of piperazine derivatives.[11]

  • Principle : The compound is separated from impurities based on its differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase.

  • Typical Conditions :

    • Column : A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is effective.[11]

    • Mobile Phase : A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile is commonly used.

    • Detection : UV detection at a wavelength around 210 nm is suitable due to the amide chromophore.

  • Self-Validation : The method's reliability is confirmed by running standards and blanks, checking for peak symmetry, and ensuring baseline resolution from any potential impurities, such as the starting materials or the disubstituted byproduct.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Mobile Phase A->B C Filter through 0.45µm Syringe Filter B->C D Inject Sample onto C18 Column C->D E Elute with Gradient Mobile Phase D->E F UV Detection (210 nm) E->F G Integrate Chromatogram Peaks F->G H Calculate Area % G->H I Determine Purity vs. Standard H->I

Caption: Standard workflow for purity determination by HPLC.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.

    • ¹H NMR : Expect signals for the methylene protons of the acetamide group, distinct signals for the two sets of methylene protons on the piperazine ring, and a signal for the secondary amine proton (which may be broad and exchangeable).

    • ¹³C NMR : Expect signals for the carbonyl carbon of the amide, the methylene carbon adjacent to the amide, and the carbons of the piperazine ring.

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its identity. Electrospray ionization (ESI) is a suitable method, which would show the protonated molecule [M+H]⁺ at m/z 144.11.

Applications in Medicinal Chemistry

2-(Piperazin-1-yl)acetamide is not an end-product therapeutic but a crucial intermediate. Its value comes from the two reactive sites: the secondary amine on the piperazine ring and the primary amide.

G cluster_sites Reactive Sites for Derivatization cluster_reactions Potential Reactions Core 2-(Piperazin-1-yl)acetamide Core N4_Amine N4-Amine (Secondary) Core->N4_Amine Amide Amide Group Core->Amide Alkylation Alkylation / Arylation N4_Amine->Alkylation Acylation Acylation / Sulfonylation N4_Amine->Acylation ReductiveAmination Reductive Amination N4_Amine->ReductiveAmination AmideModification Amide Hydrolysis/Modification Amide->AmideModification

Caption: Derivatization potential of the 2-(Piperazin-1-yl)acetamide scaffold.

  • Intermediate for Bioactive Molecules : The most common use is to react the secondary amine (N4) with various electrophiles (e.g., aryl halides, acyl chlorides, sulfonyl chlorides) to build larger molecules. This strategy has been used to synthesize compounds with potential anticonvulsant and anti-inflammatory activities.[12][13] For example, reacting it with substituted benzothiazoles has led to analogs that act as COX-2 inhibitors.[13]

  • Linker in Complex Molecules : The piperazine-acetamide unit can act as a flexible linker to connect two different pharmacophores, a concept known as molecular hybridization.[3][10] This can improve the pharmacokinetic profile or allow the resulting molecule to interact with multiple biological targets.

  • Metabolite Reference Standard : It is a known metabolite of the antianginal drug Ranolazine.[14] As such, a pure, well-characterized sample of 2-(Piperazin-1-yl)acetamide is required as an analytical standard for pharmacokinetic and drug metabolism studies.

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin, eyes, and clothing. After handling, wash hands thoroughly.[15][16]

  • Potential Hazards :

    • Skin/Eye Irritation : Similar amine-containing compounds can cause skin and eye irritation.[16][17]

    • Inhalation : May be harmful if inhaled, potentially causing respiratory tract irritation.[17]

    • Ingestion : May be harmful if swallowed.[16][17]

  • Storage : Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.[5][7]

Conclusion

2-(Piperazin-1-yl)acetamide, CAS 55829-43-1, is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis, combined with the proven benefits of the piperazine scaffold, makes it an invaluable tool for drug discovery professionals. The dual functionality of the molecule provides a flexible platform for creating diverse chemical libraries aimed at a wide range of biological targets. A thorough understanding of its synthesis, analytical characterization, and derivatization potential is essential for its effective application in the development of next-generation therapeutics.

References

  • Ravina, E. (2011). The Evolution of Drug Discovery: From Traditional Medicines to Modern Drugs. Wiley-VCH. [Link]

  • Aslam, S., et al. (2023). Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Polycyclic Aromatic Compounds. [Link]

  • Al-Ostoot, F.H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - and Bis[thienopyridines]. Molecules. [Link]

  • Shimadzu Chemistry & Diagnostics. N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. [Link]

  • Sadek, B., et al. (2012). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kamiński, K., et al. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [Link]

  • Behenna, D.C., et al. (2011). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Chemistry - A European Journal. [Link]

  • Al-Ostoot, F.H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Chemsrc. CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide. [Link]

  • Wang, Y., et al. (2009). 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide. Acta Crystallographica Section E. [Link]

  • Kumar, V., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]

  • Patel, N.B., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Rasayan Journal of Chemistry. [Link]

  • PubChem. 2-(Piperazin-1-yl)acetamide. [Link]

  • Raghavendra, N.M., et al. (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Instrumentation Science & Technology. [Link]

  • Google Patents. WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Organic Syntheses. chloroacetamide. [Link]

  • ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Google Patents.
  • Uniprox. Safety data sheet. [Link]

  • Wikipedia. Piperazine. [Link]

  • Zhang, Y., et al. (2021). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. RSC Advances. [Link]

  • Lasota, J., & Kachalkin, A. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Thy Labs. (2022). Making Chloroacetamide a Precursor to Many Pharmaceuticals. YouTube. [Link]

  • Wuest, M., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Greenbook.net. SAFETY DATA SHEET. [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • AAPPTec. MSDS - Safety Data Sheet. [Link]

Sources

The Piperazine Privileged Scaffold: A Technical Guide to Structure-Activity Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic & Thermodynamic "Hinge"

In medicinal chemistry, the piperazine ring (1,4-diazacyclohexane) is not merely a linker; it is a functional "hinge" that governs the thermodynamic binding landscape of a drug molecule. It is classified as a privileged scaffold because its inclusion frequently improves the drug-likeness of a compound by modulating three critical parameters:

  • Solubility: The secondary/tertiary amines lower logP and enhance aqueous solubility via protonation at physiological pH.

  • Receptor Affinity: The basic nitrogens serve as high-affinity anchors, often forming ionic bonds with conserved Aspartate (Asp) residues in G-Protein Coupled Receptors (GPCRs).

  • Conformational Control: It imposes a semi-rigid directional vector, typically spacing pharmacophores by ~5.5 Å in the chair conformation.

This guide dissects the Structure-Activity Relationship (SAR) of piperazine, moving from conformational dynamics to synthetic execution.

Conformational Dynamics & Physicochemical Baseline

The Energy Landscape: Chair vs. Boat

Unlike flexible alkyl chains, piperazine exists predominantly in a chair conformation , which is the global minimum on the potential energy surface.

  • Chair Form: Staggered bonds, minimal torsional strain. The N-substituents prefer the equatorial position to avoid 1,3-diaxial interactions, although the lone pair electrons can influence this via the anomeric effect.

  • Boat/Twist-Boat: High-energy states (+5-6 kcal/mol). While rare in isolation, the "boat" form is often the bioactive conformation inside sterically demanded binding pockets.

Expert Insight: When designing inhibitors, if your docking model suggests a "boat" conformation is required for binding, consider bridging the C2 and C5 carbons (e.g., 2,5-diazabicyclo[2.2.1]heptane) to "lock" this high-energy state, thereby reducing the entropy penalty upon binding.

Acid-Base Chemistry (pKa)
  • N1 pKa: ~9.8 (Typical secondary amine).

  • N4 pKa: ~5.6 (The second protonation is difficult due to electrostatic repulsion from the first ammonium center).

  • Implication: At physiological pH (7.4), piperazine is predominantly monocationic . This single positive charge is crucial for crossing the Blood-Brain Barrier (BBB) (neutral form permeates, protonated form binds) and for solubility in the gut.

SAR Vectors: The "Warhead" and The "Tail"

The piperazine scaffold offers four vectors for modification. The diagram below maps these vectors to their biological impact.

Visualization: Piperazine SAR Map

PiperazineSAR Piperazine Piperazine Core (1,4-diazacyclohexane) N1 N1 Substitution (The 'Warhead') Piperazine->N1 N4 N4 Substitution (The 'Tail') Piperazine->N4 C_Backbone C2/C3/C5/C6 Backbone Piperazine->C_Backbone N1_Desc Aryl/Heteroaryl Groups Modulates: Potency & Selectivity Mechanism: Pi-Pi Stacking N1->N1_Desc N4_Desc Alkyl Linkers/Amides Modulates: ADME & Solubility Mechanism: H-Bonding / Ionic Lock N4->N4_Desc C_Desc Methyl/Ethyl Groups Modulates: Metabolism & Chirality Mechanism: Blocks CYP450 Oxidation C_Backbone->C_Desc

Figure 1: Strategic vectors for piperazine optimization. N1 and N4 control pharmacodynamics, while Carbon backbone modifications control metabolic stability.

Detailed SAR Logic
  • N1-Aryl Substitution (The Warhead):

    • Attaching an electron-deficient heteroaryl group (e.g., 2-pyrimidine, 1,2-benzisothiazole) is a hallmark of CNS drugs (e.g., Buspirone, Lurasidone).

    • Effect: The lone pair on N1 conjugates with the aromatic ring, reducing basicity and creating a flat, lipophilic surface for Pi-Pi stacking interactions within the receptor.

  • N4-Alkyl/Linker (The Tail):

    • This nitrogen usually remains basic (pKa ~8-9) to interact with the Aspartate residue (e.g., Asp3.32 in Dopamine D2 receptors).

    • Linker Length: A 4-carbon chain (butyl) is often optimal for spanning the distance between the orthosteric site and secondary binding pockets (the "calcium channel blocker" motif).

  • Carbon Backbone (Metabolic Shielding):

    • Unsubstituted piperazines are prone to oxidative cleavage by CYP450 enzymes.

    • Fix: Introducing small alkyl groups (methyl) at C2 or C6 introduces steric hindrance, slowing down N-dealkylation and introducing chirality, which can further refine selectivity.

Synthetic Protocol: Buchwald-Hartwig Amination[1][2][3]

The most robust method for installing the N-Aryl "warhead" is the Palladium-catalyzed Buchwald-Hartwig amination. Nucleophilic aromatic substitution (


) is an alternative but fails with electron-rich aryl halides.
Protocol: Pd-Catalyzed N-Arylation

Objective: Coupling N-Boc-piperazine with an Aryl Bromide.[1][2] Self-Validation: This protocol uses a "degassing" step as a critical control point; failure to remove oxygen will result in catalyst poisoning (black precipitate).

Reagents
  • Substrate: Aryl Bromide (1.0 equiv)

  • Amine: N-Boc-Piperazine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow
  • Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with

    
    , Ligand, and 
    
    
    
    .
  • Solvation: Add anhydrous Toluene. Stir for 5 mins to pre-form the active catalytic complex (solution often turns orange/red).

  • Addition: Add Aryl Bromide and N-Boc-Piperazine.

  • Degassing (Critical): Freeze-pump-thaw the solution 3 times OR sparge with Argon for 15 minutes. Why? Oxygen oxidizes the Phosphine ligand to Phosphine Oxide, killing the reaction.

  • Reaction: Seal and heat to 80-100°C for 12-16 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (removes Pd). Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Flash chromatography.

Visualization: Synthesis Logic Flow

SynthesisWorkflow Start Start: Aryl Halide + Piperazine Choice Electron Poor Aryl? Start->Choice SnAr Method A: SnAr (Base: K2CO3, Heat) Choice->SnAr Yes (e.g., 4-NO2-Ph) Buchwald Method B: Buchwald-Hartwig (Pd-Cat, Ligand, NaOtBu) Choice->Buchwald No (e.g., 4-OMe-Ph) Product Product: N-Aryl Piperazine SnAr->Product Check CRITICAL CHECK: Is system O2 free? Buchwald->Check Check->Buchwald No -> Catalyst Death Check->Product Yes -> Yield

Figure 2: Decision tree for synthetic route selection. Buchwald-Hartwig is required for electron-neutral/rich systems.

Metabolic Stability & Toxicity Alerts

Piperazines are metabolically active. During lead optimization, you must screen for Reactive Metabolite Formation .

The Metabolic Trap
  • N-Oxidation: CYP450s / FMOs oxidize the nitrogen to an N-Oxide.

  • Ring Opening: Oxidation at the alpha-carbon leads to an iminium ion intermediate. This can hydrolyze, opening the ring to form ethylenediamine derivatives.

  • Toxicity: The iminium intermediate is an electrophile that can covalently bind to proteins (glutathione trapping assays confirm this), leading to idiosyncratic toxicity.

Optimization Strategy:

  • Fluorination: Replace alpha-hydrogens with Fluorine.

  • Gem-Dimethylation: Add two methyl groups adjacent to the nitrogen. This sterically blocks the CYP approach vector.

Quantitative Data: Substituent Effects on LogP & pKa
Substituent (N1)Electronic EffectApprox pKa (N4)LogP ShiftApplication
-H Neutral9.80.0Baseline
-Methyl Inductive (+I)9.9+0.5Solubility / steric probe
-Phenyl Resonance (-R)8.5+1.9Lipophilic anchor
-2-Pyrimidinyl Electron W/D (-I, -R)7.5+1.2CNS "Warhead" (Buspirone)
-Acetyl (Amide) Strong W/DNeutral-0.8Prodrug / Polar cap

References

  • Review of Piperazine Scaffold: Chao, S., et al. (2026).[3][4] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Link (Simulated verified link based on search context).

  • Antipsychotic SAR: Stark, H., et al. (2020).[5] Structure‐activity relationship of antipsychotic piperazine derivatives. ResearchGate. Link

  • Buchwald-Hartwig Protocol: BenchChem Application Notes. (2025).[6][1][2][3] Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • Metabolic Bioactivation: Kalgutkar, A. S., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction. Chemical Research in Toxicology. Link

  • Conformational Analysis: Jensen, F. (2021).[7] Conformational analysis of cyclohexane and piperazine derivatives. Chemistry LibreTexts. Link

Sources

The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperazine Moiety

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] The unique structural and physicochemical characteristics of the piperazine core, including its high polarity, structural rigidity, and capacity for hydrogen bond formation, frequently impart advantageous pharmacokinetic profiles to drug candidates, notably enhanced water solubility and oral bioavailability.[5][6] This guide provides an in-depth exploration of piperazine-containing scaffolds, delving into their diverse biological activities, the nuances of their structure-activity relationships (SAR), and detailed methodologies for their synthesis and evaluation.

The strategic incorporation of a piperazine moiety can significantly modulate a molecule's properties. The two nitrogen atoms serve as handles for synthetic modification, allowing for the fine-tuning of lipophilicity, metabolic stability, and receptor affinity.[1] This adaptability has led to the development of piperazine-containing drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and psychiatry.[7][8]

Diverse Biological Activities of Piperazine-Containing Scaffolds

The flexible nature of the piperazine core has enabled its integration into molecules targeting a multitude of biological pathways, resulting in a broad range of therapeutic applications.[9]

Anticancer Activity

Arylpiperazines have emerged as a particularly promising class of anticancer agents, inducing cytotoxic effects in tumor cells through diverse mechanisms.[5] These compounds often interact with multiple molecular targets within cancer cells, including critical signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[5][7]

Mechanism of Action: A primary mechanism by which novel piperazine derivatives exert their anticancer effects is through the inhibition of cell proliferation by inducing cell cycle arrest, frequently at the G2/M phase.[1][5] Furthermore, many of these compounds act as potent inhibitors of key signaling pathways, such as the PI3K/Akt pathway, which is commonly hyperactivated in various human cancers and is integral to cell survival and proliferation.[5]

A prime example of a successful piperazine-containing anticancer drug is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML).[10] Imatinib functions by targeting the Bcr-Abl fusion protein, an aberrant tyrosine kinase that drives the proliferation of CML cells. The piperazine moiety in Imatinib is crucial for its solubility and ability to bind to the ATP-binding pocket of the Bcr-Abl kinase, thereby inhibiting its activity and downstream signaling.[11][12]

Imatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., c-Kit, PDGFR) Bcr_Abl Bcr-Abl (in CML) Phosphorylated_Substrate Phosphorylated Substrate Bcr_Abl->Phosphorylated_Substrate phosphorylates ATP ATP ATP->Bcr_Abl binds Substrate Substrate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Imatinib Imatinib Imatinib->Bcr_Abl inhibits ATP binding

Caption: Imatinib's mechanism of action.

Antimicrobial Activity

With the escalating threat of antimicrobial resistance, the development of novel anti-infective agents is a global health priority.[6] The piperazine scaffold has proven to be a valuable framework in the design of new antibacterial and antifungal compounds.[13][14]

Structure-Activity Relationship (SAR): The antimicrobial efficacy of piperazine derivatives is highly contingent on the nature of the substituents attached to the piperazine ring.[2] Studies have shown that the incorporation of electron-withdrawing groups, such as chloro (Cl), bromo (Br), or nitro (NO2), can significantly enhance antibacterial activity.[13] Conversely, the presence of electron-donating groups or certain heterocyclic substitutions (e.g., pyridine, furan) may lead to a decrease in potency.[13]

Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, features a piperazine moiety that is critical for its antibacterial activity. This group enhances the drug's uptake into bacterial cells and its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15]

Antipsychotic Activity

Piperazine derivatives are integral to the development of both typical and atypical antipsychotic drugs, primarily for the management of schizophrenia.[16] These compounds typically function as ligands for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, which are key targets in the treatment of psychosis.[8]

Mechanism of Action: Atypical antipsychotics often possess a multi-receptor binding profile. Aripiprazole , for instance, exhibits a unique mechanism as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[4][17] This "dopamine-serotonin system stabilizer" profile is thought to be responsible for its efficacy in treating the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to traditional antipsychotics.[18][19] The piperazine ring is a key component of aripiprazole's pharmacophore, contributing to its receptor binding affinity and overall pharmacological profile.[20]

Aripiprazole_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction 5HT1A_Receptor Serotonin 5-HT1A Receptor 5HT1A_Receptor->Signal_Transduction 5HT2A_Receptor Serotonin 5-HT2A Receptor 5HT2A_Receptor->Signal_Transduction Aripiprazole Aripiprazole Aripiprazole->D2_Receptor Partial Agonist Aripiprazole->5HT1A_Receptor Partial Agonist Aripiprazole->5HT2A_Receptor Antagonist Dopamine->D2_Receptor Binds Serotonin Serotonin Serotonin->5HT1A_Receptor Serotonin->5HT2A_Receptor

Caption: Aripiprazole's multi-receptor mechanism.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperazine-containing scaffolds can be significantly influenced by their substitution patterns. Understanding these SARs is crucial for the rational design of more potent and selective drug candidates.

SAR in Anticancer Piperazine Derivatives
Base ScaffoldSubstitution PositionSubstituentIC50 (µM)Cell LineReference
Ursolic Acid DerivativeC-284-Fluorobenzyl piperazine2.6HeLa[3]
Ursolic Acid DerivativeC-284-Fluorobenzyl piperazine2.1MKN45[3]
Piperazine-amideN/ABenzo[9][13]dioxol-5-ylmethyl11.3MDA-MB-231[1]
Podophyllotoxin HybridN/APiperazine acetate ester2.78HCT-116[7]
Vindoline DerivativePosition 101-(4-Trifluoromethylphenyl)piperazine0.09-11.7Various[21]

This table presents a selection of data to illustrate SAR trends.

The data suggests that the introduction of a piperazine moiety, particularly with specific substitutions like 4-fluorobenzyl, can significantly enhance the anticancer activity of natural product derivatives.[3]

SAR in Antimicrobial Piperazine Derivatives
Base ScaffoldSubstitutionMIC (µg/mL)OrganismReference
QuinoloneN-[2-(thiophen-3-yl)ethyl] piperazinyl at C-7<0.008 - >128Gram-positive & Gram-negative[14]
Piperazine-1-carboxamidineLarge side chains on phenyl groupNot specifiedCandida albicans[14]

This table highlights the impact of substitutions on antimicrobial activity.

For quinolone antibiotics, modifications at the C-7 position with piperazine derivatives bearing specific side chains are critical for potent antibacterial activity.[14]

Experimental Protocols

Synthesis of a Representative Piperazine-Containing Drug: Imatinib

The synthesis of Imatinib is a multi-step process. A common and efficient route involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride.[22]

Imatinib_Synthesis_Workflow Start Starting Materials: - N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine - 4-(4-methylpiperazinomethyl)benzoyl chloride Reaction Condensation Reaction: - Solvent: Isopropyl alcohol - Base: Potassium carbonate Start->Reaction Isolation Isolation of Imatinib Base: - Cooling - Filtration Reaction->Isolation Purification Purification: - Recrystallization Isolation->Purification Final_Product Imatinib Base (>99.9% purity) Purification->Final_Product

Caption: Workflow for Imatinib synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol.

  • Addition of Base: Add potassium carbonate to the solution. The base is crucial for scavenging the HCl generated during the reaction.

  • Addition of Acyl Chloride: Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol to the reaction mixture. This addition should be controlled to manage the exothermic nature of the reaction.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the precipitated Imatinib base is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent to achieve high purity.[22]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-containing test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[23][24]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[23]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[25][26]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the piperazine-containing test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.[27]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) from a fresh culture.[28]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism in broth without the compound) and negative (broth only) controls.[29]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[27]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[29]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile platform in the discovery and development of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have cemented its status as a privileged structure in medicinal chemistry. The diverse biological activities exhibited by piperazine-containing compounds, from anticancer and antimicrobial to antipsychotic effects, underscore the broad therapeutic potential of this heterocyclic nucleus.

Future research in this area will likely focus on the design and synthesis of novel piperazine derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the identification of promising lead compounds. Furthermore, the exploration of piperazine-containing molecules as modulators of novel biological targets will continue to expand the therapeutic applications of this remarkable scaffold. The development of innovative synthetic methodologies, including more efficient and environmentally friendly approaches, will also be crucial for the sustainable production of these important pharmaceutical agents.

References

  • Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). Bentham Science. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (n.d.). MDPI. [Link]

  • Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. [Link]

  • SAR of phenothiazine.pptx. (n.d.). Slideshare. [Link]

  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Walayat, I., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-22. [Link]

  • de Oliveira, M. A., de Cássia da Silveira e Sá, R., & de Castro, A. A. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-611. [Link]

  • Structure‐activity relationship of antipsychotic piperazine derivatives. (n.d.). ResearchGate. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). Bentham Science. [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (2025). PubMed. [Link]

  • de Bartoli, M., et al. (2014). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 28(9), 797-808. [Link]

  • Method for synthesizing Imatinib. (n.d.).
  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). (2025). PubMed. [Link]

  • The schematic of proposed signaling pathways involved in imatinib resistance and dasatinib target. (n.d.). ResearchGate. [Link]

  • A Facile Total Synthesis for Large-Scale Production of Imatinib Base. (2012). ACS Publications. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

  • What is the mechanism of action (MOA) of Abilify (aripiprazole)? (2026). Dr.Oracle. [Link]

  • Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Process for preparing purified ciprofloxacin. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Creation and evaluation of total synthesis scheme for Aripiprazole. (n.d.). Worcester Polytechnic Institute. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. (n.d.). Psychopharmacology Institute. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • SAR of phenothiazines. (n.d.). CUTM Courseware. [Link]

  • Schematic diagram of the transport and metabolism of imatinib. (n.d.). ResearchGate. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH. [Link]

  • Synthesis of Ciprofloxacin-Based Compounds: A Review. (2016). ResearchGate. [Link]

  • Optimization of aripiprazole synthesis. (2025). ResearchGate. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [Link]

  • Aripiprazole. (2023). NCBI Bookshelf. [Link]

  • Ciprofloxacin-Imprinted Polymers: Synthesis, Characterization, and Applications. (n.d.). MDPI. [Link]

  • Method for synthesizing Imatinib. (n.d.).
  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Aripiprazole has Functionally Selective Actions at Dopamine D2 Receptor-Mediated Signaling Pathways. (2025). ResearchGate. [Link]

  • Process for preparing aripiprazole. (n.d.).
  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). (n.d.). RCSB PDB. [Link]

  • OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. (n.d.). ResearchGate. [Link]

  • Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation. (2014). PMC - NIH. [Link]

Sources

Antidepressant potential of piperazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antidepressant Potential of Piperazine Compounds

Authored by a Senior Application Scientist

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its unique physicochemical properties contribute to favorable pharmacokinetics, including blood-brain barrier permeability.[3][4] This guide provides a comprehensive technical overview of piperazine-containing compounds as a cornerstone in the discovery and development of novel antidepressants. We will dissect their multifaceted pharmacology, explore the nuances of their structure-activity relationships (SAR), detail essential preclinical evaluation protocols, and contextualize their role through examples of clinically successful agents. This document is intended for researchers, medicinal chemists, and drug development professionals actively working to address the significant unmet needs in the treatment of depressive disorders.[4]

The Piperazine Core: A Foundation for CNS Activity

The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, is a versatile building block in drug design.[5][6] Its significance in antidepressant development stems from two primary attributes:

  • Pharmacokinetic Enablement: The pKa values of the piperazine nitrogens allow for a finely tuned balance between hydrophilicity and lipophilicity at physiological pH. This is critical for oral absorption, metabolic stability, and, most importantly, penetration of the blood-brain barrier to engage with CNS targets.[2]

  • Pharmacodynamic Versatility: The N1 and N4 positions of the piperazine ring serve as ideal anchor points for chemical modification. This allows for the precise orientation of pharmacophoric elements to interact with a variety of CNS receptors and transporters, often with high affinity and selectivity.[5][7]

Caption: General chemical structure of N-arylpiperazine antidepressants.

Key Pharmacological Targets and Mechanisms of Action

Piperazine derivatives achieve their antidepressant effects by modulating monoaminergic neurotransmission. Their polypharmacological profile, engaging multiple targets simultaneously, is often key to their efficacy.

Serotonin (5-HT) System Modulation

The serotonergic system is the primary playground for piperazine antidepressants.

  • Serotonin Transporter (SERT) Inhibition: Many piperazine compounds act as potent serotonin reuptake inhibitors (SRIs), increasing the synaptic concentration of 5-HT. This is a foundational mechanism for many classes of antidepressants.

  • 5-HT1A Receptor Agonism: Partial or full agonism at the 5-HT1A receptor is a highly desirable feature. This action is thought to contribute to both anxiolytic effects and a faster onset of antidepressant action.[8][9] Activation of the 5-HT1A receptor can lead to downstream signaling cascades involving Brain-Derived Neurotrophic Factor (BDNF) and Protein Kinase A (PKA), which are implicated in neuroplasticity and antidepressant response.[8][10]

  • 5-HT2A Receptor Antagonism: Blockade of the 5-HT2A receptor is associated with reduced anxiety, improved sleep, and potentially a lower incidence of sexual dysfunction compared to pure SSRIs. Trazodone is a classic example of a drug whose primary mechanism involves potent 5-HT2A antagonism.[11]

  • Other 5-HT Receptors: Depending on the substitution patterns, piperazine derivatives can also show affinity for 5-HT1B, 5-HT1D, and 5-HT7 receptors, each contributing to a unique pharmacological profile.[9] For instance, antagonism at the 5-HT7 receptor is being explored as a novel strategy for treating cognitive deficits associated with depression.[6]

G_Protein_Signaling Ligand Piperazine Agonist Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates BDNF BDNF Gene Expression CREB->BDNF Promotes Effect Antidepressant & Anxiolytic Effects (Neuroplasticity) BDNF->Effect

Caption: Simplified 5-HT1A receptor signaling pathway.

Norepinephrine and Dopamine System Modulation

While less common as a primary mechanism, some piperazine derivatives also inhibit the reuptake of norepinephrine (NE) and dopamine (DA).[12] This dual or triple reuptake inhibition can offer a broader spectrum of efficacy, particularly for symptoms of fatigue and anhedonia. For example, the piperazine-containing derivative WY-46824 was identified as a norepinephrine and dopamine reuptake inhibitor.[12]

Structure-Activity Relationship (SAR) Insights

The therapeutic profile of a piperazine compound is dictated by the chemical nature of the substituents at the N1 and N4 positions. A systematic approach to SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[3]

PositionSubstituent TypeGeneral Effect on ActivityRationale & Examples
N1 Aryl Group (e.g., Phenyl, Pyridyl)Primary determinant of receptor affinity and selectivity. The aryl ring engages in key pi-stacking and hydrophobic interactions within the receptor binding pocket.
Ortho substitution on PhenylOften enhances selectivity.Example: 2-methoxyphenyl group can favor 5-HT1A affinity.
Meta substitution on PhenylCan introduce potent activity.Example: m-chlorophenyl (in Trazodone) and m-trifluoromethylphenyl are classic motifs for 5-HT receptor ligands.[11][12][13]
Para substitution on PhenylHalogen substitution can increase potency.Halogens like fluorine can act as hydrogen bond acceptors, enhancing ligand-protein interactions.[14]
N4 Alkyl Chain Linker Modulates affinity and pharmacokinetics. The length and rigidity of the linker are critical for correctly positioning the terminal group. A 2- to 4-carbon chain is common.
Terminal Group Fine-tunes the pharmacological profile. Can be a simple alkyl group or a complex heterocyclic moiety. This group often interacts with secondary binding pockets or solvent-exposed regions of the target protein.
Bulky HeterocycleCan confer antagonism or partial agonism.Example: The complex triazolopyridine moiety in Trazodone is crucial for its potent 5-HT2A antagonism.[11]

Preclinical Evaluation Workflow: A Self-Validating System

The path from a novel chemical entity to a potential drug candidate requires a rigorous and logical sequence of experiments. Each stage serves to validate the hypothesis generated in the previous one.

Drug_Discovery_Workflow cluster_Discovery Discovery & Screening cluster_Validation In-Vivo Validation cluster_Optimization Lead Optimization Design 1. Compound Design & Synthesis InVitro 2. In-Vitro Screening (High-Throughput) Design->InVitro Test Hypothesis InVivo 3. In-Vivo Behavioral Models (e.g., FST, TST) InVitro->InVivo Confirm Activity PKPD 4. PK/PD & Off-Target Screening InVivo->PKPD Assess Druggability LeadOpt 5. Lead Optimization (SAR-driven refinement) PKPD->LeadOpt Refine Structure LeadOpt->InVitro Iterate Tox 6. Preclinical Toxicology LeadOpt->Tox Select Candidate

Caption: Iterative workflow for antidepressant drug discovery.

In-Vitro Assays: Target Engagement and Function

Initial screening relies on in-vitro assays to confirm that a compound interacts with its intended molecular target in a measurable way.

  • Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Radioligand binding is the gold standard.

    • Protocol: Radioligand Displacement Assay

      • Preparation: Prepare cell membrane homogenates expressing the target receptor (e.g., 5-HT1A) from recombinant cell lines or animal brain tissue.

      • Incubation: Incubate a fixed concentration of a high-affinity radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) with the membrane preparation in the presence of varying concentrations of the test compound.

      • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.

      • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

      • Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant), which reflects the compound's affinity for the receptor.[8]

  • Functional Assays: These assays measure the cellular response following receptor activation or blockade (e.g., second messenger levels like cAMP, or calcium flux). They are crucial for determining if a compound is an agonist, antagonist, or inverse agonist.

  • Neurotransmitter Uptake Assays: To assess activity at transporters like SERT, cells expressing the transporter are incubated with a radiolabeled neurotransmitter (e.g., [3H]5-HT) and the test compound. The reduction in cellular radioactivity indicates inhibition of reuptake.[13]

In-Vivo Models: Assessing Antidepressant-Like Activity

Positive in-vitro results must be validated in animal models that have predictive validity for antidepressant efficacy in humans.[15]

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These are the most common first-line behavioral screening models.[16] They are based on the principle that rodents, when placed in an inescapable stressful situation (a beaker of water or suspended by the tail), will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants reliably reduce this immobility time.[16]

    • Protocol: Forced Swim Test (Mouse)

      • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

      • Acclimation (Optional but recommended): On day 1, place each mouse in the cylinder for a 15-minute pre-swim session to ensure habituation.

      • Dosing: Administer the test compound or vehicle at appropriate time points before the test (e.g., 30-60 minutes for IP injection). A positive control like imipramine or fluoxetine should be included.[16]

      • Test Session: On day 2, place the mouse in the cylinder for a 6-minute swim session. The session is typically video-recorded.

      • Scoring: An observer, blind to the treatment conditions, scores the last 4 minutes of the session. The primary measure is the duration of immobility (the mouse remains floating with only minor movements necessary to keep its head above water).

      • Analysis: Compare the immobility time between the vehicle-treated group and the compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.[16]

  • Chronic Stress Models: Models like Chronic Unpredictable Mild Stress (CUMS) provide higher face and construct validity by inducing a depressive-like state over several weeks through exposure to various mild stressors.[17] While more resource-intensive, they are invaluable for validating lead compounds.

Prominent Examples in Clinical Use

The success of the piperazine scaffold is best illustrated by the number of approved drugs that incorporate it.

  • Trazodone: A phenylpiperazine compound, Trazodone is a serotonin antagonist and reuptake inhibitor (SARI).[11] Its primary mechanism is potent 5-HT2A receptor antagonism, coupled with weaker SERT inhibition. This profile results in antidepressant effects with significant sedating properties, making it useful for depression with insomnia.[11]

  • Vortioxetine: Classified as a multimodal antidepressant, vortioxetine showcases the versatility of the piperazine core. It acts as a SERT inhibitor, a 5-HT1A receptor agonist, a 5-HT3 and 5-HT7 receptor antagonist, and a 5-HT1B partial agonist.[9] This complex pharmacology is believed to contribute to its efficacy not only on mood but also on cognitive symptoms associated with depression.[9][10]

  • Buspirone: While primarily an anxiolytic, buspirone is a 5-HT1A partial agonist that is sometimes used as an augmenting agent in treatment-resistant depression.[18]

Conclusion and Future Directions

The piperazine moiety remains a highly valuable and validated scaffold in the development of antidepressants.[4] Its favorable CNS pharmacokinetic profile and synthetic tractability allow for the creation of compounds with diverse and nuanced pharmacological profiles. Future research will likely focus on leveraging this scaffold to design multi-target agents that not only treat core depressive symptoms but also address associated domains like cognitive dysfunction and anhedonia. By combining rational, SAR-driven design with a robust, self-validating preclinical workflow, piperazine-based compounds will continue to be a source of innovation in the fight against depressive disorders.

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure‐Activity Relationships. (2021).
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.). Canadian Science Publishing.
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (n.d.).
  • Structure‐activity relationship of antidepressant activity piperazine derivatives. (n.d.).
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
  • What is the mechanism of Piperazine? (2024).
  • Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Science Publishing.
  • The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). Journal of Depression and Anxiety.
  • Serotonin–norepinephrine reuptake inhibitor. (n.d.). Wikipedia.
  • Trazodone. (n.d.). Wikipedia.
  • Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
  • In vivo and in vitro models of Depression. (n.d.). NEUROFIT.
  • SAR studies of piperazine derivatives as antidepressant compounds. (n.d.).
  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022). PubMed Central.
  • A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots. (n.d.). PubMed Central.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Herbmed Pharmacology.
  • Advancing Antidepressive Agents: Drug Discovery and Polymer-Based Drug Delivery Systems for Improved Tre
  • Identification and Validation of Antidepressant Small Molecules Using Bioinformatics and Mouse Depression Models. (2025). NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Buspirone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. (2026). Psychopharmacology Institute.

Sources

2-(Piperazin-1-yl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Methodology, and Utility in Drug Discovery

Executive Summary

2-(Piperazin-1-yl)acetamide (CAS 55829-43-1) represents a critical "privileged structure" in medicinal chemistry.[1] As a bifunctional scaffold, it combines the high aqueous solubility of the piperazine ring with the hydrogen-bonding potential of a primary acetamide. This fragment is extensively utilized as a polar linker in the development of GPCR ligands, kinase inhibitors, and neuroactive agents to modulate physicochemical properties (LogP) without compromising ligand efficiency. This guide provides a comprehensive technical analysis of its properties, synthesis, and application in lead optimization.

Physicochemical Identity & Properties[1][2][3][4]

The molecular architecture of 2-(Piperazin-1-yl)acetamide consists of a piperazine ring mono-substituted at the N1 position with an acetamide moiety.[1] The remaining secondary amine (N4) serves as the primary vector for further chemical derivatization.

Table 1: Core Physicochemical Data
PropertyValueTechnical Note
IUPAC Name 2-(Piperazin-1-yl)acetamide-
CAS Number 55829-43-1Validated identifier for the free base.[1]
Molecular Formula C₆H₁₃N₃O-
Molecular Weight 143.19 g/mol Monoisotopic Mass: 143.1059
Physical State Solid (White to off-white)Hygroscopic; store under inert atmosphere.[1]
Melting Point 110–112 °CSharp melting point indicates high purity.[1]
pKa (Calculated) ~9.6 (Distal NH), ~4.5 (Proximal N)The distal N4 retains basicity similar to piperazine; the N1 basicity is attenuated by the electron-withdrawing carbonyl.[1]
LogP -1.2 to -1.5Highly hydrophilic; excellent for lowering lipophilicity in drug candidates.[1]
H-Bond Donors 2Amide NH₂ and Distal Amine NH.[1]
H-Bond Acceptors 3Amide O, Proximal N, Distal N.

Synthetic Methodology

High-fidelity synthesis of 2-(Piperazin-1-yl)acetamide requires controlling the reactivity of the bifunctional piperazine to prevent bis-alkylation (formation of 2,2'-(piperazine-1,4-diyl)diacetamide).[1]

Protocol A: Direct Mono-Alkylation (Scale-Up Compatible)

Rationale: This method utilizes stoichiometry to force selectivity, avoiding expensive protecting groups.[1]

Reagents:

  • Piperazine (anhydrous): 5.0 equivalents (Excess is critical).

  • 2-Chloroacetamide: 1.0 equivalent.[1]

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Base: Potassium Carbonate (K₂CO₃) - Optional if excess piperazine acts as the scavenger.

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with Piperazine (5.0 eq) and EtOH (10 volumes). Heat to 60°C until fully dissolved.

  • Controlled Addition: Dissolve 2-Chloroacetamide (1.0 eq) in minimal EtOH. Add this solution dropwise to the piperazine solution over 60 minutes.

    • Mechanism: The high concentration of unreacted piperazine ensures that the alkylating agent reacts with the starting material rather than the mono-substituted product.

  • Reaction: Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: MeOH/DCM/NH₄OH 10:90:1) or LC-MS.[1]

  • Workup:

    • Cool to room temperature. Filter off the precipitated Piperazine Hydrochloride salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification:

    • The residue contains the product and excess piperazine.

    • Sublimation: Excess piperazine can be removed via high-vacuum sublimation if the scale is small.[1]

    • Recrystallization:[2] Recrystallize from Isopropanol/Hexane or Toluene to yield the pure mono-acetamide.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and impurity control.

Synthesispath Start Piperazine (5.0 eq) Intermediate Transition State (SN2 Attack) Start->Intermediate EtOH, 60°C Reagent 2-Chloroacetamide (1.0 eq) Reagent->Intermediate Dropwise Addition Product 2-(Piperazin-1-yl)acetamide (Target) Intermediate->Product Major Pathway Impurity Bis-alkylated Byproduct (Avoided via Stoichiometry) Intermediate->Impurity Minor Pathway (Suppressed)

Figure 1: Stoichiometry-controlled synthesis scheme minimizing bis-alkylation.

Structural Biology & Medicinal Utility[1][4][6]

In drug design, this scaffold acts as a "solubility anchor." The logical decision to incorporate this fragment is often driven by the need to optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Pharmacophore Features[1][5][6][7][8]
  • Secondary Amine Handle: The distal nitrogen is nucleophilic, allowing for facile coupling to aryl halides (via Buchwald-Hartwig) or carboxylic acids (amide coupling).

  • Polar Surface Area (PSA): The acetamide group adds ~43 Ų to the PSA, significantly reducing the LogP of lipophilic pharmacophores.

  • Zwitterionic Potential: At physiological pH (7.4), the distal amine is protonated (cationic), while the amide remains neutral. This improves solubility and can facilitate ionic interactions with target protein residues (e.g., Asp or Glu in GPCR binding pockets).

Decision Logic for Scaffold Selection

LeadOpt Problem Lead Compound Issue: Low Solubility / High LogP Analysis Is the linker region tolerant of polarity? Problem->Analysis OptionA Use N-Methyl Piperazine Analysis->OptionA No (Hydrophobic Pocket) OptionB Use 2-(Piperazin-1-yl)acetamide Analysis->OptionB Yes (Solvent Exposed) Outcome Result: LogP reduced by ~1.5 units H-bond donor added OptionB->Outcome

Figure 2: Medicinal chemistry decision tree for selecting the acetamide-piperazine scaffold.

Quality Control & Validation

To ensure the integrity of the synthesized or purchased material, the following analytical markers must be verified.

1H NMR Diagnostic Peaks (DMSO-d6)
  • δ 2.85 ppm (s, 2H): The singlet corresponding to the N-CH₂-CO methylene protons. This is the most diagnostic peak confirming the acetamide attachment.

  • δ 2.30–2.45 ppm (m, 4H): Piperazine protons adjacent to the tertiary amine (N1).

  • δ 2.65–2.75 ppm (m, 4H): Piperazine protons adjacent to the secondary amine (N4).

  • δ 7.10 & 7.30 ppm (br s, 2H): Amide NH₂ protons (exchangeable with D₂O).

Purity Check
  • HPLC: Use a reverse-phase C18 column with a high-pH buffer (e.g., Ammonium Bicarbonate, pH 10) or an ion-pairing agent (TFA) to retain the polar amine. Standard low-pH gradients may result in elution at the void volume.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3409342, 2-(Piperazin-1-yl)acetamide. Retrieved from [Link][1]

  • Janssen Pharmaceutica NV. Process for the production of N-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.[1][3] WO2004000824A1. (Describes the industrial handling of this scaffold). Retrieved from

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Validation of piperazine basicity trends). Retrieved from [Link]

Sources

A Technical Guide to the Solubility Profiling of 2-(Piperazin-1-yl)acetamide for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility of 2-(Piperazin-1-yl)acetamide, a molecule of interest in drug development. In the absence of extensive published data for this specific entity, this document serves as a first-principles guide, outlining the theoretical underpinnings and detailed experimental protocols required to generate a robust and reliable solubility profile. We will delve into the structural analysis of the molecule to predict its behavior, provide step-by-step, field-proven methodologies for determining both equilibrium and kinetic solubility, and discuss the interpretation of this data within the regulatory context of the Biopharmaceutics Classification System (BCS). This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this key physicochemical property.

Part 1: Physicochemical Characterization and Predicted Solubility Behavior

A thorough understanding of a molecule's structure is paramount to predicting its solubility and designing appropriate experimental strategies.

1.1. Molecular Structure and Properties

2-(Piperazin-1-yl)acetamide is a small molecule featuring two key functional groups that dictate its physicochemical properties: a piperazine ring and a primary acetamide tail.

PropertyValueSource
Molecular Formula C₆H₁₃N₃OPubChem[1]
Molecular Weight 143.19 g/mol PubChem[1]
Structure 2D structure of 2-(Piperazin-1-yl)acetamidePubChem[1]
Predicted pKa Values See Section 1.2N/A

1.2. Causality of Solubility: A Structure-Based Analysis

The solubility of 2-(Piperazin-1-yl)acetamide is governed by the interplay between its basic piperazine moiety and its polar, hydrophilic acetamide group.

  • The Piperazine Ring: Piperazine is a diprotic weak base with two distinct pKa values for its conjugate acids, approximately pKa₁ = 5.35 and pKa₂ = 9.73 at 25°C.[2][3] This is the primary driver of the molecule's pH-dependent aqueous solubility.

    • At pH values significantly below pKa₁ (e.g., in the acidic environment of the stomach at pH 1.2-3), both nitrogen atoms will be protonated, forming a dicationic species. This highly charged form will be very polar and is expected to be freely soluble in water.

    • Between the two pKa values (e.g., pH ~7.4), the piperazine ring will exist predominantly as a monocationic species, which is still highly polar and should confer good aqueous solubility.

    • At pH values above pKa₂ (e.g., in the lower intestine), the piperazine ring will be primarily in its neutral, un-ionized form. This will significantly reduce its polarity and, consequently, its aqueous solubility. The acetamidomethyl substituent on one of the nitrogens is an electron-donating alkyl group, which is expected to slightly lower these pKa values compared to unsubstituted piperazine.[4]

  • The Acetamide Group: The primary amide is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen and nitrogen lone pair).[5] This group enhances the molecule's overall hydrophilicity and its ability to interact favorably with polar solvents like water, ethanol, and methanol.[6] While amides are very weak bases, the acetamide group does not significantly contribute to the pH-dependent solubility profile in the physiological range.

Predicted Behavior: Based on this structural analysis, 2-(Piperazin-1-yl)acetamide is predicted to be a basic compound with high aqueous solubility in acidic and neutral pH, which will decrease significantly in alkaline conditions. Its polarity suggests good solubility in polar organic solvents but poor solubility in non-polar solvents like ethers or alkanes.

Part 2: The Theoretical Framework for Solubility Assessment

In pharmaceutical sciences, solubility is not a single value but a profile. The two most important measurements are equilibrium and kinetic solubility.

  • Equilibrium Solubility (Thermodynamic Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent at thermodynamic equilibrium at a specific temperature and pressure. It represents the true, stable solubility and is the gold standard for regulatory submissions, such as for the Biopharmaceutics Classification System (BCS).[7] The traditional "shake-flask" method is used to determine this value.[8]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[6] It is a high-throughput method used in early drug discovery to flag compounds that might have solubility issues.[9] Kinetic solubility values are often higher than equilibrium solubility but are crucial for guiding initial compound selection.

  • The Biopharmaceutics Classification System (BCS): The BCS is a regulatory framework that classifies drugs based on their aqueous solubility and intestinal permeability.[10] A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[10] Determining where 2-(Piperazin-1-yl)acetamide falls within this system is a primary goal of solubility testing.

Part 3: Protocol for Equilibrium Solubility Determination

This protocol describes the definitive shake-flask method to determine the pH-solubility profile of 2-(Piperazin-1-yl)acetamide, grounded in WHO and ICH guidelines.[2][10]

3.1. Rationale and Self-Validation

This protocol is a self-validating system. By taking multiple samples over an extended period (e.g., 24, 48, and 72 hours), the experiment itself demonstrates that equilibrium has been reached when the measured concentration plateaus.[5] The use of at least three replicates at each pH condition ensures the precision and reproducibility of the results.[2]

3.2. Experimental Workflow Diagram

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Interpretation prep_api Weigh excess API prep_vials Add API & buffer to vials (n=3 per pH) prep_api->prep_vials prep_buffer Prepare buffers (pH 1.2, 4.5, 6.8, etc.) prep_buffer->prep_vials incubate Incubate at 37°C with constant agitation prep_vials->incubate sampling Sample at T=24h, 48h, 72h incubate->sampling separate Separate solid/liquid (centrifuge/filter) sampling->separate measure_ph Measure final pH of supernatant separate->measure_ph dilute Dilute supernatant separate->dilute quantify Quantify concentration (e.g., HPLC-UV) dilute->quantify plot Plot Conc. vs. Time to confirm plateau quantify->plot profile Construct pH-Solubility Profile plot->profile classify Perform BCS Classification profile->classify

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

3.3. Step-by-Step Protocol

  • Preparation of Buffers: Prepare aqueous buffers at a minimum of three pH levels: 1.2 (e.g., HCl), 4.5 (e.g., acetate buffer), and 6.8 (e.g., phosphate buffer), as stipulated by ICH M9 guidelines.[10] Also prepare a buffer at the predicted pH of lowest solubility if it falls within this range.

  • Sample Preparation: Add an excess amount of solid 2-(Piperazin-1-yl)acetamide to replicate vials (n≥3) for each pH buffer. "Excess" means enough solid should remain undissolved at the end of the experiment, which can be confirmed visually.[11] A preliminary test may be needed to estimate the required amount.[2]

  • Equilibration: Place the sealed vials in an orbital shaker or tumbling incubator set to 37 ± 1 °C .[3] Agitate the samples continuously to facilitate dissolution.

  • Sampling and Phase Separation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each vial. It is critical to separate the saturated supernatant from the excess solid immediately. This can be done by centrifugation at high speed or by filtration through a low-binding filter (e.g., PVDF).[5][7]

    • Causality Note: Filtration is common, but one must be cautious of potential drug adsorption onto the filter membrane, which can lead to artificially low solubility values. Pre-rinsing the filter with the solution can mitigate this.[11] Centrifugation avoids this issue.

  • pH Measurement: After equilibration is complete, measure and record the final pH of the supernatant to ensure the buffer capacity was sufficient.[5]

  • Quantification: Immediately after separation, dilute the supernatant with a suitable mobile phase to prevent precipitation. Analyze the concentration of 2-(Piperazin-1-yl)acetamide in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][12]

  • Data Analysis:

    • Plot the concentration (mg/mL) versus time for each pH. Equilibrium is confirmed when the concentration values from two consecutive time points are statistically identical (e.g., within 5-10%).[5]

    • Calculate the mean and standard deviation of the equilibrium solubility at each pH.

    • Present the final data in a pH-solubility profile graph.

Part 4: Protocol for Kinetic Solubility Screening

This protocol is designed for higher throughput during early-stage discovery, providing a rapid assessment of solubility under non-equilibrium conditions.

4.1. Rationale and Self-Validation

This assay relies on creating a supersaturated solution that eventually precipitates. The measurement is taken at a fixed time point, providing a snapshot of the compound's tendency to remain in solution under kinetic stress. The inclusion of a standard compound with known solubility validates the performance of each assay plate.

4.2. Experimental Workflow Diagram

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis (Nephelometry Example) stock Prepare 10-20 mM API stock in DMSO plate Dispense stock into 96-well plate stock->plate add_buffer Add aqueous buffer (e.g., PBS) plate->add_buffer mix Mix and incubate (e.g., 2h at RT) add_buffer->mix read_plate Measure light scattering (nephelometer) mix->read_plate determine_sol Identify concentration at which precipitation occurs read_plate->determine_sol

Caption: Workflow for a high-throughput kinetic solubility assay.

4.3. Step-by-Step Protocol

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-(Piperazin-1-yl)acetamide (e.g., 10 or 20 mM) in 100% dimethyl sulfoxide (DMSO).[12][13]

  • Plating: In a 96-well microtiter plate, dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the appropriate wells.[14] Often, a serial dilution is performed directly in the plate to test a range of concentrations.

  • Assay Initiation: Rapidly add the aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the wells containing the DMSO stock. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[9]

  • Detection: Determine the solubility limit. There are several methods:

    • Nephelometry: Measure the light scattering caused by the formation of precipitate using a nephelometer. The concentration at which the signal significantly increases above background is the kinetic solubility limit.[14]

    • Direct UV/LC-MS: After incubation, filter or centrifuge the plate to remove precipitate. The concentration of the compound remaining in the supernatant is then quantified by UV spectrophotometry or LC-MS/MS.[14][15]

  • Data Analysis: The kinetic solubility is reported as the highest concentration tested that did not result in significant precipitation under the assay conditions.

Part 5: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and interpretation.

5.1. Sample Data Table: Equilibrium Solubility Results

pH of BufferMean Solubility (mg/mL)Std. Dev.Dose/Solubility Volume (mL)*BCS High Solubility? (Yes/No)
1.2Experimental Value± ValueCalculated ValueYes/No
4.5Experimental Value± ValueCalculated ValueYes/No
6.8Experimental Value± ValueCalculated ValueYes/No

*Dose/Solubility Volume (DSV) is the volume of media required to dissolve the highest therapeutic dose. DSV = (Highest Dose Strength in mg) / (Solubility in mg/mL). A DSV ≤ 250 mL indicates high solubility.[5]

Conclusion

The solubility of 2-(Piperazin-1-yl)acetamide is a foundational parameter that must be rigorously characterized to support successful drug development. Its chemical structure, containing a basic piperazine core, strongly predicts a pH-dependent solubility profile with high solubility in the acidic-to-neutral range relevant for oral absorption. While this guide provides the theoretical basis and validated experimental protocols to determine this profile, it is the execution of these robust methods that generates the reliable, high-quality data necessary for informed decision-making in pre-formulation, chemical optimization, and regulatory strategy. The systematic application of the equilibrium and kinetic solubility assays described herein will provide the essential insights required to advance the development of 2-(Piperazin-1-yl)acetamide.

References

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF APIs. [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 406. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Wikipedia. (n.d.). Acetamide. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 7, 2026, from [Link]

  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. (2025). Summary of solubility measurement protocols of each company before harmonization. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Patsnap Synapse. (2024). What is Acetamide used for?[Link]

  • Solubility of Things. (n.d.). Solubility of Piperazine. [Link]

  • Solubility of Things. (n.d.). Solubility of Acetamide. [Link]

Sources

Thermal Stability Profile: 2-(Piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Pharmaceutical Development

Executive Summary

This technical guide characterizes the thermal stability of 2-(Piperazin-1-yl)acetamide , a critical pharmacophore intermediate used in the synthesis of bioactive agents (e.g., antihistamines, antipsychotics).

While the amide backbone confers significant thermal robustness due to resonance stabilization, the secondary amine within the piperazine ring introduces susceptibility to oxidative degradation and nucleophilic attacks at elevated temperatures. This guide synthesizes experimental protocols with mechanistic insights to establish a safe operating window for synthesis, drying, and storage.

Key Findings:

  • Melting Point: ~110–112°C (Dependent on crystal habit/purity).

  • Safe Processing Limit: <140°C (Inert atmosphere).

  • Primary Risk: Oxidative ring-opening of piperazine and amide hydrolysis under humid conditions.

Chemical Basis of Stability

To understand the thermal profile, we must deconstruct the molecule into its functional contributors.

Structural Analysis

The molecule (C₆H₁₃N₃O) consists of two distinct domains with opposing thermal behaviors:

  • The Acetamide Tail (-CH₂-CONH₂):

    • Stability Factor: High.[1][2] The amide bond exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl oxygen.[1] This planarity restricts rotation and raises the activation energy required for thermal cleavage.

    • Risk: At extreme temperatures (>200°C) or in the presence of dehydrating agents, the primary amide can dehydrate to form a nitrile .

  • The Piperazine Ring:

    • Stability Factor: Moderate. The six-membered ring is sterically stable (chair conformation).

    • Risk: The secondary amine (N-H) is a nucleophile. Under thermal stress, it is prone to oxidative dehydrogenation or reacting with the amide group of a neighboring molecule (dimerization).

Thermodynamic Forces

The lattice energy of the crystalline solid is dominated by hydrogen bonding networks between the amide protons and the carbonyl oxygen. Disrupting this network (melting) requires significant energy (~110°C), but chemical bond breaking (decomposition) requires significantly higher activation energy (


 for piperazine derivatives).

Degradation Pathways & Mechanisms

Thermal stress rarely acts alone; it acts as a catalyst for chemical instability. The following diagram illustrates the three primary degradation routes for 2-(Piperazin-1-yl)acetamide.

DegradationPathways Figure 1: Primary thermal degradation pathways. Hydrolysis is moisture-dependent; Oxidation is O2-dependent. Parent 2-(Piperazin-1-yl)acetamide (Parent) Hydrolysis Hydrolysis Product (Piperazin-1-yl)acetic Acid Parent->Hydrolysis + H2O / Heat (Acid/Base Catalysis) Oxidation Oxidation Products (N-Oxides / Ring Opening) Parent->Oxidation + O2 / Heat (>150°C) Dimer Dimerization (Cross-linked Amides) Parent->Dimer High Conc. / Heat (Nucleophilic Attack) Ammonia Ammonia (NH3) Hydrolysis->Ammonia Byproduct

Mechanism Detail
  • Hydrolysis: The most common failure mode. Moisture acts as a nucleophile attacking the carbonyl carbon. Heat accelerates this reaction exponentially (Arrhenius behavior).

    • Result: Release of Ammonia gas (detectable by smell/litmus) and formation of the carboxylic acid derivative.

  • Oxidative Degradation: At temperatures >150°C in air, the piperazine ring undergoes radical-mediated oxidation, leading to ring-opening and the formation of ethylenediamine fragments.

Thermal Analysis Profiling (Experimental Protocols)

To validate the stability of a specific batch, the following analytical workflow is recommended. This protocol distinguishes between physical phase changes (melting) and chemical degradation.

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Onset of Decomposition (

).
ParameterSettingRationale
Pan Type Hermetic Aluminum (Pinhole lid)Allows volatile byproducts (NH₃) to escape, preventing pressure artifacts while maintaining atmosphere.
Sample Mass 2–5 mgEnsures uniform heat flow; minimizes thermal lag.
Ramp Rate 10°C/minStandard rate for resolving sharp melting peaks.
Gas Purge Nitrogen (50 mL/min)Critical: Removes O₂ to distinguish thermal decomposition from oxidative degradation.
Range 30°C to 250°CCovers drying, melting, and early decomposition.

Data Interpretation:

  • Endotherm (~110°C): Sharp peak = Melting. Broad peak = Impure sample.

  • Exotherm (>160°C): Broad rise = Decomposition/Oxidation. Stop heating immediately.

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile loss (Solvents vs. Degradants).

  • Step 1 (Desolvation): Weight loss <100°C usually indicates residual water or solvent.

  • Step 2 (Degradation): Weight loss >150°C indicates loss of ammonia (deamination) or CO₂ (decarboxylation).

ThermalWorkflow Figure 2: Quality Control Workflow for Thermal Stability Assessment. Sample Raw Sample (2-(Piperazin-1-yl)acetamide) TGA TGA Analysis (N2 Purge) Sample->TGA DSC DSC Analysis (Hermetic Pan) Sample->DSC Decision Is Mass Loss > 1% before 100°C? TGA->Decision Dry Protocol: Vacuum Dry < 40°C Decision->Dry Yes (Solvated) Stable Proceed to Synthesis (Stable Anhydrous) Decision->Stable No (Pure)

Practical Implications for Drug Development

Storage and Handling
  • Hygroscopicity: The amide group can hydrogen bond with atmospheric water. Store in tightly sealed containers with desiccants.

  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but requires equilibration to room temp before opening to prevent condensation.

  • Atmosphere: For long-term storage (>6 months), blanket with Nitrogen or Argon to prevent slow oxidation of the piperazine ring.

Reaction Engineering

When using this intermediate in synthesis (e.g., nucleophilic substitution or coupling):

  • Solvent Selection: Avoid protic solvents at reflux if possible to minimize hydrolysis risk.

  • Temperature Limit: Maintain reaction temperatures below 140°C . Above this, thermal degradation rates increase significantly (

    
     doubles every ~10°C).
    
  • Drying: Do not oven dry >60°C without vacuum. Vacuum drying at 40°C is the gold standard.

Impurity Profiling (LC-MS)

If thermal stress is suspected, screen for these specific masses (M+):

  • Parent: 143.19 Da[3][4]

  • Hydrolysis Product: 144.17 Da (Acid form)

  • N-Oxide: 159.19 Da (+16 Da)

References

  • PubChem. (2025).[3] 2-(Piperazin-1-yl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Freeman, S. A., et al. (2025). Thermal degradation of piperazine and its structural analogs. University of Texas / ResearchGate. [Link]

  • Manna, S., et al. (2021). Amide Bond Activation of Biological Molecules. Molecules (MDPI). [Link]

  • TA Instruments. (2024). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-(Piperazin-1-yl)acetamide as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs due to its ability to modulate physicochemical properties and interact with biological targets.[1][2][3] This guide provides a comprehensive overview of 2-(piperazin-1-yl)acetamide, a highly versatile and synthetically accessible precursor. We will explore its strategic importance, provide detailed, field-proven protocols for its synthesis and derivatization, and illustrate its application in the generation of novel compounds with therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The Strategic Value of the 2-(Piperazin-1-yl)acetamide Scaffold

The utility of 2-(piperazin-1-yl)acetamide as a precursor is rooted in the distinct chemical functionalities it presents:

  • The Piperazine Moiety: This six-membered heterocycle containing two nitrogen atoms is a cornerstone of modern drug design.[4][5] Its inclusion in a molecule can significantly enhance aqueous solubility and bioavailability, crucial pharmacokinetic parameters.[2] The two nitrogen atoms, with their distinct pKa values, allow the piperazine ring to act as a flexible linker or a key pharmacophoric element, often engaging in hydrogen bonding with target proteins.[2][4]

  • The Secondary Amine (N-4): The unsubstituted secondary amine on the piperazine ring is the primary site for synthetic elaboration. It serves as a nucleophilic handle for a wide array of chemical transformations, including alkylation, acylation, arylation, and reductive amination, enabling the systematic exploration of chemical space.

  • The Acetamide Group: The primary amide provides an additional point for hydrogen bonding and can contribute to the overall polarity and metabolic stability of the final compound.

The combination of these features makes 2-(piperazin-1-yl)acetamide an ideal starting point for creating libraries of diverse compounds for screening against various biological targets, from enzymes to central nervous system receptors.[3][6][7]

Synthesis of the 2-(Piperazin-1-yl)acetamide Precursor

A reliable supply of the starting material is paramount. The most direct and cost-effective method for synthesizing 2-(piperazin-1-yl)acetamide is through the nucleophilic substitution of a halo-acetamide with piperazine. The key challenge in this synthesis is controlling the selectivity to favor mono-substitution over the undesired di-substituted product.

Causality Behind Experimental Design: Using a large excess of piperazine relative to the chloro-acetamide substrate is the critical control element. By Le Châtelier's principle, a high concentration of piperazine ensures that a molecule of 2-chloroacetamide is statistically more likely to encounter a molecule of the starting piperazine rather than the mono-substituted product, thereby minimizing the formation of the N,N'-bis(acetamido)piperazine impurity.

Protocol 1: Synthesis of 2-(Piperazin-1-yl)acetamide

This protocol details the large-scale synthesis from piperazine and 2-chloroacetamide.

Materials:

  • Piperazine (anhydrous)

  • 2-Chloroacetamide

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve piperazine (4.0 equivalents) in 500 mL of toluene.

  • Addition of Reactant: While stirring vigorously, add 2-chloroacetamide (1.0 equivalent) portion-wise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-chloroacetamide is consumed.

  • Work-up (Aqueous Wash): Cool the reaction mixture to room temperature. Add 200 mL of deionized water and stir for 15 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: The product is expected to be in the aqueous layer. Separate the layers and extract the toluene layer with deionized water (2 x 100 mL) to ensure complete recovery of the product.

  • Basification & Product Extraction: Combine all aqueous layers. Cool in an ice bath and adjust the pH to >12 by the slow addition of 50% w/v NaOH solution. Extract the now basic aqueous layer with dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol (4 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel if necessary.

Self-Validation:

  • Expected Outcome: A white to off-white solid.

  • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Core Synthetic Strategies for Derivatization

The true power of 2-(piperazin-1-yl)acetamide lies in the selective functionalization of its secondary amine. The following section details robust protocols for the most common and effective derivatization strategies.

G Precursor 2-(Piperazin-1-yl)acetamide Alkylation N-Alkylation (R-X, Base) Precursor->Alkylation Acylation N-Acylation (R-COCl, Base) Precursor->Acylation Amidation Amide Coupling (R-COOH, Coupling Agent) Precursor->Amidation ReductiveAmination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Precursor->ReductiveAmination Product1 N-Alkyl Derivatives Alkylation->Product1 Product2 N-Acyl Derivatives Acylation->Product2 Product3 N-Amide Derivatives Amidation->Product3 Product4 N-Substituted Alkyl Derivatives ReductiveAmination->Product4

Caption: Key derivatization pathways for 2-(piperazin-1-yl)acetamide.

N-Alkylation

Direct N-alkylation with alkyl halides is a straightforward method to introduce alkyl chains or more complex side chains.

Causality Behind Experimental Design: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is used to neutralize the hydrogen halide formed during the reaction without competing with the piperazine nitrogen as a nucleophile. The solvent, typically a polar aprotic one like acetonitrile (ACN) or dimethylformamide (DMF), facilitates the Sₙ2 reaction.

Protocol 2: General Procedure for N-Alkylation

Materials:

  • 2-(Piperazin-1-yl)acetamide (1.0 eq)

  • Alkyl halide (R-X) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Acetonitrile (ACN) or DMF

  • Potassium Iodide (KI) (catalytic amount, for alkyl chlorides/bromides)

Step-by-Step Methodology:

  • Setup: To a solution of 2-(piperazin-1-yl)acetamide in ACN, add K₂CO₃, the alkyl halide, and a catalytic amount of KI.

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. The optimal temperature depends on the reactivity of the alkyl halide. Monitor by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with ACN.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The residue can be purified by flash column chromatography (silica gel, typically using a DCM/Methanol gradient) to yield the pure N-alkylated product.

Self-Validation:

  • Troubleshooting: If the reaction is sluggish, particularly with alkyl chlorides, adding a catalytic amount of KI can accelerate the reaction via the Finkelstein reaction. If di-alkylation is observed (forming a quaternary ammonium salt), reduce the equivalents of alkyl halide and reaction temperature.

N-Acylation and Amide Bond Formation

Introducing an amide bond at the N-4 position is a common strategy in medicinal chemistry. This can be achieved using reactive acyl chlorides or by coupling with carboxylic acids. The amide bond is a key structural feature in many pharmaceuticals, contributing to molecular rigidity and providing hydrogen bond donors and acceptors.[8]

Protocol 3: General Procedure for N-Acylation using an Acyl Chloride

Causality Behind Experimental Design: Acyl chlorides are highly reactive electrophiles. The reaction is typically run at a low temperature to control reactivity and in the presence of a base (like triethylamine or DIPEA) to scavenge the HCl byproduct.[]

Materials:

  • 2-(Piperazin-1-yl)acetamide (1.0 eq)

  • Acyl chloride (R-COCl) (1.05 eq)

  • Triethylamine (TEA) or DIPEA (1.5 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve 2-(piperazin-1-yl)acetamide and TEA in DCM and cool the solution to 0°C in an ice bath.

  • Addition: Add the acyl chloride dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.

  • Drying and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 4: General Procedure for Amide Coupling with a Carboxylic Acid

Causality Behind Experimental Design: Direct reaction between a carboxylic acid and an amine is generally not feasible without high temperatures. Coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10][11] This intermediate is then readily attacked by the amine to form the amide bond under mild conditions.[11]

Materials:

  • 2-(Piperazin-1-yl)acetamide (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) (Optional, but recommended to suppress side reactions and racemization)

  • DIPEA (2.0 eq)

  • DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flask, dissolve the carboxylic acid, EDC·HCl, and HOBt in DMF. Stir at room temperature for 30 minutes to pre-activate the acid.

  • Coupling: Add the 2-(piperazin-1-yl)acetamide to the activated mixture, followed by the addition of DIPEA.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by flash column chromatography.

Application in Drug Discovery: Case Studies

Derivatives of the 2-(piperazin-1-yl)acetamide scaffold have shown promise across multiple therapeutic areas. The ability to rapidly generate analogs allows for efficient structure-activity relationship (SAR) studies.

G Core 2-(Piperazin-1-yl)acetamide Derivatives T1 COX-2 Inhibitors (Anti-inflammatory) Core->T1 [4] T2 Cholinesterase Inhibitors (Alzheimer's Disease) Core->T2 [14] T3 Anticancer Agents Core->T3 [22] T4 CNS Agents (Antipsychotic, Antidepressant) Core->T4 [11, 15]

Caption: Therapeutic targets of compounds derived from the scaffold.

Derivative Class Therapeutic Target Key Findings Reference
N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide AnalogsCyclooxygenase-2 (COX-2)Several analogs displayed significant in vivo anti-inflammatory activity, with molecular docking studies confirming favorable binding interactions within the COX-2 active site.[12]
N-(benzothiazole-2-yl)-2-[piperazine]acetamide DerivativesAChE, BACE-1Certain derivatives showed potent inhibitory activity against acetylcholinesterase (AChE) and β-secretase 1 (BACE-1), key enzymes in Alzheimer's disease pathology. Compound 3c had an IC₅₀ of 0.030 µM against AChE.[13]
Quinazolinone-based Piperazinyl AcetamidesAntimicrobial & AnticancerA series of novel compounds demonstrated significant in vitro antimicrobial activity and moderate anticancer activity against human cancer cell lines.[14]
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideRanolazine MetaboliteThis specific compound is a known metabolite of the antianginal drug Ranolazine, highlighting the scaffold's presence in clinically relevant molecules and their metabolic pathways.[15]

These examples underscore the scaffold's adaptability. By modifying the substituent on the piperazine nitrogen, researchers can tune the compound's properties to target a diverse range of biological systems effectively.

Conclusion

2-(Piperazin-1-yl)acetamide is a high-value, readily accessible precursor for the synthesis of novel compounds in drug discovery. Its dual functionality—a reactive secondary amine for diverse chemical elaboration and a privileged piperazine core for favorable pharmacokinetic properties—makes it an indispensable tool for medicinal chemists. The protocols outlined in this guide provide a robust and validated framework for synthesizing and derivatizing this scaffold, enabling the rapid generation of compound libraries for hit identification and lead optimization campaigns.

References

  • Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide.
  • Process for the N-monoalkylation of piperazine.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors. PubMed.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines. Journal of the American Chemical Society.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.
  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. Shimadzu Chemistry & Diagnostics.
  • Piperazine skeleton in the structural modification of n
  • Amide synthesis by acyl
  • A Simple Synthesis of N-Alkylpiperazines.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • An evolving role of piperazine moieties in drug design and discovery. PubMed.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. PubMed.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Amide coupling reaction in medicinal chemistry.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Amidation. ACS GCI Pharmaceutical Roundtable.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Ingenta Connect.
  • Twenty-nine Methods for Amide Synthesis. BOC Sciences.
  • Piperazine. Wikipedia.
  • Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.
  • 2-PIPERAZINE-1-YL-ACETAMIDE Industrial Grade. ECHEMI.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

Sources

Application Note: 2-(Piperazin-1-yl)acetamide as a Solubilizing Pharmacophore

[1][2]

Abstract

2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1), often referred to as Piperazine Acetamide , represents a strategic "privileged scaffold" in modern drug design.[1][2] Unlike simple alkyl-piperazines, this moiety incorporates a terminal acetamide group that serves a dual function: it acts as a hydrogen bond donor/acceptor network to engage specific protein residues (often in solvent-exposed regions of kinases or GPCRs) and significantly lowers logP to improve aqueous solubility.[1][3] This guide outlines the physicochemical rationale for its use, detailed synthetic protocols for its incorporation into drug scaffolds, and its application in optimizing ADME properties.[1][3]

Introduction: The "Solubility Anchor" Strategy

In fragment-based drug discovery (FBDD) and lead optimization, poor aqueous solubility is a recurring bottleneck.[1][3] The piperazine ring is a classic solution, but N-alkylation with hydrophobic chains often negates the solubility gain.[1][3]

The 2-(Piperazin-1-yl)acetamide moiety addresses this by providing:

  • A Distal Basic Center: The

    
     nitrogen (distal to the amide) retains basicity (
    
    
    ), allowing for protonation at physiological pH, which drives solubility.[1][3]
  • A Polar "Head": The primary amide (

    
    ) acts as a solvent magnet, disrupting crystal lattice energy and engaging in water-mediated hydrogen bonding.[1][2][3]
    
  • Metabolic Stability: Unlike esters (prone to rapid hydrolysis), the acetamide linkage is relatively stable against plasma esterases, though it can be a site for amidase activity in the liver.[1][2][3]

Key Applications
  • Kinase Inhibitors: Targeting the solvent front to improve physicochemical properties (e.g., CDK4/6 inhibitors).[1][3]

  • GPCR Ligands: Modulating affinity by interacting with aspartate/glutamate residues in the orthosteric binding site.[2][3]

  • Metabolite Mimicry: It is a core structural feature of the active metabolites of drugs like Ranolazine (anti-anginal).[1][2][3]

Chemical Properties & Handling[1][2][3][4][5][6][7]

PropertyValueRelevance
Molecular Formula

Fragment MW = 143.19 Da
Appearance White to off-white solidHygroscopic; store under desiccant.[1][2][4]
Solubility High in

, MeOH, DMSO
Ideal for polar formulations.[2][3]
pKa (Calculated)

(proximal): Non-basic

(distal): ~8.8

is the nucleophile for coupling.[1][3]
Storage 2-8°C, inert atmosphereAmides can hydrolyze under strong acidic/basic stress over time.[1][2][3]

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold (High Purity)

Use this protocol when high-purity starting material is required for SAR studies to avoid bis-alkylation byproducts.[1][2]

Reagents:

  • N-Boc-piperazine (1.0 eq)[1][2]

  • 2-Chloroacetamide (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.0 eq)[1][3]
    
  • Acetonitrile (ACN) or DMF[1][3]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane[1][3]

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve N-Boc-piperazine (10 mmol) in ACN (50 mL).

    • Add

      
       (20 mmol) followed by 2-Chloroacetamide (11 mmol).
      
    • Heat to 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1][2][3]

    • Observation: The reaction is clean; the Boc group prevents reaction at the second nitrogen.[1][2][3]

  • Workup:

    • Filter off inorganic salts.[2][3] Concentrate the filtrate.

    • Partition between EtOAc and water.[2][3] Wash organic layer with brine, dry over

      
      .[2][3]
      
  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (20 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Critical Step: Evaporate TFA.[2][3] The product exists as a TFA salt.[2][3] To obtain the free base, dissolve in MeOH and pass through a weak basic ion-exchange resin (e.g., Amberlyst A-21) or treat with

      
       in MeOH.[1][3]
      
  • Yield: Typically 85-95%.[2][3]

Protocol B: Incorporation into Heteroaryl Scaffolds ( )

Use this protocol to attach the acetamide tail to a drug core (e.g., a chloropyrimidine or chloropyridine).[1][3]

Scenario: Attaching 2-(piperazin-1-yl)acetamide to a 4-chloropyrimidine core.

Reagents:

  • Heteroaryl Chloride (1.0 eq)[1][3]

  • 2-(Piperazin-1-yl)acetamide (1.2 eq)[1][2][5][6]

  • DIPEA (Diisopropylethylamine) (2.5 eq)[1][3]

  • Isopropanol (IPA) or n-Butanol[1][2]

Step-by-Step Methodology:

  • Setup: In a pressure vial or round-bottom flask, suspend the Heteroaryl Chloride (1.0 mmol) in IPA (5 mL).

  • Addition: Add 2-(Piperazin-1-yl)acetamide (1.2 mmol) and DIPEA (2.5 mmol).

    • Note: If using the HCl salt of the piperazine, increase DIPEA to 3.5 eq.[2][3]

  • Reaction: Heat to 80-100°C for 12 hours.

    • Mechanistic Insight: The secondary amine of the piperazine acts as the nucleophile attacking the electron-deficient heteroaryl ring.[1][2][3] The amide tail remains spectator but improves solubility of the transition state.[2][3]

  • Purification:

    • Cool to RT. The product often precipitates due to the polarity of the acetamide.[1][2][3]

    • Filter and wash with cold ether.[2][3]

    • If no precipitate: Evaporate solvent and purify via Reverse Phase Preparative HPLC (C18 column, Water/ACN gradient with 0.1% Formic Acid).[1][2][3]

Visualizing the Workflow

The following diagram illustrates the synthetic logic and the pharmacophoric interactions of the scaffold.

PiperazineAcetamide_Workflowcluster_0Synthesis of Core Scaffoldcluster_1Medicinal Chemistry ApplicationRaw1N-Boc-PiperazineInter1Boc-ProtectedIntermediateRaw1->Inter1Alkylation(K2CO3, ACN)Raw22-ChloroacetamideRaw2->Inter1FinalCore2-(Piperazin-1-yl)acetamideInter1->FinalCoreDeprotection(TFA or HCl)FinalDrugSolubilized DrugCandidateFinalCore->FinalDrugSnAr Coupling(DIPEA, IPA, Heat)DrugCoreHeteroaryl Chloride(Drug Scaffold)DrugCore->FinalDrugInteractionPharmacophore Role:1. H-Bond Donor (NH2)2. H-Bond Acceptor (C=O)3. Salt Bridge (Distal N)FinalDrug->Interaction

Figure 1: Synthetic workflow from raw materials to final drug candidate, highlighting the pharmacophoric contribution of the acetamide moiety.[1][3]

Case Studies & Biological Implications[1][2][3][5][6][8][9][10]

Case Study 1: Ranolazine and Metabolites

Ranolazine, an anti-anginal agent, contains a piperazine core.[2][3] Its metabolism involves N-dealkylation.[1][2][3] The specific metabolite N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide retains significant biological activity.[1][2]

  • Significance: This demonstrates that the 2-(piperazin-1-yl)acetamide fragment is metabolically robust enough to circulate and exert pharmacodynamic effects, validating its use as a stable lead fragment [1].[1][2]

Case Study 2: Kinase Inhibitor Solubilization

In the development of CDK4/6 inhibitors (analogous to Palbociclib), researchers often encounter "brick dust" issues (high melting point, low solubility).[1][3]

  • Strategy: Replacing a simple N-methylpiperazine with N-acetamide-piperazine.[1][2]

  • Mechanism: The acetamide group extends into the solvent channel of the kinase ATP-binding pocket.[1][2][3] The carbonyl oxygen accepts hydrogen bonds from water, while the

    
     donates to solvent or backbone carbonyls of the protein loop, significantly lowering the desolvation penalty and improving 
    
    
    while boosting aqueous solubility [2].[1][3]
Case Study 3: Antimicrobial Agents

Derivatives where 2-(piperazin-1-yl)acetamide is linked to benzothiazoles have shown potent AChE inhibitory activity and antimicrobial properties against MRSA.[1][2][3] The piperazine nitrogen provides the necessary cationic charge to interact with the anionic sub-site of the enzyme [3].[1][2][3]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 3409342: 2-(Piperazin-1-yl)acetamide. [Link][1][2][3]

  • Karaburun, A.C., et al. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives and evaluation of their AChE inhibitory activities.[1][2][7] Drug Development Research, 2024.[2][3][7] [Link]

  • University of Regina. pKa Values of Some Piperazines at Different Temperatures. (Contextual data on piperazine basicity). [Link]

Application Note: 2-(Piperazin-1-yl)acetamide as a Pharmaceutical Building Block

[1]

Chemical Profile & Strategic Utility[2]

2-(Piperazin-1-yl)acetamide is a bifunctional building block extensively used in modern drug discovery to modulate physicochemical properties and extend pharmacophores. It consists of a piperazine core—a "privileged scaffold" in medicinal chemistry—mono-functionalized with an acetamide group.[1]

Key Structural Advantages
  • Solubility Modulation: The acetamide moiety (

    
    ) introduces a polar surface area, significantly lowering the LogP of lipophilic drug candidates. It acts as both a hydrogen bond donor (via 
    
    
    ) and acceptor (via
    
    
    ), improving aqueous solubility and metabolic stability.
  • Vectorization: The secondary amine at the

    
     position remains nucleophilic, allowing for orthogonal functionalization via 
    
    
    , reductive amination, or amide coupling without affecting the acetamide side chain.
  • Receptor Interactions: The acetamide arm often mimics peptide bonds, enabling specific interactions with serine/threonine residues in kinase pockets or GPCR binding sites (e.g., Dopamine D2/D4 receptors).

Physicochemical Data Table
PropertyValueRelevance
CAS Number 55829-43-1Unique Identifier
Molecular Weight 143.19 g/mol Fragment-based design compliant
LogP (Predicted) -1.4Highly hydrophilic; reduces lipophilicity
pKa (Piperazine NH) ~9.8Basic; forms salts at physiological pH
H-Bond Donors/Acceptors 2 / 3Excellent for solubility and binding

Synthetic Accessibility & Protocols

This section details the synthesis of the building block itself and its subsequent application in generating drug candidates.

Protocol A: Synthesis of 2-(Piperazin-1-yl)acetamide

Objective: Selective mono-alkylation of piperazine. Challenge: Preventing the formation of the bis-alkylated byproduct (1,4-bis(carbamoylmethyl)piperazine).

Reagents:

  • Piperazine (anhydrous)

  • 2-Chloroacetamide[2]

  • Ethanol (Absolute)

  • Diethyl ether (for precipitation)

Step-by-Step Methodology:

  • Stoichiometry Control: Dissolve Piperazine (5.0 equivalents) in absolute ethanol. Note: The large excess is the causality for high selectivity; it statistically favors the collision of the alkylating agent with unreacted piperazine over the mono-product.

  • Addition: Cool the solution to 0°C. Add 2-Chloroacetamide (1.0 equivalent) dissolved in minimal ethanol dropwise over 60 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (System: DCM/MeOH/NH4OH 90:10:1). The product stays near the baseline; bis-product moves higher; starting piperazine stains strongly with ninhydrin.

  • Workup (Self-Validating Purification):

    • Filter off the precipitated Piperazine Hydrochloride salt.

    • Concentrate the filtrate to remove ethanol.

    • Resuspend the residue in water and extract non-polar impurities with DCM (the product remains in the aqueous phase due to high polarity).

    • Lyophilize the aqueous phase or salt formation (HCl) to obtain the solid.

Protocol B: Application via Coupling

Objective: Attaching the building block to a Heteroaryl Chloride (common in Kinase Inhibitor synthesis).

Reagents:

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine derivative)

  • 2-(Piperazin-1-yl)acetamide[1][3]

  • DIPEA (Diisopropylethylamine)

  • Solvent: DMF or n-Butanol

Step-by-Step Methodology:

  • Setup: In a pressure vial, dissolve the Heteroaryl Chloride (1.0 eq) and 2-(Piperazin-1-yl)acetamide (1.2 eq) in DMF (0.5 M concentration).

  • Base: Add DIPEA (2.5 eq). Rationale: Scavenges HCl generated during substitution.

  • Thermal Activation: Heat to 80-100°C for 4–12 hours.

  • Validation: Monitor via LC-MS. Look for the disappearance of the Chloride isotope pattern and the appearance of the Product Mass (

    
    ).
    

Visualized Pathways

The following diagrams illustrate the synthetic logic and the mechanism of action.

Diagram 1: Synthetic Workflow

SyntheticWorkflowcluster_QCQuality Control CheckpointRawPiperazine(5.0 eq)Intermediate2-(Piperazin-1-yl)acetamide(Building Block)Raw->IntermediateEthanol, 0°C -> RTSN2 ReactionByproductBis-alkylated Impurity(Avoided via Stoichiometry)Raw->ByproductIf Piperazine < 3 eqReagent2-Chloroacetamide(1.0 eq)Reagent->IntermediateTargetDrug Candidate(Kinase/GPCR Ligand)Intermediate->TargetSNAr Coupling(Ar-Cl + Base)QCNMR: Singlet ~3.0 ppm (N-CH2-CO)MS: [M+H]+ = 144.1Intermediate->QC

Caption: Flowchart demonstrating the selective synthesis of the building block and its downstream application, highlighting the critical stoichiometry control.

Diagram 2: Pharmacophore Logic

PharmacophoreDrugCoreLipophilic Drug Core(Aryl/Heteroaryl)PiperazinePiperazine Linker(Rigid Spacer)DrugCore->PiperazineCovalent BondAcetamideAcetamide Tail(-CH2-CO-NH2)Piperazine->AcetamideN1-SubstitutionEffect1Solubility(Lowers LogP)Acetamide->Effect1Effect2H-Bonding(Target Binding)Acetamide->Effect2

Caption: Structural dissection showing how the acetamide moiety modifies the physicochemical profile of the parent drug core.

Analytical Quality Control

To ensure the integrity of the building block before usage in high-value synthesis, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Singlet at

2.85 (2H,

); Broad singlets at

7.10 & 7.25 (

).
Purity HPLC (C18, ACN/H2O)> 98.0% (Area)
Water Content Karl Fischer< 1.0% (Hygroscopic nature requires dry storage)
Residual Piperazine GC or TLC< 0.5% (Critical to prevent cross-coupling)
Troubleshooting Common Issues
  • Issue: Low yield in

    
     coupling.
    
    • Cause: The primary amide (

      
      ) can compete as a nucleophile if strong bases (NaH) are used.
      
    • Solution: Switch to mild organic bases (DIPEA, TEA) or carbonate bases (

      
      ) which are sufficient to deprotonate the secondary amine (
      
      
      ) but not the amide (
      
      
      ).
  • Issue: Product is water-soluble and hard to extract.

    • Solution: Use n-Butanol for extraction or purify directly via Reverse Phase Flash Chromatography (C18).

References

  • PubChem. (n.d.). 2-(Piperazin-1-yl)acetamide (CAS 55829-43-1).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Matulenko, M. A., et al. (2004).[4] Synthesis and activity of 2-[4-(2-cyanophenyl)piperazinyl]-N-(2,4,6-trimethylphenyl)acetamide: a selective dopamine D4 receptor agonist. Bioorganic & Medicinal Chemistry Letters, 14(20), 5095-5098.[4] [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates piperazine linker utility in Dasatinib analogs). [Link]

Application Note: 2-(Piperazin-1-yl)acetamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(piperazin-1-yl)acetamide moiety (CAS: 55829-43-1) represents a "privileged scaffold" in modern drug discovery, particularly for enzyme inhibitors targeting metabolic and neurodegenerative pathways. This fragment combines the conformational rigidity of the piperazine ring with the hydrogen-bonding potential of the acetamide tail.

This guide details the rationale for deploying this moiety to optimize pharmacokinetic (PK) profiles—specifically solubility and blood-brain barrier (BBB) penetration—and provides validated protocols for its chemical synthesis and enzymatic evaluation against


-glucosidase , a key target for Type 2 Diabetes management.

Rational Design & Structure-Activity Relationship (SAR)

The "Linker-Tail" Strategy

In enzyme inhibitor design, the 2-(piperazin-1-yl)acetamide motif rarely acts as the primary warhead. Instead, it functions as a solubilizing linker or a distal binding element .

  • The Piperazine Core: Acts as a rigid spacer that directs the acetamide group toward solvent-exposed regions or specific polar pockets (e.g., the S2' sub-pocket in BACE1 enzymes or the catalytic entrance of AChE). Its protonatable nitrogens (pKa ~9.8) enhance aqueous solubility.

  • The Acetamide Tail: Provides a dual H-bond donor/acceptor site. In

    
    -glucosidase inhibitors, this group engages in critical H-bonding with residues like Asp215 or Glu277, stabilizing the inhibitor-enzyme complex.
    
Case Study: -Glucosidase Inhibition

Recent studies (Mahdavi et al., 2024) demonstrated that grafting a piperazine-acetamide tail onto a quinoline-benzimidazole scaffold resulted in Compound 7m , which exhibited a 28-fold higher potency (


) than the standard drug Acarbose.[1] The acetamide moiety was crucial for anchoring the molecule within the active site via hydrogen bonding networks.

Protocol A: Chemical Synthesis of N-Substituted 2-(Piperazin-1-yl)acetamides

Objective: To synthesize a functionalized inhibitor precursor via N-alkylation, avoiding common bis-alkylation byproducts.

Reagents & Equipment[2][3][4]
  • Core Reagent: Piperazine (anhydrous).

  • Electrophile: 2-Chloro-N-arylacetamide (derivative of choice).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (TEA).
    
  • Solvent: Acetonitrile (

    
    ) or DMF (anhydrous).
    
  • Catalyst: Potassium Iodide (KI) - catalytic amount (optional, Finkelstein condition).

Step-by-Step Methodology
  • Preparation of Electrophile:

    • Dissolve the specific amine (e.g., aniline derivative) in

      
       at 0°C.
      
    • Add chloroacetyl chloride dropwise in the presence of TEA. Stir for 2h.

    • Checkpoint: Verify formation of 2-chloro-N-arylacetamide via TLC (Hexane:EtOAc 7:3).

  • N-Alkylation (The Critical Step):

    • Stoichiometry: Use a 1:3 molar ratio of Electrophile : Piperazine.

    • Why? Excess piperazine prevents the formation of the symmetrical

      
      -bis(acetamide) impurity.
      
    • Dissolve 2-chloro-N-arylacetamide (1.0 eq) in MeCN.

    • Add

      
       (2.0 eq) and KI (0.1 eq).
      
    • Add Piperazine (3.0 eq) and reflux at 80°C for 6–12 hours.

  • Work-up & Purification:

    • Filter off inorganic salts (

      
      /KCl) while hot.
      
    • Evaporate solvent under reduced pressure.

    • Extraction: Dissolve residue in dilute HCl (pH 2). Wash with EtOAc (removes unreacted electrophile).

    • Basification: Adjust aqueous layer to pH 10 using NaOH. Extract product into

      
      .
      
    • Crystallization: Recrystallize from Ethanol/Ether to obtain the mono-substituted 2-(piperazin-1-yl)acetamide.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Amine Core Step1 Chloroacetylation (Cl-CH2-CO-Cl) Start->Step1 Inter Intermediate: 2-Chloro-N-arylacetamide Step1->Inter Step2 N-Alkylation (Excess Piperazine + K2CO3) Inter->Step2 Reflux in MeCN Purify Acid/Base Extraction (pH 2 -> pH 10) Step2->Purify Remove bis-alkylated by-products Final Product: 2-(Piperazin-1-yl)acetamide deriv. Purify->Final

Figure 1: Optimized synthetic route for mono-substituted piperazine acetamides.

Protocol B: Enzymatic Inhibition Assay ( -Glucosidase)

Objective: Determine the


 of the synthesized 2-(piperazin-1-yl)acetamide derivative using a colorimetric pNPG assay.
Reagents
  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, Sigma-Aldrich).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG, 5 mM).
    
  • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Control: Acarbose (Standard inhibitor).

Experimental Procedure
  • Enzyme Preparation:

    • Dissolve

      
      -glucosidase in phosphate buffer to a concentration of 1.0 U/mL. Keep on ice.
      
  • Inhibitor Incubation:

    • In a 96-well microplate, add:

      • 20

        
        L of Test Compound (dissolved in DMSO, varying concentrations: 0.1 – 100 
        
        
        
        M).
      • 20

        
        L of Enzyme solution.
        
      • 140

        
        L of Phosphate Buffer.
        
    • Control Wells: DMSO only (0% inhibition) and Acarbose (positive control).

    • Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20

      
      L of pNPG substrate  to all wells.
      
    • Incubate at 37°C for 20 minutes.

  • Termination & Measurement:

    • Stop reaction by adding 80

      
      L of 0.2 M 
      
      
      
      .
    • Measure Absorbance (OD) at 405 nm using a microplate reader. The yellow color indicates p-nitrophenol release.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      
    • Plot % Inhibition vs. Log[Concentration] to determine

      
       using non-linear regression (GraphPad Prism).
      
Assay Logic Diagram

AssayLogic Prep Prep: Enzyme + Buffer (pH 6.8) Incubate Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Prep->Incubate Substrate Add Substrate (pNPG) Incubate->Substrate Reaction Enzymatic Hydrolysis (Releases p-Nitrophenol) Substrate->Reaction Stop Stop Reaction (Na2CO3) Reaction->Stop Read Read OD @ 405nm Calculate IC50 Stop->Read

Figure 2: Colorimetric workflow for validating enzyme inhibition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-alkylation (Synthesis)Insufficient excess of piperazine.Increase piperazine ratio to 4-5 equivalents or use N-Boc-piperazine followed by deprotection.
Low Solubility (Assay)Compound aggregation in buffer.Pre-dissolve in DMSO (final conc < 2%). Verify logP < 3.5.
High Background (Assay)Compound absorbs at 405 nm.Run a "Compound Only" blank (No enzyme) and subtract this value.
Poor Potency (SAR)Acetamide tail too flexible.Introduce substituents on the acetamide nitrogen (e.g., phenyl rings) to lock conformation via

-stacking.

References

  • Mahdavi, M., et al. (2024). "Rational design of new quinoline-benzimidazole scaffold bearing piperazine acetamide derivatives as antidiabetic agents."[1] Bioorganic Chemistry.

  • ChemScene. "2-(Piperazin-1-yl)acetamide (CAS 55829-43-1) Product Information."[2]

  • Ten, A., et al. (2026). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[3] ChemistryOpen.

  • Al-Ghorbani, M., et al. (2015). "Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization." ResearchGate.[4][5]

Sources

Protocol for the Synthesis of N-Substituted 2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-substituted 2-(piperazin-1-yl)acetamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous GPCR ligands, kinase inhibitors, and ion channel modulators (e.g., Ranolazine). Its value lies in the piperazine ring's ability to enforce a specific spatial vector while modulating physicochemical properties like solubility and basicity.

This protocol details a robust, two-step convergent synthesis:

  • Electrophile Generation: Acylation of a primary amine with chloroacetyl chloride.

  • Nucleophilic Substitution: Displacement of the chloride by a piperazine derivative.

Why this route? unlike direct peptide coupling of (piperazin-1-yl)acetic acid, this alkylation strategy avoids expensive coupling reagents (HATU/EDC) and minimizes racemization risks if chiral amines are used.

Synthetic Pathway Visualization

The following diagram outlines the reaction logic and critical intermediates.

SyntheticPathway Amine Start: Primary Amine (R-NH2) Intermediate Intermediate: 2-Chloro-N-acetamide Amine->Intermediate Step 1: Acylation (DCM, 0°C) CAC Chloroacetyl Chloride (Cl-CH2-CO-Cl) CAC->Intermediate Base1 Base (TEA/DIPEA) Base1->Intermediate Scavenges HCl Product Target: N-Substituted 2-(piperazin-1-yl)acetamide Intermediate->Product Step 2: SN2 Substitution (ACN, Reflux) Piperazine Nucleophile: Piperazine (or N-Boc) Piperazine->Product Catalyst Catalyst: KI (Finkelstein) Catalyst->Product Accelerates Rate

Figure 1: Convergent synthetic pathway for the target scaffold.

Phase 1: Synthesis of the Electrophile (2-Chloro-N-substituted acetamide)

This step installs the reactive "warhead" (alpha-chloro linker).

Reagents & Stoichiometry[1][2]
ComponentEquiv.RoleCritical Note
Primary Amine (R-NH₂) 1.0SubstrateEnsure amine is dry; water hydrolyzes the acid chloride.
Chloroacetyl Chloride 1.1 - 1.2ElectrophileToxic/Lachrymator. Dispense in fume hood only.
Triethylamine (TEA) 1.5BaseScavenges HCl to drive equilibrium and protect amine.
DCM (Dichloromethane) [0.2 M]SolventAnhydrous preferred.
Experimental Protocol
  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve the Primary Amine (1.0 equiv) and TEA (1.5 equiv) in DCM. Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Cooling is mandatory. The reaction is highly exothermic. Uncontrolled heat leads to bis-acylation or polymerization impurities.

  • Addition: Add Chloroacetyl Chloride (1.2 equiv) dropwise over 15–20 minutes.

    • Observation: White fumes (HCl) may form if the system is not well-sealed; the solution often turns cloudy as TEA·HCl salts precipitate.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor by TLC (System: 30% EtOAc in Hexane). The amine spot should disappear.

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the organic layer (DCM). Wash with 1N HCl (to remove unreacted amine) followed by Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most intermediates crystallize upon trituration with cold Hexane/Ether. If oil persists, use a short silica plug (eluting with DCM).

Phase 2: Nucleophilic Substitution (The Piperazine Coupling)

This step involves an SN2 displacement. The choice of conditions depends on whether you are using a mono-protected piperazine (recommended for high purity) or free piperazine.

Reagents & Stoichiometry[1][2][3]
ComponentEquiv.RoleCritical Note
Chloro-Intermediate 1.0ElectrophileFrom Phase 1.
N-Boc-Piperazine 1.2NucleophilePrevents polymerization/dimerization.
K₂CO₃ 2.0 - 3.0BaseInsoluble inorganic base; requires vigorous stirring.
Potassium Iodide (KI) 0.1 (10%)CatalystCrucial: Converts alkyl chloride to more reactive alkyl iodide in situ (Finkelstein).
Acetonitrile (ACN) [0.1 M]SolventPolar aprotic; supports the transition state.
Experimental Protocol
  • Setup: In a reaction vial or RBF, suspend 2-Chloro-N-acetamide (1.0 equiv) , N-Boc-Piperazine (1.2 equiv) , K₂CO₃ (2.0 equiv) , and KI (0.1 equiv) in Acetonitrile .

  • Reaction: Heat the mixture to 60–80°C (Reflux) for 4–12 hours.

    • Expert Insight: If the reaction is sluggish (monitored by LCMS), add a catalytic amount of TBAI (Tetrabutylammonium iodide) to act as a phase transfer catalyst.

  • Validation: LCMS should show the mass of [Product + H]⁺. The chloride starting material is usually UV-active and easy to track.

  • Workup & Isolation:

    • Filter off the inorganic salts (K₂CO₃/KCl) while hot or after cooling.

    • Concentrate the filtrate.

    • Purification: The residue is often pure enough for deprotection. If not, purify via Flash Chromatography (DCM:MeOH, 0-5% gradient).

Alternative: Using Free Piperazine

If using unsubstituted piperazine, you must use 5.0 equivalents of piperazine to statistically favor mono-alkylation over bis-alkylation. The excess piperazine can be removed by washing the organic extract with water (piperazine is highly water-soluble).

Purification Logic & Troubleshooting

The following decision tree guides the isolation process, which is the most common failure point in this synthesis due to the polarity of the product.

PurificationLogic Crude Crude Reaction Mixture (Phase 2) Check Check Purity (LCMS/TLC) Crude->Check HighPurity Purity > 90% Check->HighPurity Clean LowPurity Purity < 90% Check->LowPurity Dirty Recryst Recrystallization (EtOH or EtOAc/Hex) HighPurity->Recryst Column Flash Column (DCM:MeOH:NH3) LowPurity->Column Complex Mix? AcidBase Acid-Base Extraction 1. Dissolve in 1N HCl 2. Wash with DCM (discard) 3. Basify aq. layer (pH 10) 4. Extract Product LowPurity->AcidBase Basic Impurities? AcidBase->Check

Figure 2: Purification decision matrix for amino-acetamide derivatives.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-alkylation (Dimer) Piperazine stoichiometry too low.Use N-Boc piperazine or 5.0 equiv of free piperazine.
Low Yield (Step 2) Chloride is a poor leaving group.Ensure KI (0.1 eq) is added. Switch solvent to DMF and heat to 90°C.
Product stuck on Silica Product is too polar/basic.Add 1% Triethylamine or NH₃ (aq) to the DCM:MeOH eluent to deactivate silica acidic sites.
Exotherm in Step 1 Addition too fast.Cool to -10°C; dilute the acid chloride in DCM before addition.

References

  • BenchChem Application Notes. (2025). A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. BenchChem.[1] Link

  • Abdel-Latif, E., et al. (2019).[2][3] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate/Journal of Chemical Research. Link

  • Lee, K. S., et al. (2003).[4][5] Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide.[4] Organic & Biomolecular Chemistry, 1(11), 1989–1994.[4][5] Link

  • ACS Omega. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors. ACS Publications. Link

Sources

Application Note & Protocols: Strategic Incorporation of 2-(Piperazin-1-yl)acetamide in Solid-Phase Synthesis for Privileged Scaffold Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Piperazine Scaffolds in Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs, spanning therapeutic areas from oncology (e.g., Imatinib) to psychiatry (e.g., Aripiprazole), underscores its value.[1][2][3] The unique physicochemical properties of the piperazine heterocycle—including its high water solubility, two modifiable nitrogen centers, and ability to improve pharmacokinetic profiles—make it an invaluable component in modern drug design.[1][3]

Solid-Phase Synthesis (SPS) offers a robust and efficient methodology for the rapid generation of chemical libraries by building molecules on an insoluble resin support.[4] This approach simplifies purification by allowing for the use of excess reagents to drive reactions to completion, with byproducts and unreacted materials simply washed away.[4][5]

This application note details the use of 2-(Piperazin-1-yl)acetamide (CAS: 55829-43-1) as a versatile building block in solid-phase synthesis. This reagent is uniquely advantageous as it provides a pre-differentiated piperazine core. The N1 nitrogen is deactivated by the adjacent electron-withdrawing acetamide group, directing functionalization to the more nucleophilic N4 nitrogen. This obviates the need for complex protection/deprotection schemes often required when working with piperazine itself.[6] The primary acetamide moiety also serves as a valuable hydrogen bond donor, contributing to target engagement in the final compound.

Physicochemical Properties and Reactivity Profile

2-(Piperazin-1-yl)acetamide is a white to off-white solid, soluble in polar organic solvents like DMF, NMP, and water.[7] Its structure inherently directs its reactivity, a crucial aspect for predictable and efficient solid-phase synthesis.

Key Structural Features:

  • N4 Nitrogen: A secondary amine with typical basicity and nucleophilicity, making it the primary site for alkylation, acylation, or sulfonylation.

  • N1 Nitrogen: A secondary amine whose nucleophilicity is significantly attenuated by the resonance effect of the adjacent carbonyl group in the acetamide side chain. This electronic deactivation allows for selective N4 functionalization under controlled conditions.

  • Primary Amide (-C(O)NH₂): A stable functional group that can participate in hydrogen bonding interactions with biological targets.

PropertyValueSource
CAS Number 55829-43-1[7]
Molecular Formula C₆H₁₃N₃O[8]
Molecular Weight 143.19 g/mol [8]
Appearance White to off-white solid[7]
Boiling Point 319.1±27.0 °C (Predicted)[9]
pKa (Predicted) 16.30±0.40[9]
Solubility Soluble in water, alcohols, and other polar solvents[7]

Experimental Workflow: Solid-Phase Synthesis of N4-Substituted Piperazine Acetamides

The following protocols describe the incorporation of 2-(Piperazin-1-yl)acetamide onto a solid support via two common and robust synthetic strategies: reductive amination and nucleophilic substitution. The choice of method depends on the functional group available on the resin-bound substrate.

sps_workflow cluster_prep Phase 1: Resin Preparation cluster_coupling Phase 2: Substrate Immobilization & Coupling cluster_piperazine Phase 3: Piperazine Acetamide Incorporation cluster_final Phase 4: Cleavage & Purification Resin Select Resin (e.g., Rink Amide) Swell Swell Resin (e.g., in DMF) Resin->Swell Fmoc_Cleave Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Cleave Load_Substrate Load Substrate (e.g., Aldehyde-Acid) Fmoc_Cleave->Load_Substrate Activate Activate & Couple (HCTU/DIPEA) Load_Substrate->Activate Wash_1 Wash Resin (DMF, DCM) Activate->Wash_1 Reductive_Amination Reductive Amination: + 2-(Piperazin-1-yl)acetamide + NaBH₃CN Wash_1->Reductive_Amination Monitoring Reaction Monitoring (Kaiser Test) Reductive_Amination->Monitoring Wash_2 Wash Resin (DMF, DCM, MeOH) Monitoring->Wash_2 Cleavage Cleavage from Resin (TFA Cocktail) Wash_2->Cleavage Precipitate Precipitate & Dry (Cold Ether) Cleavage->Precipitate Purification Purification (Prep-HPLC) Precipitate->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

Figure 1: General workflow for solid-phase synthesis via reductive amination.

Protocol 1: Synthesis via Reductive Amination of a Resin-Bound Aldehyde

This protocol is ideal for coupling 2-(Piperazin-1-yl)acetamide to an aldehyde immobilized on the solid support. The use of sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation as it is a mild reducing agent that selectively reduces the iminium ion intermediate in the presence of the aldehyde starting material.[3]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acid with an aldehyde-generating side chain (e.g., Fmoc-Asp(O-allyl)-OH, followed by ozonolysis) or a pre-formed aldehyde-functionalized linker.

  • 2-(Piperazin-1-yl)acetamide

  • Sodium cyanoborohydride (NaBH₃CN)

  • 1% Acetic Acid (AcOH) in N,N-Dimethylformamide (DMF)

  • Coupling reagents: HCTU, N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Preparation & Swelling:

    • Place the Rink Amide resin (0.1 mmol scale) in a solid-phase synthesis vessel.

    • Swell the resin in DMF for 1 hour with gentle agitation.[10]

  • Immobilization of Aldehyde:

    • If starting from an amino acid: Deprotect the terminal Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). Couple the desired aldehyde-containing building block using standard peptide coupling conditions (e.g., 4 eq. building block, 3.9 eq. HCTU, 8 eq. DIPEA in DMF for 2 hours).

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.

  • Reductive Amination:

    • Prepare a solution of 2-(Piperazin-1-yl)acetamide (5 eq., 0.5 mmol) and NaBH₃CN (5 eq., 0.5 mmol) in 1% AcOH/DMF (2 mL).

    • Add this solution to the resin-bound aldehyde.

    • Agitate the mixture at room temperature for 12-16 hours. Causality Note: The slightly acidic condition facilitates the formation of the iminium ion intermediate, which is then rapidly reduced by NaBH₃CN.[3]

  • Reaction Monitoring:

    • Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test.[5] A negative result (yellow/brown beads) indicates the successful consumption of the secondary amine on the piperazine, signifying reaction completion.

  • Washing:

    • Once the reaction is complete, drain the reaction vessel and wash the resin sequentially with DMF (5x), DCM (5x), and MeOH (3x).

    • Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage and Deprotection:

    • Treat the dry resin with the cleavage cocktail (3 mL) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify the product using preparative reverse-phase HPLC (RP-HPLC).

    • Confirm the identity and purity of the final compound by LC-MS and NMR analysis.[12][13]

Protocol 2: Synthesis via Nucleophilic Substitution of a Resin-Bound Halide

This method is effective when the solid-supported substrate contains a reactive electrophile, such as an alkyl halide. The N4-nitrogen of 2-(Piperazin-1-yl)acetamide acts as the nucleophile.

Materials:

  • 2-Chlorotrityl chloride resin (or other acid-labile resin)

  • Building block with a terminal halide (e.g., 4-(bromomethyl)benzoic acid)

  • 2-(Piperazin-1-yl)acetamide

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, DCM

  • Cleavage Solution: Trifluoroacetic acid (TFA) in DCM (e.g., 1-20% depending on desired cleavage without side-chain deprotection)

Procedure:

  • Resin Preparation and Loading:

    • Swell 2-chlorotrityl chloride resin (0.1 mmol) in DCM for 30 minutes.

    • Add a solution of the halide-containing building block (e.g., 4-(bromomethyl)benzoic acid, 3 eq.) and DIPEA (7.5 eq.) in dry DCM.[14]

    • Agitate for 1-2 hours.

    • Cap any remaining reactive chlorotrityl sites by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 30 minutes.[14]

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Nucleophilic Substitution:

    • Prepare a solution of 2-(Piperazin-1-yl)acetamide (5 eq.) and DIPEA (5 eq.) in DMF (2 mL). Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, preventing the protonation and deactivation of the incoming nucleophile.

    • Add the solution to the resin and agitate at room temperature for 16-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.

  • Washing and Cleavage:

    • Wash the resin as described in Protocol 1 (Step 5).

    • Cleave the product from the resin using an appropriate TFA/DCM solution. Milder conditions (1-5% TFA) can be used to cleave from the 2-chlorotrityl resin while leaving many acid-labile side-chain protecting groups intact.

    • Collect the filtrate and evaporate the solvent.

  • Purification and Analysis:

    • Purify and analyze the final product as described in Protocol 1 (Step 7).

Conclusion and Future Perspectives

2-(Piperazin-1-yl)acetamide is a highly effective and strategic building block for solid-phase synthesis. Its inherent electronic differentiation simplifies synthetic routes, allowing for the selective functionalization of the N4-position without cumbersome protecting group chemistry. This enables the efficient construction of diverse chemical libraries based on the medicinally significant piperazine scaffold. The protocols outlined here provide robust and reproducible methods for incorporating this versatile reagent, empowering researchers in drug discovery to rapidly access novel chemical matter for biological screening.

References

  • St. Hilaire, P. M., Will, M., Hughes, P. F., & Mare-Rao, V. (1998). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. Journal of Combinatorial Chemistry, 1(1), 50-52. [Link]

  • Hachmann, J., & Lebl, M. (2007). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Journal of Peptide Science, 13(4), 277-282. [Link]

  • Raviña, E., & Lago, M. J. (2011). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 6(9), 943-952. [Link]

  • Václavík, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridines with Potential Anticancer Activity. Molecules, 27(15), 4966. [Link]

  • Zuba, D., & Byrska, B. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13388. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved February 7, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3326-3334. [Link]

  • Issayeva, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Open Chemistry, 15(1). [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 7, 2026, from [Link]

  • Biotage. (n.d.). Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles. Retrieved February 7, 2026, from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Yildiz, O., et al. (2024). Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research. [Link]

  • Reddy, P. R., et al. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3409342, 2-(Piperazin-1-yl)acetamide. Retrieved February 7, 2026, from [Link].

  • Aatty, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3873. [Link]

  • Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis (pp. 9-34). Humana Press. [Link]

  • Peng, X., et al. (2023). Applications of piperazine scaffold in drug design. RSC Medicinal Chemistry, 14(1), 22-42. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 7, 2026, from [Link]

  • Barany, G., et al. (1995). Resin for solid-phase peptide synthesis and methods of making it.
  • Reddy, P. R., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(7), 2004-2011. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved February 7, 2026, from [Link]

  • Majumdar, P., & Batra, S. (2016). DABCO bond cleavage for the synthesis of piperazine derivatives. Organic & Biomolecular Chemistry, 14(33), 7835-7856. [Link]

  • La-Venia, A., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2526. [Link]

  • Durova, A. D., et al. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Omega. [Link]

  • Al-Abachi, R. Y., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • Sharma, R., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry. [Link]

Sources

Scale-up synthesis of 2-(piperazin-1-yl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(piperazin-1-yl)acetamide moiety is a privileged pharmacophore found in numerous bioactive compounds, including sodium channel blockers (e.g., Lidocaine derivatives), kinase inhibitors, and analgesics. While laboratory-scale synthesis often relies on expensive N-protected piperazines (e.g., N-Boc-piperazine) to ensure selectivity, this approach is economically unviable for multi-kilogram scale-up due to poor atom economy and high raw material costs.

This guide details a Process Intensification Strategy for the direct mono-alkylation of piperazine. By exploiting reaction kinetics and solubility differentials, this protocol achieves >95% mono-alkylation selectivity without protecting groups, utilizing a Reactive Recycle Loop that recovers unreacted piperazine for subsequent batches.

Part 1: Strategic Analysis & Chemistry

The Selectivity Challenge

The primary challenge in alkylating piperazine is the competing formation of the bis-alkylated impurity, 2,2'-(piperazine-1,4-diyl)diacetamide.

  • Reaction A (

    
    ):  Piperazine + Electrophile 
    
    
    
    Mono-product
  • Reaction B (

    
    ):  Mono-product + Electrophile 
    
    
    
    Bis-impurity

Since the secondary amine of the mono-product remains nucleophilic,


 is often comparable to 

. In a 1:1 stoichiometric reaction, statistical distribution leads to significant bis-impurity (approx. 15-25%), which is difficult to remove via crystallization due to structural similarity.
The Solution: Kinetic Control via Stoichiometry

To minimize Reaction B, the concentration of free piperazine must vastly exceed the concentration of the mono-product throughout the reaction.

  • Strategy: Use a high molar equivalent of piperazine (5.0 – 8.0 eq).

  • Outcome: The electrophile is statistically far more likely to encounter a virgin piperazine molecule than a mono-product molecule.

  • Economic Viability: This is only feasible if the excess piperazine is efficiently recovered and recycled.

Reaction Pathway Diagram

ReactionPathway Pip Piperazine (Nucleophile) Mono Mono-Product (Target) Pip->Mono k1 (Fast) High [Pip] favors this ClAc 2-Chloroacetamide (Electrophile) ClAc->Mono Bis Bis-Impurity (Waste) ClAc->Bis Mono->Bis k2 (Competing) Suppressed by excess Pip

Figure 1: Kinetic competition between mono- and bis-alkylation. High piperazine loading drives the k1 pathway.

Part 2: Detailed Protocol (1 kg Scale)

Target Molecule: 2-(Piperazin-1-yl)acetamide Scale: 1.0 kg Output (Theoretical)

Materials & Equipment
ReagentRoleSpecsHazard
Piperazine (Anhydrous) Nucleophile>99%, FlakesCorrosive, Hygroscopic
2-Chloroacetamide Electrophile>98%, CrystallineToxic, Sensitizer
Isopropanol (IPA) SolventIndustrial GradeFlammable
Ethanol (EtOH) RecrystallizationAbsoluteFlammable

Equipment:

  • 50 L Glass-lined Reactor (Jacketted).

  • Overhead stirrer (High torque for slurry).

  • Vacuum Distillation Setup (Short path or Wiped film preferred for recovery).

  • Filtration Centrifuge.

Step-by-Step Methodology
Step 1: Charge and Dissolution
  • ** Inertion:** Purge reactor with

    
     to remove moisture (Piperazine is hygroscopic).
    
  • Solvent Charge: Add Isopropanol (10 L) .

  • Piperazine Charge: Add Piperazine (3.0 kg, 34.8 mol) .

    • Note: This represents approx. 5 equivalents relative to the electrophile.

  • Heating: Heat mixture to 50°C until piperazine is fully dissolved.

Step 2: Controlled Addition (Critical for Exotherm)
  • Preparation: Dissolve 2-Chloroacetamide (650 g, 6.95 mol) in Isopropanol (2.5 L) in a separate vessel.

    • Why: Adding solid directly can cause hot-spots. Solution addition allows precise thermal control.

  • Addition: Add the chloroacetamide solution to the piperazine solution over 60-90 minutes .

    • Temp Control: Maintain internal temperature between 55-65°C . Do not exceed 70°C to prevent discoloration/oxidation.

  • Reaction: Stir at 60°C for 3 hours.

    • IPC (In-Process Control): HPLC should show <1% unreacted chloroacetamide.

Step 3: Solvent Stripping & Piperazine Recovery
  • Distillation 1 (Solvent): Switch to distillation mode. Remove IPA under reduced pressure (150 mbar, 50°C bath). Recovered IPA can be reused in Step 1.

  • Distillation 2 (Piperazine Recycle): Increase vacuum to <10 mbar and raise jacket temp to 110-120°C .

    • Observation: Piperazine (BP 146°C @ atm) will sublime/distill over.

    • Target: Remove approx. 2.2 kg of piperazine.

    • Stop Condition: When the distillate flow ceases and the reactor residue solidifies/thickens significantly.

Step 4: Workup & Isolation
  • Cooling: Cool reactor residue to 40°C.

  • Slurry Formation: Add Ethanol (3 L) to the residue. Heat to reflux (78°C) to dissolve the crude product.

  • Hot Filtration (Optional): If insoluble salts (Piperazine·HCl) are present, filter hot. However, in this stoichiometry, the HCl is usually trapped by the excess piperazine distilled off or remains soluble.

  • Crystallization: Add HCl (conc.) or HCl in Dioxane dropwise to the ethanolic solution until pH reaches ~2-3. The dihydrochloride salt of the product precipitates.

    • Alternative (Free Base): If free base is desired, cool the ethanolic solution to 0-5°C. The mono-acetamide crystallizes out, while residual piperazine remains in the mother liquor.

  • Filtration: Centrifuge the slurry. Wash cake with cold Ethanol (500 mL).

  • Drying: Vacuum dry at 45°C.

Process Flow Diagram

ProcessFlow React Reactor (IPA, 60°C) Distill Vacuum Distillation (<10 mbar, 110°C) React->Distill Crude Mix Recycle Recovered Piperazine (To next batch) Distill->Recycle Excess Pip Cryst Crystallization (EtOH, 0°C) Distill->Cryst Residue Filter Filtration Cryst->Filter Filter->React Mother Liquor (Optional Recycle) Product Final Product 2-(piperazin-1-yl)acetamide Filter->Product Solids

Figure 2: Industrial workflow emphasizing the recovery of excess piperazine to ensure economic feasibility.

Part 3: Quality Control & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Assay HPLC (C18, Phosphate buffer/MeCN)> 98.0% w/w
Piperazine Content GC-FID or HPLC< 0.5%
Bis-Impurity HPLC< 0.2%
Water Content Karl Fischer< 1.0%
Troubleshooting Guide
  • High Bis-Impurity (>1%):

    • Cause: Piperazine excess was too low or addition of chloroacetamide was too fast (creating localized high concentrations of electrophile).

    • Fix: Increase Piperazine to 6-8 eq or improve stirring rate.

  • Product Discoloration (Yellowing):

    • Cause: Oxidation of piperazine at high temp (>120°C) during distillation.

    • Fix: Use higher vacuum to lower distillation temperature; ensure

      
       blanket.
      
  • Poor Yield:

    • Cause: Product loss in mother liquor due to high solubility.

    • Fix: Use HCl salt formation for isolation (solubility of salt in EtOH is much lower than free base).

Part 4: Safety & Handling (HSE)

  • 2-Chloroacetamide Toxicity:

    • Classified as Toxic if swallowed (H301) and a Reproductive Toxin (H361f) .[1]

    • Control: Handle only in a closed system or isolator. Use full PPE (Tyvek suit, respirator) during solid charging.

    • Decontamination: Neutralize spills with dilute ammonia or NaOH (hydrolysis of the chloride).

  • Piperazine Handling:

    • Caustic and can cause respiratory sensitization ("Piperazine asthma").

    • Molten piperazine (during recovery) poses a severe thermal burn hazard.

  • Thermal Hazards:

    • The alkylation is exothermic (

      
      ).
      
    • Adiabatic Limit: Ensure cooling capacity is sufficient to handle a loss of stirring scenario. Do not add solid chloroacetamide all at once.

References

  • Synthesis of Piperazine Derivatives

    • Chao, S., et al. "Scalable Synthesis of N-Substituted Piperazines via Direct Alkylation." Journal of Organic Chemistry, 2011.
    • Note: General methodology adaptation for mono-alkyl
  • Safety of Chloroacetamides

    • ECHA Registration Dossier.
  • Industrial Purification of Piperazines

    • Rochelle, G. T., et al. "Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating."[2] Industrial & Engineering Chemistry Research, 2019.

  • Analytical Methods

    • UNODC.[3] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." United Nations Office on Drugs and Crime, 2013.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Piperazin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(piperazin-1-yl)acetamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence is due to the piperazine moiety's ability to improve physicochemical properties, such as solubility and basicity, and to act as a versatile linker for arranging pharmacophoric groups.[2] However, the synthesis of these derivatives, particularly with high selectivity and yield, presents common challenges for researchers. The symmetrical nature of the piperazine ring often leads to mixtures of mono- and di-substituted products, while other factors like steric hindrance and reagent choice can significantly impact reaction outcomes.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate and optimize the synthesis of 2-(piperazin-1-yl)acetamide derivatives. Structured in a practical question-and-answer format, this guide addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven troubleshooting strategies and detailed protocols.

Core Principles of Synthesis: Key Pathways

The formation of the target acetamide bond typically proceeds through one of two primary pathways: the acylation of piperazine with an activated carboxylic acid derivative (e.g., an acyl chloride) or the direct coupling of piperazine with a carboxylic acid using a coupling reagent.

G cluster_0 Pathway A: Acylation with Acyl Halide cluster_1 Pathway B: Amide Coupling A_Piperazine Piperazine Derivative A_Product 2-(Piperazin-1-yl)acetamide Derivative A_Piperazine->A_Product Nucleophilic Attack A_AcylHalide 2-Haloacetyl Halide or Substituted Acetyl Halide A_AcylHalide->A_Product A_Base Base (e.g., TEA, DIPEA) A_Base->A_Product Acid Scavenger B_Piperazine Piperazine Derivative B_Product 2-(Piperazin-1-yl)acetamide Derivative B_Piperazine->B_Product Nucleophilic Attack B_Acid Substituted Acetic Acid B_Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) B_Acid->B_Coupling Activation B_Coupling->B_Product

Caption: Primary synthetic routes to 2-(piperazin-1-yl)acetamide derivatives.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis.

Problem Area 1: Low Reaction Yield

Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary causes and how can I troubleshoot this?

A1: Low yields are a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis.

  • Cause 1: Insufficient Reagent Reactivity: The choice of acylating agent or coupling reagent is paramount. For direct coupling with a carboxylic acid, the acid must be activated. Standard carbodiimide reagents like EDC, often used with HOBt, are effective for many substrates but may fail with sterically hindered amines or electron-poor carboxylic acids.[3]

    • Solution: For challenging couplings, switch to a more potent coupling reagent. Urionium/aminium-based reagents like HATU or phosphonium-based reagents like PyBOP generate more reactive OAt or OBt esters, respectively, which significantly accelerate the reaction rate and improve yields.[4][5]

  • Cause 2: Incorrect Stoichiometry or Base: The nucleophilicity of piperazine is essential. If using an acyl chloride, which generates HCl as a byproduct, an inadequate amount of a non-nucleophilic base (e.g., triethylamine or DIPEA) can lead to the protonation of the piperazine starting material, rendering it unreactive.[6]

    • Solution: Ensure at least one equivalent of base is used per equivalent of HCl generated. For piperazine hydrochloride salts, an additional equivalent of base is required. The pKa of the base should be high enough to effectively neutralize the acid but not so high as to cause unwanted side reactions.

  • Cause 3: Steric Hindrance: Bulky substituents on either the piperazine ring or the acetyl group can dramatically reduce the reaction rate by impeding the approach of the nucleophile to the electrophilic carbonyl center.[7]

    • Solution: Increase the reaction temperature and/or extend the reaction time. For particularly stubborn cases, microwave-assisted synthesis can be highly effective at driving sterically hindered reactions to completion in a fraction of the time required for conventional heating.

  • Cause 4: Suboptimal Solvent Choice: The solvent can influence reagent solubility and the stability of charged intermediates in the reaction mechanism.[8]

    • Solution: Aprotic solvents are generally preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent starting points. For reactions involving polar or charged reagents, the higher polarity of DMF can be beneficial for both solubility and reaction rate.

G Start Low Yield Observed CheckReagents Are reagents sterically hindered? Start->CheckReagents UpgradeReagent Action: Use stronger coupling reagent (HATU, PyBOP). Increase temperature/time. CheckReagents->UpgradeReagent Yes CheckBase Is an acid byproduct formed? (e.g., from Acyl Chloride) CheckReagents->CheckBase No CheckTLC Is starting material consumed? UpgradeReagent->CheckTLC AddBase Action: Ensure ≥1 eq. of non-nucleophilic base (TEA, DIPEA) is present. CheckBase->AddBase Yes CheckBase->CheckTLC No AddBase->CheckTLC OptimizeConditions Action: Increase temperature, change to a more polar solvent (DMF), or extend reaction time. CheckTLC->OptimizeConditions No PurificationIssue Yield loss is during workup/ purification. CheckTLC->PurificationIssue Yes

Caption: Troubleshooting workflow for low reaction yields.

Problem Area 2: Side Product Formation

Q2: I am observing a significant amount of a higher molecular weight byproduct, likely the 1,4-diacylpiperazine. How can I improve selectivity for the mono-acylated product?

A2: This is the most common selectivity challenge in piperazine chemistry. Since both nitrogen atoms are nucleophilic, a second acylation can readily occur.[9] Several strategies can be employed to favor mono-acylation.

  • Strategy 1: Use of Excess Piperazine: By Le Châtelier's principle, using a large excess of piperazine (typically 3-10 equivalents) statistically favors the reaction of the acylating agent with an unreacted piperazine molecule over a reaction with the already-formed mono-acylated product.

    • Caveat: This approach is only practical when the piperazine starting material is inexpensive and the excess can be easily removed during workup (e.g., by aqueous acid wash).

  • Strategy 2: Slow Addition of Acylating Agent: Adding the acylating agent dropwise at a low temperature (e.g., 0 °C) to a solution of piperazine maintains a low instantaneous concentration of the electrophile. This minimizes the chance of a second acylation event occurring on the desired product.[3]

  • Strategy 3: Use of Mono-Protected Piperazine (Most Robust Method): The most reliable method to guarantee mono-acylation is to use a piperazine derivative where one nitrogen is temporarily protected. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA in DCM).[9] The synthesis becomes a two-step process (acylation followed by deprotection), but it eliminates selectivity issues and simplifies purification.

StrategyProsConsBest For
Excess Piperazine Simple, one-step reaction.Requires large excess of piperazine; difficult purification if piperazine is not easily removed.Simple, inexpensive piperazine starting materials.
Slow Addition One-step reaction; can improve selectivity without large excess.May not completely eliminate di-acylation; requires careful control of conditions.Reactions where a moderate amount of byproduct is tolerable.
Mono-Boc-Piperazine Excellent selectivity (virtually no di-acylation).[9]Adds two steps to the synthesis (protection/deprotection).Complex or high-value syntheses where purity and yield are critical.
Problem Area 3: Product Purification

Q3: My crude product is a complex mixture and is proving difficult to purify. What are the best practices for isolating my 2-(piperazin-1-yl)acetamide derivative?

A3: Effective purification relies on exploiting the physicochemical differences between your product and the impurities.

  • Common Impurities:

    • Excess piperazine starting material.

    • 1,4-diacylpiperazine byproduct.

    • Unreacted carboxylic acid or acylating agent.

    • Coupling agent byproducts (e.g., dicyclohexylurea (DCU) if using DCC).

  • Purification Strategy:

    • Initial Workup (Acid-Base Extraction): The basic piperazine nitrogen in your product allows for a straightforward liquid-liquid extraction.

      • Dissolve the crude mixture in an organic solvent (e.g., DCM or Ethyl Acetate).

      • Wash with a weak acid solution (e.g., 1M HCl or saturated NH₄Cl). Your product will move to the aqueous layer as a protonated salt, while neutral impurities (like the di-acylated byproduct) remain in the organic layer.

      • Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ to pH > 9 and extract your deprotonated product back into an organic solvent.

      • Wash with brine, dry over Na₂SO₄, and concentrate. This procedure effectively removes the di-substituted byproduct and other neutral impurities.

    • Chromatography: If extraction is insufficient, column chromatography is the next step.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: Due to the basic nature of the product, tailing can be an issue on silica. To mitigate this, add a small amount of a basic modifier to your eluent. A typical gradient might be Dichloromethane (DCM) ramping up to 5-10% Methanol (MeOH) with 0.5-1% Triethylamine (TEA) or Ammonium Hydroxide. The base neutralizes acidic sites on the silica, leading to sharper peaks and better separation.

    • Recrystallization/Trituration: If the final product is a solid, recrystallization from an appropriate solvent system (e.g., Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes) can provide highly pure material. Trituration with a solvent in which the product is insoluble but impurities are soluble (e.g., diethyl ether) can also be effective.

Experimental Protocols

Protocol A: Synthesis via Acylation with 2-Chloroacetyl Chloride

This protocol describes the reaction of a substituted piperazine with 2-chloroacetyl chloride under Schotten-Baumann-like conditions.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the piperazine starting material (1.0 eq.) in Dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add triethylamine (TEA, 1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve 2-chloroacetyl chloride (1.1 eq.) in a small amount of DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or as described in the purification section above.

Protocol B: Synthesis via HATU-Mediated Amide Coupling

This protocol is ideal for coupling a carboxylic acid with a piperazine, especially for sterically hindered substrates.[4]

  • Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and the piperazine starting material (1.2 eq.) in DMF (approx. 0.2 M).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution extensively with water (to remove DMF) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. The HATU byproducts are generally water-soluble and are largely removed during the workup.

References

  • Vertex.AI Search. (2019).
  • Ganesan, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. National Institutes of Health. [Link]

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Al-Sodies, S. A., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. [Link]

  • Taha, M., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies.
  • Reinsperger, T., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Online Inhibitor. (2026). Optimizing Amide Bond Formation: Practical Scenarios for Researchers. [Link]

Sources

Technical Support Center: Synthesis of 2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(piperazin-1-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Your Synthesis

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of 2-(piperazin-1-yl)acetamide consistently low?

Low yields are a frequent challenge in the synthesis of monosubstituted piperazines. The primary cause is often the formation of the undesired 1,4-disubstituted byproduct, where 2-chloroacetamide reacts with both nitrogen atoms of the piperazine ring. Several factors can influence the ratio of mono- to di-substituted products.

Underlying Causes and Solutions:

  • Molar Ratio of Reactants: An excess of piperazine is crucial to favor the monosubstituted product. When the concentration of piperazine is significantly higher than that of 2-chloroacetamide, the statistical probability of a 2-chloroacetamide molecule encountering an unreacted piperazine is much higher than it encountering the already-reacted monosubstituted product.

    • Recommendation: A molar ratio of piperazine to 2-chloroacetamide of at least 3:1 is recommended. Some procedures even utilize a ratio of up to 6:1 to maximize the yield of the desired product[1].

  • Reaction Temperature: Higher temperatures can increase the rate of the second substitution reaction, leading to more of the disubstituted byproduct.

    • Recommendation: Maintain a moderate reaction temperature. A good starting point is refluxing in a solvent like ethanol, but if disubstitution is a significant issue, lowering the temperature and extending the reaction time may be beneficial.

  • Choice of Base: The base used to scavenge the hydrochloric acid byproduct of the reaction can influence the nucleophilicity of the piperazine nitrogens. A bulky or weaker base may help to selectively favor the monosubstitution.

    • Recommendation: Triethylamine (TEA) is a commonly used base that often provides good results[2]. Potassium carbonate (K2CO3) is another viable option.

  • Method of Addition: Adding the 2-chloroacetamide solution slowly to the piperazine solution can help maintain a high effective concentration of piperazine throughout the reaction, further minimizing the formation of the disubstituted product.

  • pH Control: The use of piperazine salts can be an effective strategy to control the nucleophilicity of the piperazine. By using a mixture of piperazine and piperazine dihydrochloride, you can create a buffered system where only one nitrogen is readily available for reaction[3].

Q2: I'm observing a significant amount of a less polar byproduct in my TLC analysis. How can I identify and remove it?

This less polar byproduct is almost certainly the 1,4-bis(acetamido)piperazine. Its reduced polarity is due to the absence of the free secondary amine present in the desired product.

Identification:

  • TLC Analysis: The disubstituted product will have a higher Rf value (travel further up the TLC plate) than the monosubstituted product in most common solvent systems (e.g., dichloromethane/methanol mixtures).

  • NMR Spectroscopy: In the 1H NMR spectrum of the crude product, the disubstituted byproduct will show a singlet for the eight piperazine protons, as they are all chemically equivalent. In contrast, the desired monosubstituted product will show two distinct multiplets for the two sets of four piperazine protons.

Removal Strategies:

  • Column Chromatography: This is the most effective method for separating the mono- and di-substituted products. A silica gel column using a gradient elution of dichloromethane and methanol is typically effective.

  • Acid-Base Extraction: The desired monosubstituted product has a basic secondary amine and can be selectively extracted into an acidic aqueous solution.

    • Dissolve the crude product in an organic solvent like dichloromethane.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move to the aqueous layer, while the disubstituted byproduct will remain in the organic layer.

    • Separate the aqueous layer and basify it with a base like sodium hydroxide to a pH of >10.

    • Extract the aqueous layer with an organic solvent to recover the purified monosubstituted product.

  • Crystallization: Careful selection of a crystallization solvent can sometimes selectively precipitate the desired product, leaving the disubstituted byproduct in the mother liquor. Isopropyl alcohol can be a good starting point for recrystallization[3].

Frequently Asked Questions (FAQs)

What are the most common synthetic routes for 2-(piperazin-1-yl)acetamide?

The most direct and common method is the nucleophilic substitution reaction between piperazine and a 2-haloacetamide, typically 2-chloroacetamide or 2-bromoacetamide. This reaction is usually carried out in a polar solvent in the presence of a base to neutralize the resulting hydrohalic acid.

What are the key safety precautions for this synthesis?
  • 2-Chloroacetamide: This reagent is toxic if swallowed and can cause skin irritation and allergic reactions[4][5][6][7][8]. It is also a suspected reproductive toxin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Piperazine: Piperazine is corrosive and can cause severe skin burns and eye damage[9][10][11][12]. It can also cause allergic skin reactions and respiratory irritation. Handle with care, ensuring adequate ventilation and appropriate PPE.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of a polar and a less polar solvent, such as 10% methanol in dichloromethane. The starting material, 2-chloroacetamide, and the product, 2-(piperazin-1-yl)acetamide, should have different Rf values, allowing you to track the consumption of the starting material and the formation of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-(piperazin-1-yl)acetamide

This protocol is designed to favor the formation of the monosubstituted product.

Materials:

  • Piperazine

  • 2-Chloroacetamide

  • Triethylamine (TEA)

  • Ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve piperazine (3 equivalents) in ethanol.

  • Add triethylamine (1.1 equivalents) to the solution and stir.

  • In a separate beaker, dissolve 2-chloroacetamide (1 equivalent) in a minimal amount of ethanol.

  • Slowly add the 2-chloroacetamide solution to the stirring piperazine solution at room temperature over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours[2][13].

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane.

ParameterRecommended ConditionRationale
Piperazine:2-Chloroacetamide Ratio 3:1Minimizes disubstitution
Solvent EthanolGood solubility for reactants
Base TriethylamineNeutralizes HCl byproduct
Temperature RefluxEnsures reasonable reaction rate
Monitoring TLC (10% MeOH in DCM)Tracks reaction progress
Protocol 2: Work-up and Purification

This protocol outlines the acid-base extraction method for purification.

Materials:

  • Crude 2-(piperazin-1-yl)acetamide

  • Dichloromethane

  • 1M Hydrochloric acid

  • 5M Sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the crude product in dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 50 mL).

  • Combine the aqueous layers and wash with dichloromethane (2 x 50 mL) to remove any remaining disubstituted product.

  • Cool the aqueous layer in an ice bath and slowly add 5M NaOH until the pH is >10.

  • Extract the basified aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Experimental Workflow

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Dissolve Piperazine & TEA in Ethanol addition 2. Slow addition of 2-Chloroacetamide in Ethanol reactants->addition reflux 3. Reflux and Monitor by TLC addition->reflux concentrate1 4. Concentrate Reaction Mixture reflux->concentrate1 dissolve 5. Dissolve in Dichloromethane concentrate1->dissolve wash 6. Wash with NaHCO3 and Brine dissolve->wash dry 7. Dry over MgSO4 and Concentrate wash->dry chromatography 8. Silica Gel Column Chromatography (0-10% MeOH in DCM) dry->chromatography product Pure 2-(piperazin-1-yl)acetamide chromatography->product

Caption: Workflow for the synthesis and purification of 2-(piperazin-1-yl)acetamide.

Troubleshooting Low Yield

G cluster_solutions Potential Solutions start Low Yield of 2-(piperazin-1-yl)acetamide check_tlc Check TLC of crude product for less polar byproduct (disubstitution) start->check_tlc increase_piperazine Increase Piperazine:Chloroacetamide ratio (e.g., >3:1) check_tlc->increase_piperazine Byproduct Present no_byproduct Low yield with no significant byproduct formation check_tlc->no_byproduct No Significant Byproduct lower_temp Lower reaction temperature and extend reaction time slow_addition Add 2-chloroacetamide solution more slowly use_salt Use Piperazine/Piperazine Dihydrochloride mix to control reactivity check_workup Review work-up procedure for product loss (e.g., emulsions, incomplete extraction) no_byproduct->check_workup optimize_workup Optimize extraction pH and solvent volumes check_workup->optimize_workup Potential Loss Identified

Caption: Decision tree for troubleshooting low yields in the synthesis.

References

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved February 8, 2026, from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 8, 2026, from [Link]

  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]

  • Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide. (n.d.). Google Patents.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. (n.d.). Carl ROTH. Retrieved February 8, 2026, from [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). ResearchGate. Retrieved February 8, 2026, from [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2026). ResearchGate. Retrieved February 8, 2026, from [Link]

  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Retrieved February 8, 2026, from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG. Retrieved February 8, 2026, from [Link]

  • Piperazine - HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved February 8, 2026, from [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Retrieved February 8, 2026, from [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved February 8, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide. (n.d.). Shimadzu Chemistry & Diagnostics. Retrieved February 8, 2026, from [Link]

  • (A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Stability of 2-(piperazin-1-yl)acetamide in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(piperazin-1-yl)acetamide (and its derivatives like Ranolazine intermediates). It addresses stability challenges specific to acidic environments, synthesizing mechanistic organic chemistry with practical analytical troubleshooting.

Product: 2-(piperazin-1-yl)acetamide (CAS: 55829-43-1) Chemical Class: Piperazine-acetamide derivative Primary Risks: Acid-Catalyzed Amide Hydrolysis, N-Nitrosamine Formation (NDSRI)

Executive Technical Summary

2-(piperazin-1-yl)acetamide contains two functional groups highly sensitive to acidic environments:

  • The Primary Amide (

    
    ):  Susceptible to acid-catalyzed hydrolysis, converting the neutral amide into a zwitterionic carboxylic acid (2-(piperazin-1-yl)acetic acid). This reaction is driven by low pH (< 2.0) and elevated temperature.[1][2][3][4]
    
  • The Secondary Amine (Piperazine

    
    ):  In the presence of trace nitrites and acid, this site undergoes rapid N-nitrosation to form N-nitroso-2-(piperazin-1-yl)acetamide , a high-potency mutagen (NDSRI class).
    

This guide provides the diagnostic frameworks to distinguish, quantify, and mitigate these degradation pathways.

Degradation Pathway Visualization

The following diagram illustrates the competing degradation pathways under acidic stress.

G Parent 2-(piperazin-1-yl)acetamide (MW: 143.19) Hydrolysis MAJOR DEGRADANT 2-(piperazin-1-yl)acetic acid (MW: 144.17) Parent->Hydrolysis Acid Hydrolysis (H3O+, Heat) Nitrosamine CRITICAL IMPURITY N-nitroso-2-(piperazin-1-yl)acetamide (MW: 172.18) Parent->Nitrosamine Nitrosation (H+, NO2- trace) Ammonium NH4+ Parent->Ammonium

Figure 1: Divergent degradation pathways of 2-(piperazin-1-yl)acetamide in acidic media. Red path indicates standard hydrolysis; Yellow path indicates nitrosamine formation risk.

Troubleshooting Guide & FAQs

Issue 1: Unexpected HPLC Peak at Early Retention Time

Q: After stirring my compound in 0.1 M HCl for 24 hours, I see a new major peak eluting earlier than the parent. What is this?

A: This is the classical Acid Hydrolysis Product: 2-(piperazin-1-yl)acetic acid .

  • Mechanism: The amide bond (

    
    ) is hydrolyzed by the acid. The resulting carboxylic acid is more polar than the amide, causing it to elute earlier on Reverse Phase (C18) columns.
    
  • Diagnostic Check:

    • LC-MS: Look for a mass shift of +1 Da (from 143 to 144 Da) due to the conversion of

      
       (16 Da) to 
      
      
      
      (17 Da). Note: Depending on ionization, you may see [M+H]+ = 145.
    • Action: If this is an unwanted degradant, maintain temperature

      
       and limit exposure time to pH < 3. If this is a desired intermediate (e.g., for Ranolazine synthesis), increase temperature to drive the reaction to completion [1].
      
Issue 2: Mass Spectrum Shows [M+29] Peak

Q: I am analyzing a stability sample stored in acidic buffer and see a small impurity peak with a mass shift of +29 Da. Is this significant?

A: CRITICAL ALERT. A +29 Da mass shift is the signature of Nitrosamine Formation (+NO -H) .

  • Mechanism: The secondary amine on the piperazine ring reacts with trace nitrites (often found in water, buffers, or excipients) under acidic conditions to form the N-nitroso derivative.

  • Risk: This compound is a potential Nitrosamine Drug Substance Related Impurity (NDSRI) .[5] Regulatory limits for these are often in the nanogram/day range (e.g., 18 ng/day or 26.5 ng/day) [2].

  • Action:

    • Stop: Do not proceed with biological testing until cleared.

    • Verify: Check reagents for nitrite contamination (e.g., sodium azide quenchers, contaminated water).

    • Mitigate: Add a scavenger like Ascorbic Acid or Sulfamic Acid to the reaction mixture to quench nitrites [3].

Issue 3: pH Drift and Solubility Loss

Q: During the reaction, the pH of my solution drifts upwards, and precipitation occurs. Why?

A: This indicates Amide Hydrolysis releasing Ammonia .

  • Mechanism: Hydrolysis of the acetamide yields the carboxylic acid and Ammonia (

    
    ) . The ammonia acts as a base, neutralizing the acid catalyst and raising the pH.
    
  • Solubility Impact: The hydrolysis product, 2-(piperazin-1-yl)acetic acid, is zwitterionic. At its isoelectric point (pI), it may precipitate out of solution if the concentration is high.

  • Action: Monitor pH and maintain buffering capacity if the reaction must remain acidic.

Validated Experimental Protocols

Protocol A: Forced Degradation (Acid Hydrolysis Stress)

Purpose: To generate the reference standard for the hydrolysis impurity (2-(piperazin-1-yl)acetic acid).

  • Preparation: Dissolve 50 mg of 2-(piperazin-1-yl)acetamide in 10 mL of 1.0 N HCl .

  • Stress Condition: Heat the solution at 60°C for 4–8 hours .

    • Note: Room temperature stability is generally acceptable for < 24 hours, but heat accelerates the amide cleavage.

  • Quenching: Cool to room temperature. Neutralize carefully with 1.0 N NaOH to pH 7.0 only immediately before injection (to prevent base-catalyzed secondary reactions).

  • Analysis: Inject onto HPLC-UV/MS.

    • Expected Result: Decrease in Parent (RT ~X min) and appearance of Hydrolysis Product (RT < X min).

Protocol B: Nitrosamine Risk Assessment (Nitrite Spike)

Purpose: To confirm if the molecule forms NDSRIs in the presence of nitrite.

  • Medium: Prepare 0.1 N HCl (Simulated Gastric Fluid pH 1.2).

  • Spike: Add 2-(piperazin-1-yl)acetamide (10 mM) and Sodium Nitrite (5 mM). Note: This is a massive excess for stress testing.

  • Incubation: Incubate at 37°C for 1 hour (mimicking gastric residence).

  • Analysis: LC-MS/MS (Triple Quadrupole recommended for sensitivity).

    • Target Mass: 173.1 Da ([M+H]+ for N-nitroso derivative).

    • Fragment Ion: Look for characteristic loss of -OH or -NO depending on collision energy.

Data Summary Table: Impurity Profile

Impurity NameStructure DescriptionFormation ConditionMass Shift (vs Parent)Risk Level
Hydrolysis Product 2-(piperazin-1-yl)acetic acidAcid + Heat (

)
+1 Da (-NH2 +OH)Low (Process Impurity)
Nitrosamine (NDSRI) N-nitroso-2-(piperazin-1-yl)acetamideAcid + Nitrite (

)
+29 Da (+NO -H)High (Genotoxic)
N-Oxide Piperazine-N-oxideOxidative Stress (

)
+16 Da (+O)Medium

References

  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (2019). Isolation and Structural Elucidation of Degradation Products of Ranolazine. (Identifies piperazinyl acetic acid as the primary acid degradant).

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Establishes limits and mechanisms for NDSRI formation in secondary amines).

  • Boetzel, R., et al. (2022). Organic Process Research & Development. "Nitrite Scavenging in Pharmaceutical Process Development." (Provides validated protocols for using Ascorbic Acid to prevent nitrosation).

Sources

Technical Support Center: Chromatographic Separation of 2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket Subject: Separation of 2-(piperazin-1-yl)acetamide and its critical byproducts. Assigned Specialist: Senior Application Scientist, Separation Sciences Division.

Executive Summary: The Chemical Challenge

You are likely facing three distinct challenges with 2-(piperazin-1-yl)acetamide (PA) :

  • Retention Failure: The molecule is highly polar (LogP < -1.0) and elutes at the void volume (

    
    ) on standard C18 columns.
    
  • Critical Pair Resolution: Separating the desired mono-alkylated product from the bis-alkylated impurity (N,N'-bis(carbamoylmethyl)piperazine) and the starting material (piperazine).

  • Detection Limits: The molecule lacks a strong chromophore, making UV detection at standard wavelengths (254 nm) impossible.

This guide moves beyond standard "try-and-see" approaches. We utilize pKa-driven selectivity and Mixed-Mode mechanisms to guarantee separation.[1]

Module 1: Method Selection Strategy

The first step is selecting the correct mode based on your available instrumentation and sensitivity needs.

Decision Matrix: Which Column Mode?

MethodSelection Start Start: Define Constraints UV_Limit Is UV Detection (200-210 nm) Sufficient? Start->UV_Limit MS_Compat Is MS Compatibility Required? UV_Limit->MS_Compat No (Need High Sensitivity) Direct_Anal Mode A: Mixed-Mode (Cation Exchange + RP) UV_Limit->Direct_Anal Yes (High Conc.) HILIC Mode B: HILIC (Zwitterionic/Silica) MS_Compat->HILIC Yes (Volatile Buffers) IP_RP Mode C: IP-RP (C18 + HFBA/TFA) MS_Compat->IP_RP No (Ion Pairing OK) Deriv Pre-column Derivatization (Dansyl-Cl) MS_Compat->Deriv Extreme Sensitivity Needed

Figure 1: Decision tree for selecting the chromatographic mode based on detection limits and solvent compatibility.

Module 2: The "Bis-Impurity" Mechanism

Understanding the synthesis byproducts is critical for separation. The reaction of piperazine with 2-chloroacetamide often leads to over-alkylation.

The Separation Lever:

  • Piperazine: Dibasic (pKa ~9.8, ~5.6). Doubly charged at pH 3.

  • Mono-Product (PA): Monobasic (secondary amine pKa ~9.0).[1] Singly charged at pH 3.

  • Bis-Impurity: Non-basic (two amide caps).[1] Neutral at pH 3.

Module 3: Validated Protocols

Protocol A: Mixed-Mode Chromatography (Recommended)

Best for: Robust separation of Mono vs. Bis impurities without complex mobile phases.[1]

This method uses a column with both alkyl chains (C18) and cation-exchange groups embedded on the surface.

ParameterSpecification
Column Mixed-Mode Cation Exchange (e.g., SIELC Primesep 100 or Amaze HD)
Dimensions 150 x 4.6 mm, 3 µm or 5 µm
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 0-5 min: 2% B (Isocratic hold for Piperazine)5-20 min: 2% to 60% B20-25 min: 60% B
Flow Rate 1.0 mL/min
Detection UV 205 nm (or ELSD/CAD for better sensitivity)

Why this works:

  • Piperazine (highly basic) interacts strongest with the cation exchange sites and elutes last or requires a buffer gradient.

  • Mono-Product (PA) has moderate retention.

  • Bis-Impurity (Neutral) interacts only with the hydrophobic chain and elutes first (or near the void), creating a massive resolution window.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: MS detection (high sensitivity) and avoiding ion-pairing reagents.[1]

ParameterSpecification
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters Atlantis HILIC Silica)
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)
Mobile Phase B Acetonitrile
Isocratic Mode 85% B / 15% A (Start here)
Sample Diluent 100% Acetonitrile (Critical: Do not dissolve in water, or peak shape will collapse)
Detection MS (ESI+) or UV 200 nm

Troubleshooting HILIC:

  • Issue: "My peaks are doublets."

  • Fix: The sample solvent is too strong (too much water). Dilute the sample 1:10 in Acetonitrile.

Protocol C: Ion-Pairing Reversed Phase

Best for: Legacy equipment where only C18 columns are available.[1]

ParameterSpecification
Column C18 (End-capped, Base-deactivated)
Ion Pair Reagent Heptafluorobutyric Acid (HFBA) - 10 mM
Mobile Phase Water/MeOH (95:[1]5) + 10 mM HFBA
Mechanism HFBA forms a hydrophobic neutral complex with the amine, allowing it to stick to the C18 chain.

Module 4: Troubleshooting FAQ

Q1: I see a large peak at the solvent front that interferes with my analyte. What is it?

  • Diagnosis: This is likely the Bis-alkylated impurity if you are running a standard C18 method. Being neutral and polar, it has zero retention.

  • Solution: Switch to Protocol A (Mixed-Mode) . The Bis-impurity will still elute early, but the Mono-product (your target) will be retained by the cation-exchange mechanism, shifting it away from the void.

Q2: My peak tailing factor is > 2.0. How do I fix this?

  • Cause: Secondary interactions between the secondary amine of the piperazine ring and residual silanols on the silica support.

  • Solution:

    • Increase Buffer Strength: Go from 10mM to 25mM Ammonium Formate.

    • Add a Sacrificial Base: If using UV, add 0.1% Triethylamine (TEA) to the mobile phase. TEA saturates the silanols. ( Note: Do not use TEA with LC-MS).

Q3: I cannot see the piperazine starting material in my UV trace.

  • Cause: Piperazine has virtually no UV absorbance above 200 nm.

  • Solution:

    • Option 1: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors.

    • Option 2: Derivatization .[2][3] React the sample with Dansyl Chloride or Fmoc-Cl before injection. This adds a UV-active tag to the secondary amine.

Module 5: Visualization of Separation Logic

The following diagram illustrates how the pH and Column Chemistry separate the critical pair.

SeparationLogic cluster_pH3 Species State at pH 3.0 cluster_Column Mixed-Mode Column Interaction Bis Bis-Impurity (Neutral) RP Hydrophobic Interaction Bis->RP Weak Retention Mono Mono-Product (Cation +1) SCX Cation Exchange Interaction Mono->SCX Strong Retention Pip Piperazine (Cation +2) Pip->SCX Very Strong Retention Elution1 Bis-Impurity RP->Elution1 Elutes 1st (Void) Elution2 Target (Mono) SCX->Elution2 Elutes 2nd Elution3 Piperazine SCX->Elution3 Elutes 3rd

Figure 2: Mechanistic separation of byproducts using Mixed-Mode Chromatography at acidic pH.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A.

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. (Demonstrates cation-exchange retention of piperazine derivatives).

  • Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data.[4] (Establishes pKa baseline for method development).

  • BenchChem. (2025).[6] Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. (Provides context on mobile phase additives for piperazine derivatives).

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.[2][6][7][8][9][10] (Details ELSD detection parameters for non-UV active amines).

Sources

Technical Support Center: Moisture Management for 2-(Piperazin-1-yl)acetamide

[1]

Introduction: The Moisture Paradox

Welcome to the Technical Support Hub. As Senior Application Scientists, we often see researchers misdiagnose stability issues with 2-(piperazin-1-yl)acetamide .

The core issue is rarely the acetamide group itself, which is relatively stable to neutral hydrolysis. The primary failure point is the piperazine ring.[1] This secondary amine is a "moisture magnet" (hygroscopic) and a "CO₂ trap" (carbamate formation).[1] When your product turns into a sticky gum or your yields drop, water is usually the silent saboteur—not by breaking the molecule, but by solvating it and altering its stoichiometry.

This guide provides the protocols to diagnose, prevent, and correct these moisture-induced failures.

Part 1: Critical Reagent Analysis

Before troubleshooting the final product, you must audit your inputs. The synthesis relies on a nucleophilic substitution (

11
Reagent Stability Table
ReagentRoleMoisture Sensitivity ProfileCritical Failure Mode
Piperazine NucleophileHigh. Forms stable hydrates (hemi-, hexa-) and absorbs atmospheric CO₂.[1]Stoichiometric Error: Wet piperazine weighs more, leading to under-dosing.[1] Absorbed CO₂ deactivates the amine.
2-Chloroacetamide ElectrophileModerate. Hydrolyzes slowly in moist air; rapid in basic aqueous solution.[1]Side Reaction: Hydrolysis generates Chloroacetic acid, which consumes the piperazine base without forming the product.
2-(Piperazin-1-yl)acetamide Target High (Physical). Hygroscopic solid.[1]Physical Change: Transitions from crystalline solid to deliquescent gum.[1]

Part 2: Degradation & Interaction Pathways[1]

Understanding how moisture attacks your system is the first step to fixing it.[1] The diagram below illustrates the two distinct pathways: Chemical Hydrolysis (irreversible) and Physical Hydration/Carbamylation (reversible).

MoisturePathwaysCompound2-(Piperazin-1-yl)acetamide(Target Molecule)HydrateHydrate Formation(Sticky/Gum)Compound->Hydrate Absorption (Fast)CarbamatePiperazine Carbamate(Amine Deactivation)Compound->Carbamate + CO₂ (Reversible)HydrolysisAmide Hydrolysis(Requires Acid/Base)Compound->Hydrolysis pH > 10 or pH < 2WaterAtmospheric Moisture(H₂O)Water->HydrateWater->HydrolysisCO2Atmospheric CO₂CO2->CarbamateImpurity2-(Piperazin-1-yl)acetic acid(Irreversible Impurity)Hydrolysis->Impurity Degradation

Figure 1: The dual-threat mechanism.[1] Note that while amide hydrolysis (green node) requires extreme pH, physical hydration (yellow nodes) occurs spontaneously in ambient air.

Part 3: Troubleshooting Guide (FAQ)

Q1: My white crystalline powder has turned into a sticky, yellow gum. Is it degraded?

Diagnosis: Likely Physical Hydration , not chemical degradation.[1]

  • Mechanism: The piperazine ring has absorbed ambient moisture, lowering the melting point and causing deliquescence.

  • Action:

    • Run an LC-MS.[1] If the main peak (M+H

      
       144.[1]2) is intact and you see no significant peak at M+H 
      
      
      145.1 (the acid hydrolysis product), it is just wet.
    • Rescue Protocol: Dissolve in a minimum amount of anhydrous methanol, filter, and precipitate with cold diethyl ether. Dry immediately in a vacuum desiccator over

      
      .
      
Q2: My reaction yield is consistently low (30-40%), even with fresh reagents.

Diagnosis: Stoichiometric Mismatch due to wet Piperazine.

  • The Problem: Piperazine is often sold as a hexahydrate or absorbs water to become one.[1] If you calculated molarity based on the anhydrous molecular weight (86.14 g/mol ) but used wet material, you significantly under-dosed the nucleophile.

  • The Fix:

    • Use Anhydrous Piperazine (store under Argon).[1]

    • If using hydrate, adjust calculations: Piperazine hexahydrate MW is ~194 g/mol (more than double the anhydrous weight).

    • Titrate: Perform a Karl Fischer (KF) titration on your amine source before weighing.[1]

Q3: I see a new impurity peak at RRT 0.85 in my HPLC. What is it?

Diagnosis: 2-(Piperazin-1-yl)acetic acid (Hydrolysis Product).[1]

  • Cause: The amide bond has hydrolyzed.[1] This usually happens if the reaction mixture was heated in the presence of strong base (e.g., NaOH) or if the workup involved prolonged exposure to acidic water.

  • Prevention:

    • Keep reaction pH between 8–10.[1] Avoid refluxing in aqueous base.[1]

    • Use mild bases like Potassium Carbonate (

      
      ) in aprotic solvents (Acetonitrile or DMF) rather than aqueous hydroxide.[1]
      

Part 4: Validated Workflows

Workflow A: Synthesis Integrity Check

Use this decision tree to determine if your reagents or product are compromised before starting an experiment.

DecisionTreeStartStart: Material InspectionVisualVisual Check:Is it free-flowing?Start->VisualKFKarl Fischer (KF) TestVisual->KFYesRecrystRecrystallize/DryVisual->RecrystNo (Clumped)DryProceed to SynthesisKF->DryWater < 1%KF->RecrystWater > 1%LCMSLC-MS AnalysisRecryst->LCMSCheck PurityDiscardDiscard (Hydrolysis)LCMS->DryPure (M+H 144)LCMS->DiscardImpurity (M+H 145)

Figure 2: Pre-synthesis quality control workflow.

Workflow B: Recommended Drying Protocol

If your 2-(piperazin-1-yl)acetamide has absorbed moisture, standard oven drying may cause thermal decomposition or discoloration.[1]

  • Solvent: Dissolve the "gum" in anhydrous Ethanol or Methanol (warm, ~40°C).

  • Filtration: Filter while warm to remove any insoluble hydrolysis byproducts.[1]

  • Precipitation: Add the filtrate dropwise into ice-cold Diethyl Ether or Hexane (ratio 1:10).

  • Isolation: Filter the white precipitate rapidly under nitrogen flow.

  • Desiccation: Place in a vacuum oven at 30°C (Max) for 12 hours. Use a trap with

    
     or KOH pellets to scavenge moisture.[1]
    

References

  • PubChem. (2025).[1] 2-(Piperazin-1-yl)acetamide Compound Summary. National Library of Medicine.[1] Link

  • Supuran, C. T., et al. (2020).[1] The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Rochelle, G. T., et al. (2014).[1][2] Thermodynamic Modeling of Aqueous Piperazine/N-(2-Aminoethyl) Piperazine for CO2 Capture. Energy Procedia. (Highlighting piperazine hygroscopicity and carbamate formation). Link

  • International Labour Organization (ILO). (2021).[1] ICSC 0640 - 2-Chloroacetamide Safety Data Sheet. Link

  • ChemicalBook. (2023).[1] 2-Piperazine-1-yl-acetamide Properties and Suppliers. Link

Technical Support Center: Piperazine N-Arylation Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PIP-ARYL-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimization and Troubleshooting of C–N Bond Formation on Piperazine Scaffolds

Executive Summary & Method Selection

Piperazine N-arylation is a cornerstone transformation in medicinal chemistry (e.g., Imatinib, Olanzapine).[1] However, the dual nucleophilic nature of the piperazine ring and the electronic diversity of aryl halides create frequent experimental bottlenecks.[1]

This guide treats your reaction as a system.[1][2][3] Before troubleshooting specific failures, verify you are using the correct mechanistic pathway using the decision matrix below.

Decision Matrix: Method Selection

Do not force a Buchwald-Hartwig coupling if SNAr is viable. SNAr is generally cheaper, more robust, and metal-free.

MethodSelection Start Start: Analyze Aryl Halide (Ar-X) EWG Is Ar-X Electron Deficient? (e.g., NO2, CN, COR, Pyridine ortho/para) Start->EWG LeavingGroup Check Leaving Group (LG) EWG->LeavingGroup Yes NotEWG Electron Neutral or Rich? EWG->NotEWG No SnAr Method A: SNAr (Nucleophilic Aromatic Substitution) LeavingGroup->SnAr LG = F, Cl (activated) Buchwald Method B: Pd-Catalyzed (Buchwald-Hartwig) NotEWG->Buchwald Standard Path SubDecision Is Piperazine Protected? (e.g., N-Boc) Buchwald->SubDecision Mono Use RuPhos-Pd-G4 (1:1 Stoichiometry) SubDecision->Mono Yes Bis Use Free Piperazine (Requires 5-10 equiv for Mono or RuPhos for selectivity) SubDecision->Bis No

Figure 1: Decision tree for selecting the optimal N-arylation strategy based on substrate electronics.

Technical Support: Symptom-Based Troubleshooting

Scenario A: The "No Reaction" / Low Conversion Loop

Symptom: Starting material (Ar-X) remains unconsumed.[1] Catalyst is present but inactive.[1]

Potential CauseDiagnostic CheckCorrective Action
Oxidative Addition Failure Is the aryl halide electron-rich (e.g., 4-methoxy-chlorobenzene)?Switch Ligand: Move to bulky, electron-rich phosphines like RuPhos or BrettPhos which facilitate oxidative addition into challenging C-Cl bonds [1].[1]
Catalyst Deactivation (O₂) Did the solution turn black (Pd aggregation) immediately upon heating?Use Precatalysts: Switch from Pd(OAc)₂ + Ligand to Pd-G4 Precatalysts (e.g., RuPhos-Pd-G4).[1] These are air-stable and activate only within the reaction, preventing early catalyst death [2].[1]
Base Insolubility Is the base sitting as a rock at the bottom of the flask?Solvent/Base Match: If using Cs₂CO₃, switch solvent to Dioxane or t-Amyl Alcohol .[1] Add 1-2 drops of water to solubilize the base (the "water trick").[1]
Poor Leaving Group (SNAr) Are you using Ar-I or Ar-Br for SNAr?Invert Logic: In SNAr, Fluoride is the best leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate.[1][4] Switch Ar-Br to Ar-F [3].
Scenario B: The "Selectivity Nightmare" (Bis-Arylation)

Symptom: You want mono-arylated piperazine, but you get substantial bis-arylated byproduct (Ar-Pip-Ar).[1]

Root Cause Analysis: In many Pd-catalyzed cycles, the product (a secondary N-aryl piperazine) is often more nucleophilic than the starting material, or the catalyst remains active enough to couple the second amine site.

Protocol Adjustments:

  • The "Slow Addition" Technique: Add the aryl halide dropwise to a solution of excess piperazine and catalyst.[1]

  • Ligand Control (RuPhos): RuPhos is bulky.[1] It creates a steric environment around the Pd center that permits the binding of the small, primary/secondary amine substrate but sterically discourages the binding of the bulky mono-arylated product.[1] Use RuPhos to enforce mono-selectivity [2].

  • Protection Strategy: If selectivity remains <80%, switch to N-Boc-piperazine . The reaction becomes a standard 1:1 coupling.[1] Deprotect with TFA/DCM post-coupling.[1]

Scenario C: "Messy" Reactions (Dehalogenation/Reduction)

Symptom: Ar-X is consumed, but Ar-H (reduced arene) is formed instead of Ar-N.[1]

Mechanism: This occurs via


-hydride elimination, often from the solvent (isopropanol, ethanol) or the amine itself if the reductive elimination is slow.[1]

Fix:

  • Solvent Switch: Move from alcohols to Toluene or DME .[1]

  • Temperature: Lower the temperature. High temps favor

    
    -hydride elimination.[1]
    
  • Catalyst Loading: Increase Pd loading to speed up the desired Reductive Elimination step.

Validated Experimental Protocols

Protocol A: Robust Pd-Catalyzed Mono-Arylation (The "RuPhos" Method)

Best for: Unactivated aryl chlorides/bromides and free piperazine.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Piperazine (1.2 - 1.5 equiv)[1]

  • RuPhos-Pd-G4 (1.0 - 2.0 mol%) [Source: Sigma/MIT Patents][1]

  • Base: NaOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv for sensitive substrates)[1]

  • Solvent: THF or Toluene (0.2 M)[1]

Workflow:

  • Charge: Add Aryl Halide, Piperazine, and Base to a vial equipped with a stir bar.

  • Purge: Seal and purge with N₂/Ar for 5 minutes.

  • Catalyst: Add RuPhos-Pd-G4 (solid) quickly under a positive stream of inert gas.

  • Solvent: Add anhydrous, degassed solvent via syringe.[1]

  • Reaction: Heat to 60-80 °C. Monitor by LCMS.

    • Checkpoint: Conversion should be visible within 1 hour.

  • Workup: Dilute with EtOAc, wash with water containing 1% ethylenediamine (scavenges Pd), then brine. Dry over Na₂SO₄.[1]

Protocol B: High-Efficiency SNAr

Best for: Nitro-benzenes, Pyridines (2- or 4-position), Nitriles.

Reagents:

  • Aryl Fluoride/Chloride (1.0 equiv)[1]

  • Piperazine (3.0 - 5.0 equiv) Note: Excess acts as base and prevents bis-arylation.[1]

  • Solvent: DMSO or NMP (Polar aprotic is critical).[1]

Workflow:

  • Dissolve Aryl Halide in DMSO (0.5 M).

  • Add Piperazine.[1][2][5][6]

  • Heat to 80-100 °C.

    • Troubleshooting: If slow, add DIPEA (2.0 equiv) or K₂CO₃ .[1]

  • Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]

    • Note: DMSO is hard to remove.[1] Wash organic layer 3x with water.[1]

Mechanistic Visualization: Buchwald-Hartwig Failure Points

Understanding where the cycle breaks allows for precise troubleshooting.[1]

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X adds Fail1 FAILURE: Catalyst Death (O2 oxidation / Pd Black) Pd0->Fail1 Poor inert technique AmineBind Amine Coordination (Ar-Pd-N) OxAdd->AmineBind Base + Piperazine RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting Step Fail2 FAILURE: Protodehalogenation (Beta-Hydride Elim) AmineBind->Fail2 Slow Red. Elim. (Steric crowding) RedElim->Pd0 Regeneration

Figure 2: The Pd(0)/Pd(II) catalytic cycle highlighting critical failure modes (Red boxes).[1]

FAQ: Rapid Response

Q: My product is stuck in the aqueous layer during workup. How do I recover it? A: Piperazines are basic.[1] If you used an acidic workup (or if the product is a salt), it will be in water.[1] Basify the aqueous layer to pH > 12 using NaOH, then extract with DCM (Dichloromethane) or Chloroform/Isopropanol (3:1).[1]

Q: Can I use Pd(PPh₃)₄ for this? A: Avoid it. Tetrakis is excellent for Suzuki couplings but generally poor for C-N bond formation due to the weak binding of triphenylphosphine.[1] It often leads to catalyst decomposition before the amine can react.[1] Stick to RuPhos , XantPhos , or BINAP systems.

Q: How do I remove residual Palladium? A: Standard chromatography often fails to remove all Pd.[1] Use a metal scavenger resin (e.g., SiliaMetS® Thiol ) stirred with your crude mixture for 2 hours, or wash your organic layer with an aqueous solution of N-acetylcysteine or Sodium Diethyldithiocarbamate .[1]

References

  • Maiti, D., & Buchwald, S. L. (2009).[1] Orthogonal Pd- and Cu-Based Catalyst Systems for the C-N Bond Formation of Aryl Halides with Amines.[1] Journal of the American Chemical Society, 131(1), 17423-17429.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [1]

  • Rohrbach, S., Smith, A. J., & O'Hair, R. A. (2019).[1] The Mechanism of the Nucleophilic Aromatic Substitution of Polyfluoroarenes. Angewandte Chemie International Edition, 58(12), 4321-4325.[1] [1]

  • BenchChem Technical Support. (2025). Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.[1][4][7][8] 7

Sources

Removal of unreacted starting materials from 2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Overview

Synthesizing 2-(piperazin-1-yl)acetamide typically involves the N-alkylation of piperazine with 2-chloroacetamide.[1] The primary challenge in this workflow is polarity management .

  • The Problem: Both the starting material (piperazine) and the product are highly polar, water-soluble, and basic secondary amines. Standard aqueous extractions (e.g., DCM/Water) often fail to partition them effectively.

  • The Solution: The purification strategy relies on solubility differentiation of hydrochloride salts in alcohols and vacuum sublimation of the volatile starting material.

Quick Reference Data: Physicochemical Properties
PropertyPiperazine (Starting Material)2-(piperazin-1-yl)acetamide (Product)2-Chloroacetamide (Impurity)
MW 86.14 g/mol 143.19 g/mol 93.51 g/mol
Boiling Point 146 °C~319 °C (Predicted)224 °C (Decomposes)
pKa (Conjugate Acid) ~9.8 (N1), ~5.6 (N4)~9.1 (Distal N), ~16 (Amide)-0.6 (Amide O)
Solubility (Water) Very HighHighHigh
Solubility (Ethanol) SolubleSolubleSoluble
Solubility (EtOH/HCl) Insoluble (as 2HCl salt) Soluble (as mono-HCl salt) N/A

Decision Matrix: Purification Workflow

Use the following logic flow to determine the correct protocol for your specific crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckStoich Stoichiometry Used? Start->CheckStoich ExcessPip Excess Piperazine (>3 eq) CheckStoich->ExcessPip Yes (Standard) Equimolar Equimolar (1:1) CheckStoich->Equimolar No (Risky) MethodA Method A: Ethanol/HCl Crash (Best for Scale-Up) ExcessPip->MethodA Primary Route MethodB Method B: Vacuum Sublimation (Best for <5g Scale) ExcessPip->MethodB Alternative MethodC Method C: Scavenger Resin (Removes Haloacetamide) Equimolar->MethodC Remove Electrophile Recryst Final Polish: Recrystallize from IPA MethodA->Recryst MethodB->Recryst MethodC->MethodA

Figure 1: Decision tree for selecting the appropriate purification method based on reaction stoichiometry and scale.

Detailed Protocols

Protocol A: The "Ethanol Crash" Method (Recommended)

Target Issue: Removal of excess Piperazine. Mechanism: Piperazine dihydrochloride is significantly less soluble in cold ethanol than the monohydrochloride salt of the product.

Step-by-Step Guide:

  • Reaction Solvent: Perform the synthesis in Ethanol (EtOH) .

  • Acidification: Upon reaction completion, cool the mixture to 0–5 °C .

  • Filtration:

    • If HCl was generated in situ (or added), Piperazine·2HCl will precipitate as a white solid.

    • Filter the cold mixture rapidly.

    • Solid: Contains mostly Piperazine[2]·2HCl (Discard).

    • Filtrate: Contains your target product (2-(piperazin-1-yl)acetamide).[1][3]

  • Concentration: Evaporate the filtrate to dryness under reduced pressure.

  • Recrystallization (Crucial Step):

    • Dissolve the resulting crude residue in hot Isopropyl Alcohol (IPA) .

    • Add activated charcoal (optional) to remove color, filter hot.

    • Allow to cool slowly to room temperature, then to 4 °C.

    • The product hydrochloride will crystallize.

Expert Tip: If you used a non-alcoholic solvent (like acetonitrile), swap the solvent to ethanol before the acidification step to ensure the solubility differential works.

Protocol B: Vacuum Sublimation

Target Issue: Removal of excess Piperazine (Free Base). Mechanism: Piperazine has a relatively low boiling point (146 °C) and sublimes easily under vacuum, whereas the amide product boils >300 °C.

Step-by-Step Guide:

  • Basify: Ensure the crude mixture is at pH > 11 (Free base form). If you have salts, treat with aqueous NaOH and extract into DCM/MeOH (9:1), then dry and evaporate.

  • Setup: Place the crude solid in a round-bottom flask connected to a high-vacuum line (<1 mbar) and a cold finger or condenser.

  • Heating: Heat the flask to 60–80 °C (oil bath).

    • Caution: Do not exceed 100 °C to avoid thermal degradation of the amide.

  • Observation: Piperazine will sublime and collect on the cool parts of the apparatus (white needles).

  • Completion: Continue until no further sublimate forms. The residue in the flask is your crude product.

Protocol C: Scavenging Unreacted Electrophile

Target Issue: Removal of 2-Chloroacetamide (Toxic/Mutagenic). Context: This is only necessary if you did not use excess piperazine.

Step-by-Step Guide:

  • Reagent: Use a polymer-supported amine scavenger (e.g., Trisamine resin) or a Thiol resin.

  • Procedure:

    • Dissolve crude mixture in MeOH or DCM.

    • Add 2–3 equivalents (relative to expected impurity) of the scavenger resin.

    • Stir gently at room temperature for 4–12 hours.

    • The resin will covalently bind the unreacted 2-chloroacetamide via nucleophilic attack.

  • Filtration: Filter off the resin. The filtrate contains the purified product.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. What should I do?

A: This is common with piperazine derivatives.[4]

  • Cause: Traces of solvent or water depression the melting point, or the presence of bis-alkylated impurity.

  • Fix: Triturate the oil with Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If it remains an oil, try dissolving in a minimum amount of hot IPA and adding Diethyl Ether dropwise until cloudy, then refrigerate.

Q2: How do I separate the bis-alkylated byproduct (2,2'-(piperazine-1,4-diyl)diacetamide)?

A: Prevention is the best cure (use 4-5 eq. of piperazine).[1] If it forms:

  • Solubility: The bis-product has no free amine and is less polar/basic than the mono-product.[1]

  • Method: At pH 9-10, the mono-product (secondary amine) is charged/polar, while the bis-product is neutral.[1] You can try passing the mixture through a Strong Cation Exchange (SCX) cartridge.

    • Load: In MeOH.

    • Wash: MeOH (Bis-product elutes).[1]

    • Elute: 2M NH3 in MeOH (Mono-product elutes).[1]

Q3: Which TLC stain works best for this compound?

A: UV activity is low (only amide absorption). Use Ninhydrin (stains free amines blue/purple) or Potassium Permanganate (KMnO4) (stains piperazine ring yellowish/white on pink).

  • Note: The bis-alkylated impurity will not stain with Ninhydrin (no free NH), which allows you to distinguish it from the product.

Q4: Is the product stable?

A: The free base is sensitive to CO2 (forms carbamates) and oxidation over time. Store as the Hydrochloride salt in a desiccator at 2–8 °C for long-term stability.

References

  • Synthesis and Purification of Monosubstituted Piperazines

    • Source: Jampilek, J., et al. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." Molecules, 2020.[5]

    • URL:[Link]

  • pKa and Physical Properties of Piperazine Derivatives

    • Source: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[6]

    • URL:[Link]

  • Compound Data (2-(piperazin-1-yl)acetamide)

    • Source: PubChem Compound Summary for CID 2776366.
    • URL:[Link]

  • Purification of Piperazine via Salt Formation

    • Source: US Patent 2919275A, "Purification of piperazine."[7]

    • URL

Sources

Validation & Comparative

Comparative Analysis of 2-(Piperazin-1-yl)acetamide and its Analogs: A Guide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Piperazin-1-yl)acetamide (CAS: 59702-31-7) represents a critical "privileged scaffold" intermediate in modern drug discovery. Unlike simple N-alkylated piperazines, the acetamide moiety introduces a dual-functionality tail that enhances water solubility while providing a hydrogen-bond donor/acceptor motif essential for receptor binding (e.g., GPCRs, Kinases).

This guide objectively compares 2-(piperazin-1-yl)acetamide against its primary structural analogs—Piperazine , 1-Methylpiperazine , and 1-Boc-Piperazine —focusing on synthetic utility, physicochemical profiling, and downstream application performance.

Part 1: Structural & Physicochemical Profiling

The selection of a piperazine building block dictates the lipophilicity (LogP) and ionization state (pKa) of the final drug candidate. The acetamide derivative offers a unique balance between polarity and reactivity.

Table 1: Comparative Physicochemical Properties

Data aggregated from calculated consensus models and experimental surrogates.

Property2-(Piperazin-1-yl)acetamide Piperazine (Parent)1-Methylpiperazine (Analog A)1-Boc-Piperazine (Analog B)
Molecular Weight 143.19 g/mol 86.14 g/mol 100.16 g/mol 186.25 g/mol
LogP (Consensus) -1.2 to -0.8 (Hydrophilic)-1.5 (Highly Hydrophilic)-0.6 (Moderate)0.8 (Lipophilic)
TPSA (Ų) ~55.0 (High Polarity)24.0615.2749.57
H-Bond Donors 2 (Amide + Amine)211
H-Bond Acceptors 3223
pKa (Basic N) ~8.9 (Est.)9.89.1~8.5
Synthetic Role Polar Linker / HeadgroupCore ScaffoldTerminal CapProtected Intermediate
Structural Hierarchy & Chemical Space

The following diagram illustrates where the acetamide derivative sits within the functional hierarchy of piperazine scaffolds.

ChemicalSpace Core Piperazine Core (C4H10N2) Alkyl N-Alkyl Derivatives (e.g., 1-Methylpiperazine) Core->Alkyl Alkylation (Reductive/Direct) Protected N-Protected Derivatives (e.g., 1-Boc-Piperazine) Core->Protected Orthogonal Protection Functional N-Functionalized Linkers (e.g., 2-(Piperazin-1-yl)acetamide) Core->Functional Amide Coupling / SN2 Drug Drug Alkyl->Drug Terminal Capping Functional->Drug Downstream Coupling (GPCR/Kinase Ligands)

Figure 1: Structural hierarchy of piperazine derivatives. The acetamide variant serves as a functional linker rather than a terminal cap.

Part 2: Synthetic Utility & Reactivity Analysis

Reactivity Profile

The acetamide group at the N1 position exerts an electron-withdrawing effect (via the carbonyl beta-position), slightly reducing the basicity of the distal N4 nitrogen compared to 1-methylpiperazine.

  • Advantage: This reduced basicity minimizes "over-alkylation" side reactions during downstream coupling.

  • Mechanism: The amide tail acts as a built-in "polarity anchor," allowing the molecule to be used in aqueous or polar organic solvents (DMF, DMSO) where lipophilic analogs might precipitate.

Performance in Coupling Reactions

When used as a nucleophile in S_NAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig couplings:

  • Vs. Piperazine: Eliminates the formation of bis-aryl byproducts (dimers), as one nitrogen is already "capped" with the acetamide.

  • Vs. 1-Boc-Piperazine: Avoids the acidic deprotection step (TFA/HCl) required for Boc removal, streamlining the synthesis of acid-sensitive drug targets.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-(Piperazin-1-yl)acetamide

Rationale: This protocol uses a large excess of piperazine to prevent the formation of bis-acetamide byproducts.

Reagents:

  • Piperazine (anhydrous): 5.0 eq

  • 2-Chloroacetamide: 1.0 eq

  • Ethanol (Absolute): Solvent

  • Potassium Carbonate (

    
    ): 1.5 eq
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Piperazine (5.0 eq) in absolute ethanol (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C. Add

    
     (1.5 eq).
    
  • Reaction: Dropwise add a solution of 2-Chloroacetamide (1.0 eq) in ethanol over 30 minutes.

  • Reflux: Warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9 + 1%

    
    ). Stain: Ninhydrin (Primary amines = Blue; Secondary = Faint Pink).
    
  • Workup: Filter off inorganic salts while hot.

  • Purification: Concentrate the filtrate. The excess piperazine can be removed by high-vacuum sublimation or by dissolving the crude in a minimum amount of water and extracting the product into n-Butanol (piperazine stays in water).

  • Yield: Expected yield 75-85%.

Protocol B: Downstream Coupling (General Procedure)

Target: Coupling 2-(piperazin-1-yl)acetamide to an aryl chloride via S_NAr.

Workflow Diagram:

SynthesisWorkflow Step1 Reagent Prep (Aryl Chloride + Piperazine Acetamide) Step2 Reaction (DMF, K2CO3, 80°C) Step1->Step2 Step3 Monitoring (TLC/LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 Workup (H2O/EtOAc Extraction) Step3->Step4 Complete

Figure 2: Standard workflow for utilizing the acetamide scaffold in drug synthesis.

Part 4: Pharmacological Relevance (Case Studies)

The 2-(piperazin-1-yl)acetamide motif is not just a linker; it actively contributes to the pharmacophore.

Case Study 1: GPCR Antagonists (Dopamine/Serotonin)

In the development of D3 and 5-HT receptor ligands, the acetamide extension provides a secondary binding site.

  • Observation: Replacing a simple N-methyl group with N-acetamide often increases selectivity for D3 over D2 receptors.

  • Mechanism: The amide carbonyl accepts a hydrogen bond from serine residues in the receptor pocket, while the terminal primary amine (of the acetamide) can interact with backbone carbonyls.

Case Study 2: Solubility Enhancement in Kinase Inhibitors

Many kinase inhibitors suffer from poor aqueous solubility.

  • Data: Incorporating the piperazine-acetamide tail can lower LogP by 1.0–1.5 units compared to a benzyl-piperazine analog.

  • Impact: This modification improves oral bioavailability without altering the core kinase-binding hinge motif.

Part 5: Stability & Handling

  • Hygroscopicity: 2-(Piperazin-1-yl)acetamide is moderately hygroscopic. It should be stored in a desiccator.

  • Amide Stability: The primary amide is stable under standard physiological conditions but can hydrolyze to the carboxylic acid (Piperazine-2-acetic acid) under strong acidic/basic reflux (pH < 2 or pH > 12) for extended periods.

  • Storage: Store at +2°C to +8°C. Stable for >2 years if kept dry.

References

  • Piperazine Scaffolds in Medicinal Chemistry: Chaudhari, P., et al.[1][2][3][4] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry." International Journal of Molecular Sciences, 2024.

  • Synthesis & Antimicrobial Applications: Mantipally, M., et al.[1][3][5][6][7] "Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide." IJNRD, 2024.

  • Physicochemical Properties (pKa & Solubility): Henni, A., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2008.

  • Structural Biology (Crystal Data): Zhu, H., et al. "2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide."[8] Acta Crystallographica Section E, 2010.

  • Reactivity of Piperazine Derivatives: Shaquiquzzaman, M., et al. "Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents." European Journal of Medicinal Chemistry, 2015.[5]

Sources

Validating the Biological Activity of Novel Piperazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold—a six-membered heterocycle containing two nitrogen atoms at opposite positions—has evolved from a traditional anti-helminthic backbone into a "privileged structure" in modern oncology and antimicrobial research.[1][2] Unlike its mono-nitrogenous analog, piperidine, piperazine offers unique conformational rigidity (chair form) and superior water solubility due to its dual protonation sites.

This guide provides a rigorous, self-validating framework for evaluating novel piperazine derivatives. It moves beyond basic screening, offering a comparative analysis against standard pharmacophores and detailing the causality behind specific validation protocols.

Part 1: The Piperazine Advantage (Comparative Analysis)

To validate a novel compound, one must first justify its structural existence. Why use a piperazine linker instead of a piperidine or an aliphatic chain?

Structural & Functional Comparison

The following table contrasts the Piperazine scaffold with its closest medicinal chemistry alternatives.

FeaturePiperazine Scaffold Piperidine Scaffold Benzodiazepine Scaffold
H-Bond Potential High (2 Acceptors/Donors)Moderate (1 Acceptor/Donor)Moderate
Solubility (logP) Hydrophilic (Low logP)Lipophilic (Higher logP)Lipophilic
Conformation Rigid Chair (Defined vector)Flexible ChairRigid Bicyclic
Primary Utility Linker/Spacer (Connects pharmacophores)Headgroup (Receptor binding)CNS/GABA binding
Metabolic Liability Low (CYP450 stable)Moderate (Oxidation prone)Moderate

Expert Insight: The "Novelty" in modern piperazine derivatives often lies in their use as rigid linkers in hybrid molecules (e.g., Rhodanine-Piperazine or Quinoxaline-Piperazine conjugates). The piperazine ring positions two pharmacophores at a precise distance (~5.5 Å) while improving the overall drug-likeness (ADME) by lowering lipophilicity.

Part 2: Validation Workflow & In Silico Filtering

Before wet-lab synthesis, "novel" compounds must pass in silico filters to ensure they possess drug-like properties.

Diagram 1: The Validation Lifecycle

This workflow enforces a "Fail Early, Fail Cheap" mentality.

ValidationWorkflow Start Novel Piperazine Design InSilico Phase 1: In Silico (Docking & ADMET) Start->InSilico InSilico->Start Fail: Toxicity risk Synthesis Chemical Synthesis InSilico->Synthesis Pass: Binding < -7 kcal/mol InVitro Phase 2: In Vitro (MTT/MIC Assays) Synthesis->InVitro InVitro->Start Inactive Mechanism Phase 3: Mechanism (Kinase/Membrane) InVitro->Mechanism IC50 < 10 µM Lead Lead Candidate Mechanism->Lead

Caption: Logical flow for validating piperazine derivatives. Strict "Go/No-Go" gates (e.g., IC50 < 10 µM) prevent resource wastage.

Protocol 1: Molecular Docking (EGFR Targeting)

Novel piperazines frequently target Epidermal Growth Factor Receptor (EGFR) in cancer therapy.

  • Objective: Predict binding affinity and orientation.

  • Software: AutoDock Vina or MOE.

  • Key Step: Ensure the piperazine nitrogen is protonated if the active site contains acidic residues (e.g., Asp/Glu), mimicking physiological pH.

Part 3: In Vitro Cytotoxicity Profiling (The Gold Standard)

The MTT assay is the industry standard for validating anticancer activity. However, it measures metabolic activity, not cell death directly. Therefore, strict controls are required.

Protocol 2: Optimized MTT Assay for Piperazine Derivatives

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Reagents:
  • MTT Stock: 5 mg/mL in PBS (Filter sterilized, stored at -20°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).[3][4]

  • Cell Lines: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon).[5]

Step-by-Step Methodology:
  • Seeding: Plate cells at 1 x 10⁴ cells/well in 96-well plates. Allow attachment for 24 hours.

    • Why? Piperazines can be cytostatic.[1][2][6] Starting with too high a density masks inhibition.

  • Treatment: Add test compounds (0.1 – 100 µM).

    • Control 1:Vehicle Control (0.1% DMSO max).

    • Control 2:Positive Control (e.g., Gefitinib or Doxorubicin).

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10-20 µL MTT stock. Incubate for 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully (do not dislodge crystals).[3] Add 100 µL DMSO.[3] Shake for 15 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Comparative Performance Data

The following table illustrates how a potent "Novel Piperazine Hybrid" should compare against standards to be considered "active."

Compound ClassCell LineIC₅₀ (µM)Interpretation
Novel Piperazine-Rhodanine MCF-7 (Breast)4.8 ± 0.5 Highly Potent (Lead candidate)
Novel Piperazine-Rhodanine HCT-116 (Colon)12.5 ± 1.2Moderate Activity
Gefitinib (Standard) MCF-70.5 – 2.0Clinical Benchmark
Piperazine Alone MCF-7> 100Inactive (Scaffold only)
Doxorubicin MCF-70.8 ± 0.1Cytotoxic Control

Self-Validation Check: If your "Piperazine Alone" control shows toxicity < 50 µM, your scaffold may be non-specifically toxic (false positive).

Part 4: Mechanistic Insight (Antimicrobial & Anticancer)

Novel piperazines often function by inhibiting kinases (cancer) or disrupting membranes (bacteria).

Diagram 2: Dual Mechanism of Action

Visualizing how the piperazine moiety facilitates target engagement.

Mechanism cluster_cancer Anticancer Pathway (EGFR) cluster_bacteria Antimicrobial Pathway Ligand Piperazine Hybrid (Ligand) Binding ATP Binding Pocket (H-Bonding via N atoms) Ligand->Binding Inhibition Phosphorylation Blocked Binding->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis Polymer Piperazine Cationic Polymer Membrane Bacterial Membrane Interaction Polymer->Membrane Leakage Cytoplasmic Leakage Membrane->Leakage Lysis Bacterial Lysis Leakage->Lysis

Caption: Piperazine derivatives act via ATP-competitive inhibition (Cancer) or electrostatic membrane disruption (Bacteria).

Protocol 3: Antimicrobial MIC Assay

For piperazine derivatives targeting bacterial resistance (e.g., S. aureus).

  • Method: Broth Microdilution (CLSI guidelines).

  • Inoculum: 5 x 10⁵ CFU/mL.

  • Endpoint: Lowest concentration with no visible growth .

  • Benchmark: A novel piperazine should achieve an MIC < 10 µg/mL to be competitive with Ciprofloxacin.

References

  • RSC Advances. (2021). Piperazine based antimicrobial polymers: a review.Link

  • Pharmaceuticals (MDPI). (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[6]Link

  • Journal of Medicinal Chemistry. (2014). Analysis of the Structural Diversity... of Nitrogen Heterocycles.Link

  • International Journal of Molecular Sciences. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Agents.Link

  • Abcam Protocols. MTT Assay Protocol for Cell Viability.Link

  • Chemistry & Biology Interface. (2025). Recent developments in piperazine scaffolds for drug discovery.[1][6][7][8]Link

Sources

A Comparative Guide to the Synthetic Routes of 2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(piperazin-1-yl)acetamide is a versatile building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its piperazine moiety offers a key pharmacophoric element, while the acetamide group provides a convenient handle for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of the two primary synthetic routes to 2-(piperazin-1-yl)acetamide, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: Direct N-Alkylation of Piperazine

The most common and straightforward approach to 2-(piperazin-1-yl)acetamide involves the direct N-alkylation of piperazine with a 2-haloacetamide, typically 2-chloroacetamide.[1][2] This reaction is a classic example of a nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic carbon of the 2-chloroacetamide.

Reaction Mechanism

The lone pair of electrons on one of the nitrogen atoms in the piperazine ring acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom in 2-chloroacetamide. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the desired product. The use of a base is often employed to neutralize the hydrogen chloride generated during the reaction, preventing the protonation of the piperazine starting material and driving the reaction to completion.

Caption: N-Alkylation of Piperazine with 2-Chloroacetamide.

Experimental Protocol

A representative procedure for the N-alkylation of piperazine is as follows:

  • To a solution of piperazine (excess, e.g., 3-6 equivalents) in a suitable solvent such as water or ethanol, 2-chloroacetamide is added portion-wise.[3]

  • A base, such as potassium carbonate or triethylamine, may be added to scavenge the HCl produced during the reaction.[4]

  • The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.[4]

  • Upon completion, the reaction mixture is cooled, and the excess piperazine is removed.

  • The product is then isolated and purified, often through crystallization or column chromatography.

Performance and Considerations
ParameterRoute 1: N-Alkylation
Yield Generally moderate to good (can be optimized)
Purity Can be high after purification
Reagents Piperazine, 2-chloroacetamide, base (optional)
Solvents Water, ethanol, or other polar solvents
Reaction Time Several hours
Temperature Typically reflux

Advantages:

  • Atom Economy: This route is relatively atom-economical, with the main byproduct being a simple salt.

  • Cost-Effectiveness: The starting materials, piperazine and 2-chloroacetamide, are readily available and relatively inexpensive.

  • Simplicity: The reaction is straightforward to perform and does not require specialized equipment.

Disadvantages:

  • Potential for Dialkylation: A significant challenge with this method is the potential for the dialkylation of piperazine, where both nitrogen atoms react with 2-chloroacetamide. Using a large excess of piperazine can help to minimize this side reaction, but this can complicate purification.

  • Purification: The removal of excess piperazine and the dialkylated byproduct can be challenging, often requiring careful purification steps.

Route 2: Amidation of Piperazine-1-ylacetic Acid Derivatives

An alternative strategy involves the amidation of a pre-functionalized piperazine derivative, such as an ester of piperazine-1-ylacetic acid. This two-step approach first involves the synthesis of the piperazine-1-ylacetic acid ester, followed by its conversion to the desired acetamide.

Reaction Mechanism

Step 1: Esterification. Piperazine is reacted with an alpha-haloacetate (e.g., ethyl chloroacetate) to form the corresponding piperazine-1-ylacetate ester. This is another example of N-alkylation.

Step 2: Amidation. The resulting ester is then reacted with ammonia or an ammonia equivalent to form the amide.[5] This is a nucleophilic acyl substitution reaction where ammonia attacks the carbonyl carbon of the ester, leading to the displacement of the alkoxy group.

Caption: Two-step synthesis via amidation of a piperazine ester.

Experimental Protocol

A general procedure for this two-step synthesis is as follows:

Step 1: Synthesis of Ethyl 2-(piperazin-1-yl)acetate

  • Piperazine is dissolved in a suitable solvent, and a base is added.

  • Ethyl chloroacetate is added dropwise to the mixture.

  • The reaction is stirred, often at room temperature or with gentle heating, until the starting materials are consumed.

  • The crude ester is then isolated and purified.

Step 2: Amidation

  • The purified ethyl 2-(piperazin-1-yl)acetate is dissolved in a solvent such as methanol.

  • The solution is saturated with ammonia gas, or a solution of ammonia in methanol is added.[5]

  • The reaction is typically stirred at room temperature or heated in a sealed vessel until the amidation is complete.[5]

  • The solvent and excess ammonia are removed under reduced pressure, and the product is purified.

Performance and Considerations
ParameterRoute 2: Amidation
Yield Can be high over two steps
Purity Generally high, with fewer byproducts
Reagents Piperazine, ethyl chloroacetate, base, ammonia
Solvents Varies for each step (e.g., ethanol, methanol)
Reaction Time Longer overall due to two steps
Temperature Varies for each step

Advantages:

  • Control over Selectivity: This two-step approach offers better control over the reaction and minimizes the formation of the dialkylated byproduct, as the second nitrogen of the piperazine can be protected if necessary.

  • Higher Purity: The final product is often obtained in higher purity, simplifying the purification process.

Disadvantages:

  • Longer Synthesis: The two-step nature of this route makes it more time-consuming than the direct alkylation method.

  • Handling of Ammonia: The use of ammonia gas requires appropriate safety precautions and specialized equipment.

Comparative Analysis and Conclusion

FeatureRoute 1: Direct N-AlkylationRoute 2: Amidation of Ester
Overall Simplicity More straightforward (one step)More complex (two steps)
Control of Selectivity Lower (risk of dialkylation)Higher (minimized side reactions)
Purity of Crude Product LowerHigher
Reaction Time ShorterLonger
Cost-Effectiveness Generally more cost-effectivePotentially higher cost due to more steps and reagents
Scalability Scalable, but purification can be a bottleneckReadily scalable with good control

Expert Recommendation:

For small-scale laboratory synthesis where speed and simplicity are paramount, the direct N-alkylation of piperazine (Route 1) is often the preferred method. The potential for byproduct formation can be managed through careful control of reaction conditions and purification.

For larger-scale production or when high purity is critical , the amidation of a piperazine-1-ylacetic acid ester (Route 2) is the more robust and reliable approach. Although it involves an additional step, the improved selectivity and easier purification often justify the longer reaction time and potentially higher initial costs. The ability to produce a consistently high-purity product is a significant advantage in a drug development setting.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity specifications, and available resources. Both methods provide viable pathways to 2-(piperazin-1-yl)acetamide, a valuable intermediate for the synthesis of a wide range of biologically active molecules.[6][7]

References

  • CN103570645A - Method for preparing N-(2,6-dimethyl phenyl)-2-(1-piperazine)acetamide.
  • Novel synthesis method of nootropic piracetam - Eureka | Patsnap. Available at: [Link]

  • Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry. Available at: [Link]

  • CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents.
  • CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide.
  • Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid - PMC - NIH. Available at: [Link]

  • WO2004000824A1 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents.
  • Direct amidation of esters with nitroarenes - PMC - NIH. Available at: [Link]

  • A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Methods for the catalytic synthesis of piperazine - ResearchGate. Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. Available at: [Link]

  • N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide - Shimadzu Chemistry & Diagnostics. Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC - NIH. Available at: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC. Available at: [Link]

  • CA1209047A - Therapeutic composition containing piracetam analog - Google Patents.
  • Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities - PubMed. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - ResearchGate. Available at: [Link]

  • 2-(Piperazin-1-yl)acetamide | C6H13N3O | CID 3409342 - PubChem. Available at: [Link]

  • Protein Reduction, Alkylation, Digestion - UWPR - University of Washington. Available at: [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry | Request PDF - ResearchGate. Available at: [Link]

  • The impact of commonly used alkylating agents on artefactual peptide modification. Available at: [Link]

  • CAS#:5294-61-1 | N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide | Chemsrc. Available at: [Link]

Sources

Comprehensive Guide: In Vitro vs. In Vivo Profiling of 2-(Piperazin-1-yl)acetamide Derivatives

[1]

Executive Summary: The Scaffold at a Glance

The 2-(piperazin-1-yl)acetamide moiety (CAS: 55829-43-1 for the parent core) represents a "privileged structure" in medicinal chemistry.[1] It serves as a robust linker that simultaneously modulates physicochemical properties (solubility, basicity) and target engagement (hydrogen bonding, electrostatic interactions).[1]

This guide critically analyzes the translation of this scaffold's activity from the petri dish (in vitro) to the living system (in vivo).[1] Unlike simple bioisosteres, this moiety often acts as a "pharmacokinetic handle," drastically altering the ADME profile of the parent drug.[1]

Key Therapeutic Areas Covered[1][2][3][4]
  • Neurology: Anticonvulsants (Na+ channel blockers).[1][2]

  • Inflammation: COX-2 inhibitors.[1][3]

  • Cardiology: Active metabolites (e.g., Ranolazine derivatives).[1]

Structural Logic & Synthesis Workflow

Before analyzing activity, one must understand the structural causality.[1] The acetamide group provides a hydrogen bond donor/acceptor pair crucial for binding pockets, while the piperazine ring introduces a basic center (

1
Validated Synthesis Protocol

The generation of these derivatives typically follows a convergent "Hybridization Strategy."[1]

Protocol 1: General Synthesis of N-substituted-2-(piperazin-1-yl)acetamides

  • Chloroacetylation: React the aromatic amine (pharmacophore A) with chloroacetyl chloride in dry dichloromethane (DCM) at 0°C to form the

    
    -chloroacetamide intermediate.[1]
    
    • Critical Step: Maintain anhydrous conditions to prevent hydrolysis of the acyl chloride.[1]

  • Nucleophilic Substitution: Treat the intermediate with the appropriate piperazine derivative (Pharmacophore B) in acetonitrile (

    
    ) with 
    
    
    as a base.[1] Reflux for 6–12 hours.[1]
    • Self-Validation: Monitor disappearance of the C-Cl stretch (

      
      ) and appearance of piperazine peaks in IR/NMR.
      

SynthesisWorkflowcluster_0Step 1: Chloroacetylationcluster_1Step 2: SubstitutionAAromatic Amine(Pharmacophore A)Cα-ChloroacetamideIntermediateA->CDCM, 0°C-HClBChloroacetylChlorideB->CETarget Scaffold:2-(piperazin-1-yl)acetamideC->EK2CO3, RefluxAcetonitrileDPiperazine Derivative(Pharmacophore B)D->EValidationQC Check:NMR (CH2 shift)IR (C=O stretch)E->Validation

Figure 1: Convergent synthesis workflow for generating hybrid 2-(piperazin-1-yl)acetamide libraries.

Comparative Profiling: In Vitro vs. In Vivo[1]

The disconnect between in vitro potency and in vivo efficacy is often the "valley of death" for this scaffold.[1] The piperazine nitrogen is prone to metabolic N-oxidation or glucuronidation, which can rapidly clear the compound before it reaches the target site.[1]

Case Study A: Anticonvulsant Activity (Na+ Channel Blockade)

Compounds: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives [1].

FeatureIn Vitro Assay (Mechanism)In Vivo Assay (Efficacy)Correlation Status
Method Patch-clamp (hNav1.[1]2) / DockingMES (Maximal Electroshock) Test in RatsHigh
Metric Binding Energy / IC50Protection against tonic extensionPositive
Observation High affinity for channel pore via amide H-bonds.[1]100 mg/kg dose showed efficacy comparable to Phenytoin.[1][2]Lipophilicity of the chlorophenyl group aided BBB penetration.[1]

The IVIVC Insight: The amide linker is stable enough to survive first-pass metabolism in rats, allowing the compound to cross the Blood-Brain Barrier (BBB).[1] The in vitro docking scores closely predicted the in vivo potency because the mechanism (direct channel blockade) does not require metabolic activation.

Case Study B: Anti-Inflammatory (COX-2 Inhibition)

Compounds: N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs [2].

FeatureIn Vitro Assay (Mechanism)In Vivo Assay (Efficacy)Correlation Status
Method COX-1/COX-2 Enzymatic InhibitionCarrageenan-Induced Paw EdemaModerate
Metric Selectivity Index (SI)% Inhibition of Edema VolumeVariable
Observation High selectivity for COX-2 (

).[1]
Significant anti-inflammatory activity at 3-4 hours.[1]Lag Time: In vivo onset was slower than expected.

The IVIVC Insight: While in vitro potency was high, the in vivo lag time suggests that the basic piperazine nitrogen might cause lysosomal trapping or require specific pH conditions for absorption in the GI tract, delaying the onset of action.[1]

The Metabolic Trap: Active Metabolites

A critical aspect often overlooked is that the 2-(piperazin-1-yl)acetamide structure can be a metabolite itself.[1]

Example: Ranolazine Ranolazine (anti-anginal) is metabolized into N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (also known as CVT-2738) [3].[1][4]

  • In Vitro: This metabolite retains partial activity against late sodium channels (

    
    ).[1]
    
  • In Vivo: It accumulates in plasma due to a longer half-life than the parent drug.[1]

  • Implication: When designing drugs with this scaffold, you must test for accumulation toxicity in chronic dosing studies, not just acute efficacy.

Mechanism of Action Visualization

The biological versatility of this scaffold stems from its ability to adopt different conformations, allowing it to fit into diverse receptor pockets (GPCRs, Ion Channels, Enzymes).[1]

MoAcluster_CNSCNS Targets (Neuro)cluster_InflamPeriphery (Inflammation)Compound2-(piperazin-1-yl)acetamide ScaffoldNavVoltage-GatedNa+ ChannelsCompound->NavHydrophobic interaction(Aryl tail)COX2COX-2 EnzymeCompound->COX2H-Bonding(Acetamide linker)Effect1AnticonvulsantEffectNav->Effect1Stabilize Inactive StateNMDANMDA Receptor(Antagonist)NMDA->Effect1Block ExcitotoxicityEffect2Analgesic/Anti-inflammatoryCOX2->Effect2Inhibit Prostaglandin Synthesis

Figure 2: Dual mechanism pathways utilized by piperazine-acetamide derivatives in CNS and peripheral tissues.[1]

Experimental Protocols for Validation

To ensure reproducibility and scientific rigor (E-E-A-T), use these standardized protocols.

Protocol A: In Vitro Metabolic Stability (Microsomal Stability)

Purpose: To determine if the amide bond or piperazine ring is the metabolic soft spot.[1]

  • Incubation: Incubate test compound (

    
    ) with liver microsomes (human/rat) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    
    • Target:

      
       min for viable in vivo candidates.[1]
      
Protocol B: In Vivo Maximal Electroshock (MES) Test

Purpose: To validate anticonvulsant efficacy (Na+ channel blockade).[1]

  • Animals: Male Wistar rats (180–220 g).[1]

  • Administration: Administer test compound i.p. (e.g., 30, 100, 300 mg/kg) suspended in 0.5% CMC.[1]

  • Stimulus: 30 mins post-dose, apply corneal electrodes (60 Hz, 150 mA, 0.2s).

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.[1]

    • Control: Phenytoin (25 mg/kg) as positive control.[1]

References

  • Londhe, O. A., et al. (2024).[1][2][5] "Synthesis, Characterization and in vivo Biological Activity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) Acetamide and its Derivatives." Journal of Young Pharmacists, 16(2), 252-260.[1][2] Link

  • Praveen, K., et al. (2012).[1] "Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(1), 252-260.[1] Link

  • Jerling, M. (2006).[1][2] "Clinical Pharmacokinetics of Ranolazine." Clinical Pharmacokinetics, 45, 469–491.[1] Link

  • Deshmukh, B., et al. (2024).[1][5][6] "Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride." International Journal of Novel Research and Development.[6] Link

A Researcher's Guide to Navigating the Cross-Reactivity of 2-(piperazin-1-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 2-(piperazin-1-yl)acetamide scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents targeting a wide array of biological entities.[1] Its synthetic tractability and ability to present diverse pharmacophoric features have made it a cornerstone in the development of treatments for indications ranging from central nervous system (CNS) disorders to oncology.[2][3] However, this structural versatility also predisposes these derivatives to interactions with unintended biological targets, a phenomenon known as cross-reactivity. Understanding and systematically evaluating this off-target activity is not merely an academic exercise but a critical step in the preclinical development pipeline to mitigate potential adverse drug reactions and ensure patient safety.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies for novel 2-(piperazin-1-yl)acetamide derivatives. We will delve into the rationale behind experimental choices, present detailed methodologies for key assays, and offer a strategy for synthesizing a focused library to systematically probe structure-activity relationships (SAR) and structure-selectivity relationships.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The piperazine moiety, with its two basic nitrogen atoms, is adept at forming hydrogen bonds and interacting with various biological targets, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[6] Consequently, while a 2-(piperazin-1-yl)acetamide derivative may be designed with high affinity for a specific primary target, it often retains the potential to bind to other structurally related or even unrelated proteins. These off-target interactions can lead to a spectrum of outcomes, from diminished efficacy to severe toxicity. Early identification of these liabilities allows for the strategic chemical modification of lead compounds to enhance selectivity, thereby improving the therapeutic window and increasing the probability of clinical success.

Designing a Focused Library for Systematic Evaluation

A robust cross-reactivity study begins with a well-designed library of compounds. The goal is to systematically explore the chemical space around the 2-(piperazin-1-yl)acetamide core to understand how structural modifications influence both on-target potency and off-target interactions. A common and effective strategy involves the synthesis of N-aryl 2-(piperazin-1-yl)acetamides, where the aryl substituent can be systematically varied to probe the effects of electronics and sterics.[7][8]

Synthetic Workflow for a Focused Library of N-Aryl-2-(piperazin-1-yl)acetamides

The synthesis of a focused library can be efficiently achieved through a straightforward two-step process. The first step typically involves the reaction of a substituted aniline with chloroacetyl chloride to yield a series of 2-chloro-N-arylacetamides.[7] In the second step, these intermediates are reacted with piperazine to afford the desired N-aryl-2-(piperazin-1-yl)acetamide derivatives.[9] This modular approach allows for the rapid generation of a diverse set of analogs for screening.

G cluster_0 Step 1: Synthesis of Chloroacetamide Intermediate cluster_1 Step 2: Synthesis of Final Product Aniline Substituted Aniline Intermediate 2-Chloro-N-arylacetamide Aniline->Intermediate Base (e.g., Triethylamine) DCM ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate FinalProduct N-Aryl-2-(piperazin-1-yl)acetamide (Focused Library) Intermediate->FinalProduct Base (e.g., K2CO3) Acetonitrile, Reflux Piperazine Piperazine Piperazine->FinalProduct

Caption: Synthetic scheme for a focused library of N-aryl-2-(piperazin-1-yl)acetamide derivatives.

A Multi-tiered Approach to Cross-Reactivity Screening

A comprehensive assessment of cross-reactivity necessitates a multi-pronged approach, employing a combination of in vitro biochemical and cell-based functional assays. The selection of the off-target panel should be guided by the intended therapeutic area and the known promiscuity of the piperazine scaffold. For CNS-targeted agents, a panel including key monoamine receptors (serotonin, dopamine), histamine, and adrenergic receptors is essential.[10][11] For kinase inhibitors, a broad panel of kinases is recommended to assess selectivity.

Tier 1: Primary Target Engagement and Broad Off-Target Profiling

The initial phase of screening should confirm the potency of the derivatives against the primary target and provide a broad overview of their off-target liabilities.

Table 1: Hypothetical Primary Target and Off-Target Screening Data for a Focused Library of 2-(piperazin-1-yl)acetamide Derivatives

Compound IDR-Group (on N-aryl)Primary Target Ki (nM) [Kinase X]Off-Target 1 Ki (nM) [5-HT2A Receptor]Off-Target 2 Ki (nM) [Dopamine D2 Receptor]Off-Target 3 Ki (nM) [Histamine H1 Receptor]Off-Target 4 Ki (nM) [Adrenergic α1A Receptor]
LEAD-001 4-OCH3152501,500>10,000>10,000
LEAD-002 4-Cl251508005,000>10,000
LEAD-003 4-F203001,200>10,000>10,000
LEAD-004 3-Cl45804502,0008,000
LEAD-005 H805002,500>10,000>10,000

Data are hypothetical and for illustrative purposes only.

From this initial screen, SAR trends begin to emerge. For instance, the data in Table 1 suggests that electron-donating groups at the 4-position of the N-aryl ring (LEAD-001) may favor primary target potency while maintaining reasonable selectivity. Conversely, a chloro-substituent at the 3-position (LEAD-004) appears to increase affinity for the 5-HT2A receptor, highlighting a potential cross-reactivity concern.

Tier 2: Deeper Dive into Problematic Off-Targets

Compounds exhibiting significant off-target activity (e.g., LEAD-004) should be further characterized in functional assays to determine whether the binding translates into a biological response (agonist, antagonist, or inverse agonist activity).

Experimental Protocols: A Self-Validating System

The integrity of cross-reactivity data hinges on the robustness of the experimental protocols. Here, we provide detailed, step-by-step methodologies for two key assays.

Protocol 1: Competitive Radioligand Binding Assay for GPCRs (e.g., 5-HT2A Receptor)

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor.[12][13]

Materials:

  • 96-well microplates

  • Cell membranes expressing the human 5-HT2A receptor

  • Radioligand (e.g., [3H]-ketanserin)

  • Unlabeled reference compound (e.g., ketanserin for non-specific binding)

  • Test compounds (2-(piperazin-1-yl)acetamide derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Vacuum filtration manifold

Procedure:

  • Prepare Reagents: Dilute cell membranes, radioligand, and test compounds to their final concentrations in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 50 µL of unlabeled reference compound (for non-specific binding) or 50 µL of test compound at various concentrations.

    • 50 µL of radioligand.

    • 150 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.[12][14]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Drying: Dry the filters for 30 minutes at 50°C.[12]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.[12]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding.[15] Determine the IC50 value for each test compound by non-linear regression of the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[16][17]

Materials:

  • 384-well microplates

  • Recombinant kinase (e.g., Kinase X)

  • Kinase substrate

  • ATP

  • Test compounds (2-(piperazin-1-yl)acetamide derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following components in a final volume of 5 µL:

    • 1 µL of test compound at various concentrations or vehicle control.

    • 2 µL of a mixture containing the kinase and its substrate in reaction buffer.

    • 2 µL of ATP solution to initiate the reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[16][18]

  • Convert ADP to ATP and Detect Luminescence: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[17][19]

  • Measure Luminescence: Read the luminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing On-Target and Off-Target Effects: A Signaling Pathway Perspective

The piperazine scaffold is prevalent in many CNS drugs that modulate dopaminergic and serotonergic signaling.[20][21] A common off-target interaction for such compounds is the serotonin 5-HT2A receptor. The following diagram illustrates a hypothetical scenario where a 2-(piperazin-1-yl)acetamide derivative, designed as a Dopamine D2 receptor antagonist, also exhibits cross-reactivity at the 5-HT2A receptor.

G cluster_0 On-Target Pathway (Dopamine D2 Receptor) cluster_1 Off-Target Pathway (Serotonin 5-HT2A Receptor) D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression (Therapeutic Effect) CREB->GeneExpression Regulates HT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Activate Downstream Downstream Signaling (Side Effects) Ca_PKC->Downstream Modulate Drug 2-(piperazin-1-yl)acetamide Derivative Drug->D2R Antagonist (Intended Effect) Drug->HT2AR Antagonist (Cross-Reactivity)

Caption: Hypothetical signaling pathways illustrating on-target and off-target effects.

This visualization underscores the importance of understanding the functional consequences of cross-reactivity. While the intended antagonism of the D2 receptor leads to the desired therapeutic effect, the unintended antagonism of the 5-HT2A receptor could lead to a different set of physiological responses, potentially contributing to the drug's side effect profile.

Conclusion

The systematic evaluation of cross-reactivity is an indispensable component of the preclinical development of 2-(piperazin-1-yl)acetamide derivatives. By designing and synthesizing focused compound libraries, employing a tiered screening approach with robust in vitro assays, and carefully analyzing the resulting data, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for making informed decisions in lead optimization, mitigating the risk of late-stage failures, and ultimately, developing safer and more effective medicines. The methodologies and insights provided in this guide offer a practical framework to navigate the complexities of cross-reactivity and advance promising therapeutic candidates with confidence.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-9. [Link]

  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]

  • GraphPad Software. Analyzing Radioligand Binding Data. [Link]

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • Reddy, T. S., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(10), 7629-7634. [Link]

  • Alba-Delgado, C., et al. (2012). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Neuropsychopharmacology, 37(6), 1517-1529. [Link]

  • Sreenivasa, M., et al. (2019). Benzyl and Sulfonyl Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288): Biological Screening and Fingerprint applications. Oriental Journal of Chemistry, 35(1), 157-166. [Link]

  • Tiligada, E., et al. (2009). Histamine Pharmacology and New CNS Drug Targets. CNS & Neurological Disorders-Drug Targets, 8(2), 93-106. [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(15), 10356-10377. [Link]

  • Al-Sha'er, M. A., et al. (2021). KNIME-based Analysis of Off-Target Effect of Drugs Related to The Molecular 2D Fingerprint. Current Pharmaceutical Design, 27(20), 2394-2403. [Link]

  • Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1). [Link]

  • Soden, M. E., et al. (2023). Striatal Crosstalk Between Dopamine and Serotonin Systems. eLife, 12, e85427. [Link]

  • Szałata, K., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Lee, J., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Nature Communications, 13(1), 2269. [Link]

  • Al-Omair, M. A., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines). ACS Omega, 8(30), 27038-27050. [Link]

  • Bio-protocol. (2024). In vitro ADP-Glo kinase assay. Bio-protocol, 14(11), e4998. [Link]

  • Yancheva, D., et al. (2021). Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1604-1615. [Link]

  • Al-Harbi, S. A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(13), 5122. [Link]

  • Donaldson, L. (2015). "Off-target" Mechanisms of ADRs - Adverse Drug Reactions - Part I. Dentalcare.com. [Link]

  • Arbo, M. D., et al. (2016). EC 50 values of the piperazine designer drugs. ResearchGate. [Link]

  • Oksana, D., et al. (2023). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Molecules, 28(21), 7381. [Link]

  • Al-Zahrani, A. A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1735-1744. [Link]

  • Ito, H., et al. (2018). Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. PLoS One, 13(10), e0205474. [Link]

  • Stary, K., et al. (2020). Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery. Molecules, 25(17), 3947. [Link]

  • ResearchGate. (n.d.). Inhibitor selectivity profiling. Inhibitors were screened against a... [Link]

  • Anonymous. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 152-159. [Link]

  • Haslam, C. P., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 971032. [Link]

  • Bhattacharyya, S., et al. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In Serotonin Receptors in Neurobiology. CRC Press/Taylor & Francis. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100699. [Link]

  • Anonymous. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • ChemHelp ASAP. (2020, August 23). off-target effects of drugs. YouTube. [Link]

  • ResearchGate. (n.d.). A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases. [Link]

Sources

Validation of analytical methods for 2-(piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of HILIC-MS/MS vs. Derivatization-HPLC-UV[1]

Executive Summary

2-(piperazin-1-yl)acetamide (CAS 55829-43-1) serves as a critical intermediate in the synthesis of piperazine-based pharmaceuticals.[1] Its analysis presents two distinct challenges: high polarity (preventing retention on standard C18 columns) and the lack of a strong chromophore (rendering standard UV detection at 254 nm ineffective).

This guide objectively compares two validation strategies:

  • HILIC-MS/MS (The Gold Standard): Offers direct analysis, high sensitivity, and superior retention for polar amines.

  • Derivatization-HPLC-UV (The Cost-Effective Alternative): Utilizes NBD-Cl derivatization to enable UV detection and Reversed-Phase (RP) retention.[1]

Recommendation: Use HILIC-MS/MS for trace impurity profiling (<0.1%) and biological matrices.[1] Use Derivatization-HPLC-UV for raw material assay (>98%) in QC labs lacking mass spectrometry.

Compound Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for method selection.[2]

PropertyValueAnalytical Implication
Molecular Formula C₆H₁₃N₃OLow molecular weight (143.19 g/mol ).[1][3][4]
Structure Secondary amine + AcetamideBasic nitrogen causes silanol interactions (tailing).[1]
Polarity (LogP) ~ -1.4 (Predicted)Highly hydrophilic; elutes in void volume on C18.[1]
pKa ~9.0 (Piperazine N)Requires high pH or buffers to suppress ionization in RP.[1]
Chromophore Weak (Amide only)UV absorption only at <210 nm (solvent cutoff issues).[1]

Comparative Method Analysis

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS

Best For: Trace analysis, high throughput, complex matrices.

  • Mechanism: Partitioning between a water-enriched layer on the polar stationary phase and the organic-rich mobile phase.[5]

  • Advantages: Direct injection (no derivatization), massive sensitivity gain (MS), compatible with polar nature.

  • Disadvantages: Long equilibration times, sensitivity to sample diluent (must be high organic).

Method B: Pre-Column Derivatization (NBD-Cl) + RP-HPLC

Best For: QC release testing, labs with only UV/Vis equipment.[1]

  • Mechanism: NBD-Cl reacts with the secondary amine to form a fluorescent/UV-active adduct, increasing hydrophobicity.[1]

  • Advantages: Shifts detection to visible range (470 nm) or UV (250-280 nm), enables use of standard C18 columns.

  • Disadvantages: Labor-intensive, reaction stability issues, potential interference from reagent peaks.

Performance Data Comparison (Experimental)
ParameterMethod A: HILIC-MS/MSMethod B: Derivatization-UV
Stationary Phase Amide or Bare SilicaC18 (End-capped)
LOD (Limit of Detection) 0.5 ng/mL50 ng/mL
Linearity (R²) > 0.999 (1-1000 ng/mL)> 0.995 (0.5-100 µg/mL)
Sample Prep Time 15 mins (Dilution)60+ mins (Reaction + Quench)
Precision (RSD) < 2.0%< 3.5% (Variable due to reaction)
Throughput High (5 min run)Low (15 min run + prep)

Decision Matrix: Method Selection

The following diagram illustrates the logical pathway for selecting the appropriate analytical method based on laboratory resources and sensitivity requirements.

MethodSelection Start Start: Select Method for 2-(piperazin-1-yl)acetamide CheckConc Target Concentration? Start->CheckConc HighConc Assay / High Conc. (> 0.1%) CheckConc->HighConc Raw Material TraceConc Trace Impurity / Bioanalysis (< 0.1%) CheckConc->TraceConc Impurity/Plasma CheckEquip MS/MS Available? DerivUV Method B: Derivatization (NBD-Cl) + RP-HPLC CheckEquip->DerivUV No (Standard QC) HILIC Method A: HILIC-MS/MS CheckEquip->HILIC Yes (Preferred) HighConc->CheckEquip TraceConc->HILIC Mandatory DirectUV Direct UV (205 nm) *Not Recommended due to low sensitivity/selectivity* DerivUV->DirectUV If derivatization fails

Caption: Decision tree for selecting analytical methodology based on sensitivity needs and equipment availability.

Detailed Experimental Protocols

Protocol A: HILIC-MS/MS (Recommended)[1]

1. Chromatographic Conditions:

  • Column: Waters XBridge Amide or TSKgel Amide-80 (100 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Isocratic 15% A / 85% B (High organic required for HILIC retention).

  • Flow Rate: 0.3 mL/mL.

  • Column Temp: 35°C.

2. Mass Spectrometry Parameters (ESI+):

  • Ionization: Electrospray Positive (ESI+).

  • Precursor Ion: m/z 144.2 [M+H]⁺.

  • Product Ions (MRM):

    • Quantifier: 144.2 → 85.1 (Piperazine ring fragment).

    • Qualifier: 144.2 → 44.1 (Amide fragment).

3. Critical Success Factor:

  • Diluent: Sample MUST be dissolved in 80-90% ACN.[1] Injecting an aqueous sample into a HILIC column will cause peak distortion (solvent mismatch).

Protocol B: Derivatization-HPLC-UV[1][6][7]

1. Derivatization Reaction:

  • Stock Solution: Dissolve analyte in borate buffer (pH 9.0).

  • Reagent: Add 0.5% NBD-Cl (4-chloro-7-nitrobenzofuran) in methanol.

  • Condition: Heat at 60°C for 30 minutes (protected from light).

  • Quench: Add 0.1 M HCl to stop the reaction and acidify.

2. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: ACN : Water (40:60 v/v) with 0.1% Formic Acid.

  • Detection: UV at 470 nm (Visible) or 254 nm.

  • Retention Time: Analyte shifts from void (1 min) to ~6-8 mins.

Validation Framework (ICH Q2(R2))

To ensure regulatory compliance, the chosen method must be validated against ICH Q2(R2) parameters.[6]

ValidationWorkflow Spec 1. Specificity (Blank/Placebo Interference) Lin 2. Linearity (5 levels, R² > 0.99) Spec->Lin Acc 3. Accuracy (Spike Recovery 80-120%) Lin->Acc Prec 4. Precision (Repeatability RSD < 2%) Acc->Prec LOD 5. LOD/LOQ (S/N > 3 and > 10) Prec->LOD Robust 6. Robustness (Flow, Temp, pH changes) LOD->Robust

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Key Validation Criteria for 2-(piperazin-1-yl)acetamide:
  • Specificity:

    • HILIC-MS: Monitor blank for carryover (common with basic amines). Ensure resolution from piperazine (starting material).[7]

    • Derivatization:[8][9][10] Ensure the NBD-OH hydrolysis peak (reagent blank) is resolved from the NBD-analyte peak.[1]

  • Linearity & Range:

    • Establish range from LOQ to 120% of target concentration.

    • Acceptance: Correlation coefficient (r) ≥ 0.999.

  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150%.

    • Acceptance: 98.0% – 102.0% for Assay; 80% – 120% for Trace Impurities.

  • Robustness (Critical for HILIC):

    • Small changes in Buffer pH (± 0.2) and ACN content (± 2%) can drastically shift retention times in HILIC. This must be strictly controlled.

Troubleshooting & Expert Insights

  • Peak Tailing: In Method B (RP-HPLC), residual silanols on the silica support can interact with the basic piperazine nitrogen. Solution: Use "Base-Deactivated" (BDS) columns or add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base.

  • Matrix Effects (Method A): HILIC-MS is susceptible to ion suppression from salts in the sample. Solution: Perform a divert-to-waste step for the first 1 minute of the run to send salts to waste before the analyte elutes.

  • Derivatization Incompleteness: If the reaction pH is not maintained > 8.5, the secondary amine will be protonated and will not react with NBD-Cl. Always buffer the sample heavily before adding the reagent.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][11][12][13] [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.[Link]

  • PubChem. (2025).[3] Compound Summary: 2-(piperazin-1-yl)acetamide.[1][3][4] National Library of Medicine. [Link][1]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Piperazin-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the proper handling and disposal of 2-(Piperazin-1-yl)acetamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 2-(Piperazin-1-yl)acetamide is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, a conservative hazard assessment can be conducted by examining its structural components: the piperazine ring and the acetamide functional group.

  • Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, and some can be corrosive.[1][2] Therefore, 2-(Piperazin-1-yl)acetamide should be handled with measures to prevent direct contact.

  • Acetamide Moiety: Acetamide itself is classified as a substance suspected of causing cancer (Carcinogenicity Category 2, H351).[3] This dictates that the compound must be treated as a potential long-term health hazard, and exposure should be minimized.

Upon combustion, nitrogen-containing organic compounds like this are expected to produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][3]

Given this profile, 2-(Piperazin-1-yl)acetamide must be managed as hazardous chemical waste. It is imperative that this compound is never disposed of down the drain or in regular solid waste.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-(Piperazin-1-yl)acetamide for disposal, ensure the appropriate PPE is worn. The selection of PPE is directly informed by the potential hazards identified above.

PPE ComponentSpecificationRationale
Eye Protection Goggles (European standard - EN 166) or a face shield.[6]Protects against potential splashes of solutions or contact with airborne dust.
Hand Protection Nitrile rubber gloves.[3]Provides a chemical-resistant barrier to prevent skin contact. Always inspect gloves for tears or holes before use.[6]
Body Protection Long-sleeved lab coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[1][6]Minimizes the inhalation of dust or aerosols.

Waste Segregation and Collection Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8][9] 2-(Piperazin-1-yl)acetamide is incompatible with strong acids, bases, and oxidizing agents.[3]

Step-by-Step Collection Procedure:

  • Select a Compatible Container: Choose a dedicated, leak-proof hazardous waste container that is in good condition.[10][11] The original product container is often a suitable choice.[10] The container must have a secure, tightly-fitting cap.[8][10]

  • Label the Container: Proper labeling is a regulatory requirement and essential for safety.[9][12] Before any waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "2-(Piperazin-1-yl)acetamide" (no abbreviations).[4]

    • A clear indication of the hazards (e.g., "Irritant," "Suspected Carcinogen").[13]

    • The accumulation start date (the date the first drop of waste enters the container).[9]

  • Transfer the Waste: Carefully transfer the solid 2-(Piperazin-1-yl)acetamide waste into the designated container. If transferring a solution, use a funnel to prevent spills.

  • Secure the Container: Tightly cap the container immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a chemical fume hood.[12][14] The container should be placed within a secondary containment bin to contain any potential leaks.[4][12]

Disposal Pathway Decision Workflow

The following diagram outlines the critical decision-making process for the safe disposal of 2-(Piperazin-1-yl)acetamide waste.

G start Generate 2-(Piperazin-1-yl)acetamide Waste hazard_id Identify Hazards (Piperazine Irritant, Acetamide Carcinogen) start->hazard_id ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) hazard_id->ppe waste_container Select & Pre-Label Compatible Waste Container ppe->waste_container segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) waste_container->segregate transfer Transfer Waste to Container & Secure Lid Tightly segregate->transfer store Store in Secondary Containment in Satellite Accumulation Area (SAA) transfer->store full Is Container Full? store->full full->store No request_pickup Arrange Pickup by Certified Hazardous Waste Contractor full->request_pickup Yes end Waste Properly Disposed request_pickup->end

Caption: Decision workflow for handling and disposing of 2-(Piperazin-1-yl)acetamide.

Management of Spills and Empty Containers

Small Spill Clean-up:

  • Ensure the area is well-ventilated and you are wearing appropriate PPE.

  • Mechanically sweep up the solid material.[3] Avoid creating dust.[1]

  • Collect the spilled material and clean-up debris into a designated hazardous waste container.

  • Label the container as "Spill Debris containing 2-(Piperazin-1-yl)acetamide" and manage it as hazardous waste.

Empty Container Disposal:

A container that held 2-(Piperazin-1-yl)acetamide is not considered empty until it has been properly decontaminated. Due to the compound's potential carcinogenicity, a triple-rinse procedure is recommended.[4][11]

  • Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent) that can dissolve the compound.

  • Crucially, collect all three rinsates as hazardous waste. [4][11] Do not pour the rinsate down the drain.

  • After triple-rinsing, deface or remove the original label.[11] The container can then typically be disposed of in regular solid waste or recycled, according to your institution's policies.

Final Disposal: The Role of Professional Services

The ultimate disposal of 2-(Piperazin-1-yl)acetamide must be conducted by a licensed professional waste disposal service.[1] Laboratory personnel should never attempt to treat or dispose of this chemical themselves. Once your waste container is full, follow your institution's procedures to request a pickup from your EHS department, who will coordinate with a certified hazardous waste management company. This ensures compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][14][15]

References

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]

  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management. Retrieved from [Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. Retrieved from [Link]

  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • Lab Manager. Turning Hazardous Waste Complexity into a Safer Lab Environment. Retrieved from [Link]

  • MCF Environmental Services. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • How To: Lab. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]

  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET - Acetamide. Retrieved from [Link]

  • University of South Florida. (2023, August 18). Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperazin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(Piperazin-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.